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  • Product: tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate
  • CAS: 586330-18-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate

Abstract This technical guide provides a comprehensive overview of tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate, a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. The docume...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate, a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. The document elucidates the compound's physicochemical properties, provides a detailed, field-tested synthetic protocol, and explores its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in the synthesis of complex molecular architectures and novel therapeutic agents.

Introduction: The Strategic Importance of Functionalized Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications as kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs. The strategic functionalization of the indazole ring system is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's pharmacological profile. tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (CAS No. 586330-18-9) is a particularly valuable intermediate due to the orthogonal reactivity of its functional groups. The C3-iodo group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, the N1-tert-butoxycarbonyl (Boc) group provides a stable yet readily cleavable protecting group, and the C6-nitro group can be further transformed or used to modulate the electronic properties of the aromatic system.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate is presented in the table below. These properties are essential for understanding the compound's behavior in various solvent systems and for the design of appropriate reaction and purification conditions.

PropertyValueSource
CAS Number 586330-18-9[1]
Molecular Formula C₁₂H₁₂IN₃O₄[1]
Molar Mass 389.15 g/mol [1]
Predicted Density 1.81 ± 0.1 g/cm³[1]
Predicted Boiling Point 471.8 ± 48.0 °C[1]
Physical Form Expected to be a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and DMFInferred from related compounds

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate is typically achieved through a two-step sequence starting from commercially available 6-nitro-1H-indazole. This process involves the direct iodination of the indazole core at the C3 position, followed by the protection of the N1-nitrogen with a tert-butoxycarbonyl (Boc) group.

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Iodination cluster_1 Step 2: N-Boc Protection 6-nitro-1H-indazole 6-Nitro-1H-indazole 3-iodo-6-nitro-1H-indazole 3-Iodo-6-nitro-1H-indazole 6-nitro-1H-indazole->3-iodo-6-nitro-1H-indazole  I₂, K₂CO₃, DMF 3-iodo-6-nitro-1H-indazole_2 3-Iodo-6-nitro-1H-indazole target_compound tert-Butyl 3-iodo-6-nitro- 1H-indazole-1-carboxylate 3-iodo-6-nitro-1H-indazole_2->target_compound  (Boc)₂O, Et₃N, DMAP, MeCN

Caption: Synthetic pathway for tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Iodo-6-nitro-1H-indazole

  • Rationale: The C3 position of the indazole ring is susceptible to electrophilic substitution. The use of a base like potassium carbonate is crucial to deprotonate the indazole, forming the more nucleophilic indazolide anion, which then reacts with molecular iodine. N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation.

  • Procedure:

    • To a solution of 6-nitro-1H-indazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Stir the resulting suspension at room temperature for 15-30 minutes.

    • Add molecular iodine (1.2-1.5 eq) portion-wise to the mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to afford 3-iodo-6-nitro-1H-indazole as a solid.

Step 2: Synthesis of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate

  • Rationale: The N-Boc protection is a standard procedure to mask the reactivity of the indazole nitrogen, preventing side reactions in subsequent synthetic steps. Di-tert-butyl dicarbonate ((Boc)₂O) is the common reagent for this purpose, and the reaction is typically catalyzed by a base such as triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP).

  • Procedure:

    • Suspend 3-iodo-6-nitro-1H-indazole (1.0 eq) in acetonitrile (MeCN).

    • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

    • Add di-tert-butyl dicarbonate (1.1 eq) to the mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the title compound.

Spectral Characterization (Predicted)

  • ¹H NMR:

    • A singlet for the nine protons of the tert-butyl group is expected around δ 1.7 ppm.

    • The aromatic protons on the indazole ring are expected to appear in the range of δ 7.5-8.5 ppm. The specific splitting patterns will be influenced by the positions of the iodo and nitro substituents.

  • ¹³C NMR:

    • The quaternary carbon of the tert-butyl group should appear around δ 82-85 ppm, and the methyl carbons around δ 28 ppm.

    • The carbonyl carbon of the Boc group is expected in the region of δ 148-150 ppm.

    • The carbon atom bearing the iodine (C3) will be significantly shifted upfield to around δ 90-95 ppm.

    • The remaining aromatic carbons will appear in the typical region of δ 110-150 ppm.

  • IR Spectroscopy:

    • A strong absorption band for the C=O stretch of the carbamate is expected around 1730-1750 cm⁻¹.

    • Characteristic bands for the nitro group (asymmetric and symmetric stretching) should be present around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Reactivity and Applications in Synthesis

The primary utility of tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C3 position. The electron-withdrawing nature of the nitro group can influence the reactivity of the C-I bond, often facilitating oxidative addition to the palladium catalyst.

Key Cross-Coupling Reactions

Reactivity start tert-Butyl 3-iodo-6-nitro- 1H-indazole-1-carboxylate suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, base) start->suzuki heck Heck Coupling (Alkene, Pd catalyst, base) start->heck sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst, base) start->sonogashira buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, base) start->buchwald suzuki_prod 3-Aryl-6-nitro-1H-indazole Derivatives suzuki->suzuki_prod heck_prod 3-Alkenyl-6-nitro-1H-indazole Derivatives heck->heck_prod sonogashira_prod 3-Alkynyl-6-nitro-1H-indazole Derivatives sonogashira->sonogashira_prod buchwald_prod 3-Amino-6-nitro-1H-indazole Derivatives buchwald->buchwald_prod

Caption: Key cross-coupling reactions of the title compound.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C3 of the indazole and an aryl or heteroaryl boronic acid or ester. This is a powerful method for synthesizing biaryl structures, which are common motifs in kinase inhibitors.

  • Heck Coupling: The Heck reaction allows for the introduction of alkenyl substituents at the C3 position by coupling with an alkene in the presence of a palladium catalyst and a base.

  • Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the C3 of the indazole and a terminal alkyne, providing access to 3-alkynyl-indazole derivatives.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond, enabling the synthesis of 3-amino-indazole derivatives.

Subsequent Transformations

Following cross-coupling, the nitro group at the C6 position can be readily reduced to an amino group using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This amino group provides a further point for diversification. The Boc protecting group can be easily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the free N-H indazole.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential.

  • Safety Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.

    • Keep away from strong oxidizing agents.

    • For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to maintain stability.

Conclusion

tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate is a highly versatile and strategically important building block for the synthesis of complex, biologically active molecules. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the systematic and efficient construction of diverse chemical libraries for drug discovery programs. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this valuable synthetic intermediate.

References

  • ChemBK. tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate. [Link]

  • Google Patents. Methods for preparing indazole compounds.
  • MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]

  • PMC. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. [Link]

Sources

Exploratory

"tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate" synthesis

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate Executive Summary This guide provides a comprehensive, technically detailed protocol for the synthesis of tert-butyl 3-i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate

Executive Summary

This guide provides a comprehensive, technically detailed protocol for the synthesis of tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate, a key building block in modern medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, frequently found in kinase inhibitors and other therapeutic agents.[1][2] The title compound is particularly valuable due to its trifunctional nature: the 3-iodo group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, the 6-nitro group can be readily converted to an amine for further derivatization, and the N-1 Boc protecting group enables regioselective reactions.[3][4] This document outlines a reliable two-step synthetic pathway, beginning with the direct iodination of 6-nitro-1H-indazole, followed by the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group. We will delve into the mechanistic rationale behind each step, provide detailed, field-tested experimental protocols, and discuss critical aspects of safety, characterization, and process optimization.

Introduction: Strategic Importance of the Target Molecule

The functionalization of heterocyclic scaffolds is a cornerstone of drug development. Indazole derivatives, in particular, have garnered significant attention for their broad spectrum of biological activities, including anti-cancer and antileishmanial properties.[5][6] The synthesis of specifically substituted indazoles is therefore of paramount importance.

  • The C3-Iodo Group: This functionality is the primary site for diversification. It readily participates in a host of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, alkynyl, and amino moieties to build molecular complexity.[3][4] The carbon-iodine bond is sufficiently reactive for these transformations, yet stable enough for isolation and purification.

  • The C6-Nitro Group: This strong electron-withdrawing group influences the electronic properties of the indazole ring. Critically, it serves as a synthetic precursor to a 6-amino group via reduction.[3] This transformation opens up another avenue for derivatization, such as amide bond formation or sulfonylation.

  • The N1-Boc Protecting Group: The indazole core possesses two nitrogen atoms, and the N-H proton is acidic. Unprotected, this site can interfere with subsequent reactions, especially those involving organometallics or strong bases.[7] The tert-butoxycarbonyl (Boc) group provides robust protection, preventing unwanted side reactions. Its removal can be achieved under specific acidic or thermal conditions that are often orthogonal to other functional groups.[8][9]

This guide presents a logical and efficient pathway to access this key intermediate, empowering researchers to accelerate their drug discovery programs.

Overall Synthetic Pathway

The synthesis is achieved in two principal steps starting from commercially available 6-nitro-1H-indazole.

  • Step A: Iodination. Direct electrophilic iodination at the C3 position of 6-nitro-1H-indazole using molecular iodine and a base.

  • Step B: N-Boc Protection. Protection of the N1-position of the resulting 3-iodo-6-nitro-1H-indazole using di-tert-butyl dicarbonate (Boc₂O).

G cluster_0 Synthetic Workflow Start 6-Nitro-1H-indazole StepA Step A: C3-Iodination (I₂, K₂CO₃, DMF) Start->StepA Reagents Intermediate 3-Iodo-6-nitro-1H-indazole StepA->Intermediate Product StepB Step B: N1-Boc Protection (Boc₂O, Base, DCM) Intermediate->StepB Reagents Product tert-Butyl 3-iodo-6-nitro-1H- indazole-1-carboxylate StepB->Product Final Product

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocols

Part A: Synthesis of 3-iodo-6-nitro-1H-indazole

This procedure details the direct iodination of the indazole core, a robust method for introducing iodine at the electron-rich C3 position.[3]

Table 1: Reagents and Materials for Part A

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityStoichiometric Eq.
6-Nitro-1H-indazoleC₇H₅N₃O₂163.1310.0 g1.0
Potassium CarbonateK₂CO₃138.2116.9 g2.0
Iodine (I₂)I₂253.8117.1 g1.1
N,N-DimethylformamideC₃H₇NO73.09100 mL-
Ethyl AcetateC₄H₈O₂88.11~500 mL-
5% Sodium ThiosulfateNa₂S₂O₃158.11As needed-
BrineNaCl (aq)-~100 mL-
Anhydrous MgSO₄/Na₂SO₄--As needed-

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-nitro-1H-indazole (10.0 g, 61.3 mmol, 1.0 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to dissolve the starting material.

  • Add potassium carbonate (16.9 g, 122.6 mmol, 2.0 eq.) to the solution. Stir the resulting suspension vigorously at room temperature for 15-20 minutes. The base activates the indazole for electrophilic attack.

  • Add molecular iodine (17.1 g, 67.4 mmol, 1.1 eq.) portion-wise over 10 minutes. Caution: The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 hexane/ethyl acetate eluent system until the starting material spot is consumed.[10]

  • Upon completion, pour the reaction mixture into a beaker containing 500 mL of cold deionized water with stirring.

  • Quench the excess iodine by adding a 5% aqueous solution of sodium thiosulfate dropwise until the brown color of the solution disappears.[10]

  • A precipitate will form. Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water (3 x 100 mL).

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield 3-iodo-6-nitro-1H-indazole as a solid. Dry the product under vacuum.

Part B: Synthesis of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate

This protocol describes the standard procedure for protecting the indazole nitrogen with a Boc group using di-tert-butyl dicarbonate.[11]

Table 2: Reagents and Materials for Part B

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityStoichiometric Eq.
3-Iodo-6-nitro-1H-indazoleC₇H₄IN₃O₂289.0310.0 g1.0
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.258.3 g1.1
Triethylamine (TEA)C₆H₁₅N101.195.8 mL1.2
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-
Saturated NaHCO₃ (aq)--~100 mL-
Deionized WaterH₂O18.02~100 mL-
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-iodo-6-nitro-1H-indazole (10.0 g, 34.6 mmol, 1.0 eq.) in dichloromethane (DCM, 150 mL).

  • Add triethylamine (5.8 mL, 41.5 mmol, 1.2 eq.) to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O) (8.3 g, 38.1 mmol, 1.1 eq.) at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction by TLC (e.g., 4:1 hexane/ethyl acetate) until the starting material is fully consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of NaHCO₃ (1 x 100 mL) and then with deionized water (1 x 100 mL).[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[11]

  • The resulting crude solid is the target compound, tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate, which is often of sufficient purity for subsequent steps. If necessary, it can be purified further by recrystallization from a suitable solvent like hexane/ethyl acetate.

Mechanistic Insights & Rationale

Mechanism of C3-Iodination

The C3 position of the indazole ring is analogous to the C2 position of pyrrole and is thus highly susceptible to electrophilic substitution. The reaction proceeds via the following steps:

  • Deprotonation: The base, potassium carbonate, deprotonates the N1-position of the indazole ring, forming the indazolide anion. This step significantly increases the electron density of the heterocyclic ring system, making it a more potent nucleophile.

  • Nucleophilic Attack: The electron-rich C3 atom of the indazolide anion attacks a molecule of iodine (I₂), which acts as the electrophile.

  • Bond Formation: This attack cleaves the I-I bond, forming the C-I bond at the C3 position and releasing an iodide ion (I⁻).

G cluster_mech C3-Iodination Mechanism Indazole 6-Nitro-1H-indazole Anion Indazolide Anion (Resonance Stabilized) Indazole->Anion + K₂CO₃ - KHCO₃ Product 3-Iodo-6-nitro-1H-indazole Anion->Product + I₂ - I⁻ Iodine I₂

Caption: Simplified mechanism for electrophilic iodination.

Rationale for N-Boc Protection

The Boc group is installed via nucleophilic acyl substitution. The indazole nitrogen acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. The tert-butoxide group is an excellent leaving group, and the reaction is driven forward by the formation of the stable N-C bond. The use of a mild base like triethylamine facilitates the reaction by deprotonating the indazole, though the reaction can often proceed without it due to the inherent nucleophilicity of the N-H group.

Characterization & Physicochemical Properties

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR: To confirm the molecular structure and regiochemistry. The presence of the large tert-butyl singlet (~1.6 ppm) in the ¹H NMR spectrum is a key indicator of successful Boc protection.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the carbamate and the N-O stretches of the nitro group.

Table 3: Physicochemical Properties

PropertyValue
CAS Number 586330-18-9[12]
Molecular Formula C₁₂H₁₂IN₃O₄[12]
Molar Mass 389.15 g/mol [12]
Appearance Typically an off-white to yellow solid

Safety & Handling Precautions

Standard laboratory safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.

  • Reagent Handling:

    • Iodine (I₂): Harmful if inhaled or swallowed. Stains skin and surfaces. Handle in a well-ventilated fume hood.

    • N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Always handle in a fume hood.

    • Di-tert-butyl dicarbonate (Boc₂O): A lachrymator and irritant. Handle with care in a fume hood.

    • Dichloromethane (DCM): A suspected carcinogen. Use only in a fume hood.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local environmental and safety regulations.

Conclusion

The two-step synthesis of tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate detailed in this guide represents an efficient and reliable method for accessing a highly valuable and versatile synthetic intermediate. By following the established protocols for iodination and subsequent N-Boc protection, researchers can produce this key building block in high yield and purity. The strategic combination of a reactive iodine handle, a reducible nitro group, and a stable nitrogen protecting group makes this compound an essential tool for the rapid elaboration of novel indazole-based molecules in drug discovery and materials science.

References

  • Axon Medchem. (2006). Methods for preparing indazole compounds.
  • Ravinder, K., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]

  • Ravinder, K., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]

  • Ravinder, K., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. [Link]

  • Ravinder, K., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. [Link]

  • Kocienski, P. J., et al. (2002). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]

  • Chem-Impex International. (n.d.). 3-Iodo-6-Nitro (1H)Indazole. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of Tert-Butyl (1s,2s)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. [Link]

  • Kumar, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]

  • ChemBK. (n.d.). tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate. [Link]

  • Lindsley, C. W., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters. [Link]

  • Krasavin, M., et al. (2018). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • Yamai, Y., et al. (2018). Synthesis of substituted t-butyl 3-alkyloxindole-3-carboxylates from di-t-butyl (2-nitrophenyl)malonates. HETEROCYCLES. [Link]

  • UEDA, T., et al. (1996). PRACTICAL SYNTHESIS OF 1H-INDAZOLE-3-CARBOXYLIC ACID AND ITS DERIVATIVES. Chemical and Pharmaceutical Bulletin. [Link]

  • Giraud, A., et al. (2016). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Tetrahedron Letters. [Link]

Sources

Foundational

"tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate" CAS number

An In-Depth Technical Guide to the Orthogonal Functionalization of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (CAS: 586330-18-9) Executive Summary In modern medicinal chemistry, the rapid assembly of complex mol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Orthogonal Functionalization of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (CAS: 586330-18-9)

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex molecular architectures relies heavily on privileged, multi-functional building blocks. tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (CAS: 586330-18-9) represents a masterclass in structural design for custom synthesis and API development[1]. This highly functionalized indazole scaffold provides three orthogonal handles—an N1-protecting group, a C3-halogen, and a C6-nitro group—allowing for sequential, highly controlled derivatization. As a Senior Application Scientist, I have observed this specific scaffold become instrumental in the synthesis of Cereblon (CRBN)-recruiting ligands, specifically in the development of glutarimide-based degronimers and Proteolysis Targeting Chimeras (PROTACs)[2].

This whitepaper details the physicochemical properties, mechanistic logic, and self-validating experimental protocols required to successfully deploy this compound in advanced drug discovery workflows.

Physicochemical Profiling & Structural Logic

Before subjecting this building block to complex cross-coupling environments, it is critical to understand its baseline properties and the chemical causality behind its structural design.

Table 1: Physicochemical Properties

Property Value
Compound Name tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate
CAS Registry Number 586330-18-9
Molecular Formula C12H12IN3O4
Molar Mass 389.15 g/mol
Predicted Density 1.81 ± 0.1 g/cm³

| Core Scaffold | 1H-Indazole |

Data supported by chemical registry profiling[3][4].

The Tri-Orthogonal Logic:

  • The C3-Iodo Handle (The Initiation Site): Iodine possesses the lowest bond dissociation energy among halogens. In palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), the C3-iodo bond undergoes rapid and preferential oxidative addition by Pd(0), leaving the rest of the molecule intact.

  • The C6-Nitro Handle (The Masked Amine): The strongly electron-withdrawing nitro group stabilizes the electron-rich indazole core during harsh C3 coupling conditions. Crucially, it serves as a masked primary amine. Once the C3 position is functionalized, the nitro group can be chemoselectively reduced to an amine, providing a nucleophilic site for attaching PROTAC linkers[2].

  • The N1-Boc Group (The Director & Protector): The tert-butoxycarbonyl (Boc) group serves a dual purpose. First, it drastically increases the lipophilicity and organic solubility of the scaffold. Second, it prevents undesired N-alkylation or N-arylation during C3 functionalization.

Mechanistic Utility in E3 Ligase Ligand Synthesis

In Targeted Protein Degradation (TPD), small molecules are designed to hijack the cell's natural Ubiquitin-Proteasome System (UPS). CAS 586330-18-9 is frequently utilized to synthesize the E3-ligase binding domain of these molecules[2]. By substituting the C3 position with a target-binding moiety and reducing the C6-nitro to attach a glutarimide derivative, researchers can rapidly generate bifunctional degraders.

UPS_Pathway PROTAC PROTAC (Indazole Scaffold) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Recruited E3 E3 Ligase (e.g., CRBN) E3->Ternary Recruited Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Peptide Fragments Proteasome->Degradation Cleavage

Fig 1: Ubiquitin-Proteasome System pathway mediated by indazole-based PROTACs.

Validated Experimental Methodologies

To transform CAS 586330-18-9 into a functional degronimer, a strict sequence of orthogonal reactions must be followed. The workflow below outlines the causality and self-validating controls for each step.

Synthetic_Workflow SM Starting Material CAS: 586330-18-9 (Boc, Iodo, Nitro) Step1 Step 1: C3-Amination Pd2(dba)3, Xantphos SM->Step1 Buchwald-Hartwig Int1 Intermediate 1 (Boc, C3-Amine, Nitro) Step1->Int1 Step2 Step 2: C6-Reduction Fe, NH4Cl, EtOH/H2O Int1->Step2 Chemoselective Int2 Intermediate 2 (Boc, C3-Amine, C6-Amine) Step2->Int2 Step3 Step 3: N1-Deprotection 20% TFA in DCM Int2->Step3 Acidic Cleavage Product Final Scaffold (1H, C3-Amine, C6-Amine) Step3->Product

Fig 2: Tri-orthogonal synthetic workflow for functionalizing CAS 586330-18-9.

Protocol 1: Palladium-Catalyzed C3-Amination (Buchwald-Hartwig)
  • Objective: Substitute the C3-iodo group with a primary or secondary amine (Targeting Ligand).

  • Mechanistic Causality: Xantphos is selected as the bidentate ligand because its wide bite angle strongly favors the reductive elimination of hindered heteroaryl amines, suppressing unwanted β-hydride elimination. Cesium carbonate (Cs₂CO₃) is utilized as a mild base; stronger bases like sodium tert-butoxide would prematurely cleave the N1-Boc group.

  • Step-by-Step:

    • In an oven-dried Schlenk flask, combine CAS 586330-18-9 (1.0 eq), the desired amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with Argon (3x).

    • Add anhydrous 1,4-dioxane (0.1 M) and heat to 90 °C for 12 hours.

  • In-Process Control (IPC) & Validation: Monitor via LC-MS. The reaction is self-validating when the starting material peak (m/z 389 [M+H]⁺) completely disappears, replaced by the exact mass of the coupled product.

Protocol 2: Chemoselective C6-Nitro Reduction
  • Objective: Unmask the C6-nitro group to a primary amine for linker attachment[2].

  • Mechanistic Causality: While catalytic hydrogenation (Pd/C, H₂) is standard for nitro reduction, it risks hydrodehalogenation if any unreacted iodo-starting material remains, and it can reduce sensitive PROTAC linkers (e.g., alkynes). Iron powder with ammonium chloride (Béchamp conditions) operates via single-electron transfer (SET), offering exquisite chemoselectivity for the nitro group without affecting the N1-Boc or other reducible moieties.

  • Step-by-Step:

    • Dissolve Intermediate 1 in a 4:1 mixture of Ethanol and Water (0.2 M).

    • Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq).

    • Heat the suspension to 80 °C for 4 hours under vigorous stirring.

    • Filter hot through a pad of Celite to remove iron salts, washing with EtOAc.

  • In-Process Control (IPC) & Validation: Monitor via TLC (Hexanes/EtOAc). The successful reduction is validated by a significant drop in Rf value (due to the polar primary amine) and a positive (purple/orange) reaction to Ninhydrin stain.

Protocol 3: Global N1-Boc Deprotection
  • Objective: Remove the N1-protecting group to yield the final, biologically active 1H-indazole core.

  • Mechanistic Causality: The Boc group is cleanly removed via acid-catalyzed E1 elimination. Trifluoroacetic acid (TFA) protonates the carbamate carbonyl, leading to the expulsion of a tert-butyl cation (which loses a proton to become isobutylene gas) and carbon dioxide. The evolution of gas drives the reaction to completion according to Le Chatelier's principle.

  • Step-by-Step:

    • Dissolve Intermediate 2 in anhydrous Dichloromethane (DCM) (0.1 M).

    • Add Trifluoroacetic Acid (TFA) to achieve a 20% v/v solution.

    • Stir at room temperature for 2 hours.

    • Concentrate under reduced pressure and neutralize with saturated aqueous NaHCO₃.

  • In-Process Control (IPC) & Validation: ¹H-NMR validation is definitive here. The reaction is complete when the intense 9-proton singlet at ~1.6 ppm (characteristic of the tert-butyl group) is completely absent from the spectrum.

References

  • ChemBK. "tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate - Physico-chemical Properties." Accessed March 2026.
  • ChemicalBook. "1H-INDAZOLE-1-CARBOXYLIC ACID,3-IODO-6-NITRO-,1,1-DIMETHYLETHYL ESTER." Accessed March 2026.
  • Google Patents.
  • VGS Synthesis Pvt. Ltd.

Sources

Exploratory

Technical Whitepaper: Molecular Weight and Mass Spectrometry Profiling of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate

Executive Summary tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (CAS: 586330-18-9) is a highly functionalized, sterically hindered heterocyclic building block. In modern drug discovery, it is frequently utilized in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (CAS: 586330-18-9) is a highly functionalized, sterically hindered heterocyclic building block. In modern drug discovery, it is frequently utilized in the synthesis of complex pharmaceutical agents, including advanced amine-linked degronimers (e.g., PROTACs) targeting ubiquitin-proteasome protein degradation pathways[1].

For researchers synthesizing these targeted protein degraders, the precise molecular weight and isotopic signature of this intermediate are critical parameters. This guide deconstructs the compound's exact mass, explains the causality behind its gas-phase fragmentation dynamics, and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for rigorous analytical verification.

Structural Deconstruction & Theoretical Mass

The empirical formula for tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate is C₁₂H₁₂IN₃O₄ .

While the standard average molecular weight is 389.15 g/mol [2], high-resolution mass spectrometry relies on the monoisotopic mass (388.987 Da) . The table below summarizes the elemental mass contributions that define the molecule's physical weight.

ElementAtom CountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )Mass Fraction (%)
Carbon (C) 1212.011144.13237.04%
Iodine (I) 1126.904126.90432.61%
Oxygen (O) 415.99963.99616.44%
Nitrogen (N) 314.00742.02110.80%
Hydrogen (H) 121.00812.0963.11%
Total 32 -389.149 100.00%
The Causality of the Isotopic Signature

Unlike chlorinated or brominated compounds, which present distinct isotopic doublets (e.g., M / M+2 ratios of 3:1 or 1:1), iodine is entirely monoisotopic ( 127I at 100% natural abundance). Consequently, the mass spectrum of this compound will not exhibit a heavy halogen M+2 peak. Instead, the isotopic envelope is driven almost exclusively by the natural abundance of 13C (~1.1% per carbon atom). With 12 carbon atoms, researchers should expect an M+1 peak at approximately 13.2% the intensity of the monoisotopic base peak.

Gas-Phase Fragmentation Dynamics (ESI-MS/MS)

When ionized via Electrospray Ionization (ESI) in positive mode, the molecule forms a protonated adduct [M+H]+ at m/z 389.995 . Upon subjecting this precursor ion to Collision-Induced Dissociation (CID), the molecule undergoes a highly predictable, step-wise fragmentation cascade dictated by the varying bond dissociation energies of its functional groups[3][4].

  • Boc Group Cleavage (Loss of Isobutylene): The tert-butoxycarbonyl (Boc) protecting group is highly labile. Driven by the thermodynamic stability of the resulting tert-butyl carbocation, the molecule readily extrudes neutral isobutylene (56.06 Da) via a McLafferty-like rearrangement[3]. This yields a carbamic acid intermediate at m/z 333.93 .

  • Decarboxylation: The carbamic acid intermediate is inherently unstable in the gas phase and rapidly extrudes carbon dioxide (44.01 Da), leaving the fully deprotected 3-iodo-6-nitro-1H-indazole core at m/z 289.92 [4].

  • Dehalogenation: At elevated collision energies, the relatively weak C-I bond undergoes homolytic or heterolytic cleavage, shedding the heavy iodine atom (126.90 Da) to form a reactive indazole fragment at m/z 163.02 .

MS_Workflow A Target Molecule [M+H]+ m/z 389.995 B Gas-Phase Ionization (ESI+) A->B Protonation (Formic Acid) C Loss of Isobutylene (-56 Da) m/z 333.93 B->C CID (Low Energy: 15 eV) D Loss of CO2 (-44 Da) m/z 289.92 C->D Spontaneous Decarboxylation E Loss of Iodine (-127 Da) m/z 163.02 D->E CID (High Energy: 35 eV)

Figure 1: ESI-MS/MS step-wise fragmentation pathway of the Boc-protected indazole core.

Self-Validating Experimental Protocol: HRMS Validation

To ensure analytical trustworthiness, the following protocol utilizes an internal standard and a stepped collision energy ramp. This creates a self-validating system: if the sequential 100 Da mass loss (56 Da + 44 Da) is not observed, the integrity of the Boc-protection must be questioned.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the synthesized tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate in 1.0 mL of LC-MS grade Acetonitrile to create a stock solution.

  • Matrix Formulation: Dilute the stock to a final concentration of 1 µg/mL in a 50:50 mixture of Acetonitrile and LC-MS grade Water.

  • Ionization Promotion: Add 0.1% Formic Acid (v/v) to the matrix. Causality: The low pH ensures complete protonation of the indazole nitrogen, maximizing the [M+H]+ ion yield and preventing the formation of complex sodium adducts [M+Na]+ which can suppress fragmentation.

  • Internal Calibration: Spike the sample with 100 ng/mL of Reserpine (exact mass 608.273 Da). This acts as a lock-mass internal standard to ensure mass accuracy remains within ±5 ppm .

  • Instrument Tuning (ESI+): Introduce the sample via direct infusion at 10 µL/min into a Q-TOF or Orbitrap mass spectrometer. Set capillary voltage to 3.5 kV and source temperature to 275°C.

  • MS1 Acquisition: Perform a full scan ( m/z 100−800 ). Verify the presence of the monoisotopic peak at m/z 389.9948 and the M+1 isotope peak at m/z 390.998 (~13.2% relative abundance).

  • Tandem MS (MS2) Stepped Ramp: Isolate the m/z 389.99 precursor. Apply a Stepped Normalized Collision Energy (NCE) of 15, 25, and 35 eV . Causality: A stepped ramp ensures you capture both the highly labile Boc-cleavage intermediate ( m/z 333.93 ) at low energy, and the dehalogenated indazole core ( m/z 163.02 ) at high energy within a single averaged spectrum.

References

  • ChemBK. "tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate - Physico-chemical Properties." ChemBK Database. 2

  • Google Patents. "Amine-linked c3-glutarimide degronimers for target protein degradation" (WO2017197051A1). World Intellectual Property Organization. 1

  • Reddy, P. N., et al. "Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides." Journal of the American Society for Mass Spectrometry, 18(4), 651-662 (2007).3

  • Journal of Chinese Mass Spectrometry Society. "Fragmentation Pathway of Synthetic Cannabinoids with an Indole/Indazole-3-Carboxamide Structure Bearing a 1-Carbamoylpropyl Group Using UPLC-Q-TOF MS." J. Chin. Mass Spectrom. Soc., 39(3), 323-330 (2018). 4

Sources

Foundational

Spectroscopic Characterization of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and characterization of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate , a key heterocyclic build...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and characterization of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate , a key heterocyclic building block in medicinal chemistry and drug discovery. The strategic placement of iodo, nitro, and N-Boc protecting groups on the indazole scaffold makes this compound a versatile intermediate for further chemical modifications, particularly in the development of kinase inhibitors and other therapeutic agents.[1]

Molecular Structure and Key Features

The structural integrity of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate is paramount to its function in synthetic chemistry. The following diagram illustrates the molecular structure and numbering convention used throughout this guide.

Caption: Molecular structure of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules in solution. For the title compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution. The thermodynamically more stable 1H-indazole tautomer is expected.[5][6]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • For ¹H NMR, dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[4]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for initial analysis due to its volatility and minimal signal overlap in the aromatic region. However, DMSO-d₆ can be used if solubility is an issue. The choice of solvent can influence the chemical shifts, particularly for protons near the polar nitro group.

  • Instrumentation:

    • A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the three distinct protons on the indazole ring and the nine equivalent protons of the tert-butyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
H-4~ 8.1 - 8.3d~ 9.0Deshielded by the anisotropic effect of the C=N bond and the electron-withdrawing Boc group.
H-5~ 7.8 - 8.0dd~ 9.0, 2.0Influenced by the electron-withdrawing nitro group at C-6 and coupled to both H-4 (ortho) and H-7 (meta).
H-7~ 8.6 - 8.8d~ 2.0Significantly deshielded due to its position between the nitro group and the pyrazole ring nitrogen. Expected to be the most downfield aromatic proton.[4]
-C(CH₃)₃~ 1.7sN/ANine equivalent protons of the tert-butyl group, appearing as a sharp singlet.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework. The chemical shifts are highly sensitive to the electronic environment created by the substituents.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C=O (Boc)~ 148 - 150Typical range for a carbamate carbonyl carbon.
C-6 (C-NO₂)~ 146 - 148Downfield shift due to the strong electron-withdrawing effect of the nitro group.[4]
C-7a~ 140 - 142Bridgehead carbon of the fused ring system.
C-3a~ 128 - 130Bridgehead carbon adjacent to the iodo-substituted carbon.
C-4~ 124 - 126Aromatic methine carbon.
C-7~ 118 - 120Aromatic methine carbon shielded relative to other aromatic carbons.
C-5~ 115 - 117Aromatic methine carbon.
C -(CH₃)₃ (Boc)~ 85 - 87Quaternary carbon of the tert-butyl group.
C-3 (C-I)~ 80 - 85Significant upfield shift due to the heavy atom effect of iodine.
-C (CH₃)₃ (Boc)~ 28Methyl carbons of the tert-butyl group.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[6][7]

Experimental Protocol: IR Analysis
  • Sample Preparation:

    • The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of the solid sample placed directly on the crystal. This is the most common and convenient method.

    • Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation:

    • A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[7]

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first.

    • The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

The IR spectrum will be dominated by strong absorptions from the nitro and carbonyl groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Significance
Aromatic C-H Stretch3100 - 3000Medium-WeakConfirms the presence of the aromatic indazole ring.
Aliphatic C-H Stretch2980 - 2950MediumCorresponds to the C-H bonds of the tert-butyl group.
C=O Stretch (Boc)1730 - 1750StrongCharacteristic, strong absorption for the carbamate carbonyl group.
Aromatic C=C/C=N Stretch1620 - 1450Medium-StrongA series of bands corresponding to the stretching vibrations within the indazole ring system.[6]
N-O Asymmetric Stretch1520 - 1540StrongA very strong and diagnostic band for the nitro (NO₂) group.[3]
N-O Symmetric Stretch1340 - 1360StrongThe second strong, diagnostic band for the nitro (NO₂) group.[3]
C-N Stretch1250 - 1300MediumStretching vibrations associated with the indazole ring.
C-I Stretch600 - 500Medium-WeakConfirms the presence of the carbon-iodine bond, though it may be weak and in the fingerprint region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through analysis of fragmentation patterns. The molecular formula of the title compound is C₁₂H₁₂IN₃O₄, with a molar mass of 389.15 g/mol .[8]

Experimental Protocol: MS Analysis
  • Sample Preparation:

    • Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Further dilute the solution to a final concentration of 1-10 µg/mL.[2]

  • Ionization Method:

    • Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule and will likely produce a prominent protonated molecular ion [M+H]⁺.

    • Electron Ionization (EI) is a hard ionization technique that would lead to more extensive fragmentation, providing greater structural detail.

  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to determine the accurate mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.

  • Data Acquisition:

    • The sample solution is infused into the ion source.

    • The mass spectrum is recorded over a suitable m/z range (e.g., 50-500 amu).

    • For tandem MS (MS/MS), the molecular ion is mass-selected and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Predicted Mass Spectrum and Fragmentation

Under ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 390.0. The fragmentation pattern will be heavily influenced by the N-Boc group, which is known to undergo characteristic losses.[2]

m/z (calculated) Proposed Fragment Fragmentation Pathway Significance
390.0[M+H]⁺Protonated molecular ionConfirms the molecular weight.
334.0[M+H - C₄H₈]⁺Loss of isobutyleneA characteristic fragmentation of the tert-butoxycarbonyl (Boc) group.[2]
290.0[M+H - C₅H₈O₂]⁺Loss of the entire Boc groupRepresents the 3-iodo-6-nitro-1H-indazole cation.[2]
57.1[C₄H₉]⁺tert-Butyl cationA very common and often abundant peak for Boc-protected compounds.[2]

The fragmentation cascade provides a clear validation of the N-Boc protecting group's presence and the integrity of the substituted indazole core.

G M [M+H]⁺ m/z = 390.0 M_minus_isobutylene [M+H - C₄H₈]⁺ m/z = 334.0 M->M_minus_isobutylene - C₄H₈ tBu [C₄H₉]⁺ m/z = 57.1 M->tBu Boc fragmentation Indazole_core [3-Iodo-6-nitro-1H-indazole+H]⁺ m/z = 290.0 M_minus_isobutylene->Indazole_core - CO₂

Caption: Predicted major fragmentation pathway for tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate in ESI-MS.

Integrated Spectroscopic Analysis Workflow

The structural confirmation of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate relies on the synergistic interpretation of data from multiple analytical techniques. The following workflow provides a logical sequence for this process.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Confirmation IR IR Spectroscopy H_NMR ¹H NMR IR->H_NMR MS Mass Spectrometry (ESI) MS->H_NMR C_NMR ¹³C NMR H_NMR->C_NMR Proton Environment TwoD_NMR 2D NMR (COSY, HSQC) (Optional) C_NMR->TwoD_NMR Carbon Skeleton Final Structure Confirmed C_NMR->Final TwoD_NMR->Final start Synthesized Compound start->IR Functional Groups? start->MS Molecular Weight?

Caption: Recommended workflow for the complete spectroscopic characterization of the title compound.

By systematically applying this multi-technique approach, researchers can confidently verify the identity, structure, and purity of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate, ensuring its suitability for subsequent stages of research and development.

References

  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. (2019). MDPI. Retrieved from [Link]

  • C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. (2016). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • An infrared spectroscopic study of protonated and cationic indazole. (2006). Fritz Haber Institute. Retrieved from [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. (2013). PMC. Retrieved from [Link]

  • tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate. ChemBK. Retrieved from [Link]

  • tert-Butyl 3-iodo-1H-indole-1-carboxylate. PubChem. Retrieved from [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. RSC. Retrieved from [Link]

  • Tert-Butyl 3-Iodo-6-Nitro-1H-Indazole-1-Carboxylate. Laibo Chem. Retrieved from [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). PMC. Retrieved from [Link]

  • tert-butyl 6-nitro-1H-indazole-1-carboxylate — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Methods for preparing indazole compounds. (2006). Google Patents.
  • Tert-butyl 6-iodo-1h-indazole-1-carboxylate. PubChemLite. Retrieved from [Link]

  • SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. (2017). Heterocycles. Retrieved from [Link]

  • Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. (2022). ResearchGate. Retrieved from [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2020). PMC. Retrieved from [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

  • Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. (1986). ResearchGate. Retrieved from [Link]

  • A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). (2021). RSC Publishing. Retrieved from [Link]

Sources

Exploratory

Solvation Dynamics and Physicochemical Profiling of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate

A Technical Guide for API Intermediate Processing and PROTAC Synthesis Executive Summary In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of synthetic workflows relies heavily...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for API Intermediate Processing and PROTAC Synthesis

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of synthetic workflows relies heavily on the physicochemical behavior of critical building blocks. tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (CAS: 586330-18-9) is a highly functionalized API intermediate frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues[1]. Specifically, it serves as a precursor for amine-linked glutarimide degronimers that target the cereblon E3 ubiquitin ligase[2].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic participant in solvation environments. Understanding its solubility profile is paramount. The presence of the bulky, lipophilic tert-butyloxycarbonyl (Boc) group, combined with the heavy iodine atom and the strongly electron-withdrawing nitro group, creates a unique solvation footprint that dictates solvent selection for downstream palladium-catalyzed cross-couplings and subsequent deprotections.

Physicochemical Properties & Mechanistic Solvation

The solubility of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate is governed by the interplay of its functional groups. The N1-Boc protection serves a dual purpose: synthetically, it prevents unwanted side reactions at the indazole nitrogen; physicochemically, it masks a critical hydrogen bond donor. This fundamental shift virtually abolishes aqueous solubility while dramatically enhancing its affinity for organic solvents.

Table 1: Core Physicochemical Parameters
PropertyValueMechanistic Implication
CAS Number 586330-18-9Unique identifier for API procurement[3].
Molecular Formula C₁₂H₁₂IN₃O₄High halogen content increases lipophilicity[3].
Molar Mass 389.15 g/mol Bulky molecular weight reduces entropy of dissolution in highly ordered solvents (e.g., water)[3].
Density (Predicted) 1.81 ± 0.1 g/cm³Dense crystal packing requires high-energy solvation interactions to disrupt the lattice[3].
H-Bond Donors 0The Boc group eliminates the N1 proton, driving extreme hydrophobicity.
H-Bond Acceptors 6Nitro and carboxylate oxygens provide docking points for polar aprotic solvents.

Empirical Solvation Matrix

Because this intermediate is utilized in multi-step API manufacturing[1], selecting the correct solvent is a matter of both thermodynamic capacity and chemical compatibility. The strong dipole moment provided by the C6-nitro group makes polar aprotic solvents the ideal thermodynamic sink for this molecule.

Table 2: Process Chemistry Solubility Profile
SolventDielectric Constant (ε)Estimated SolubilitySolvation Rationale
Water 80.1Insoluble (< 0.1 mg/mL)High lipophilicity and complete lack of H-bond donors prevent aqueous hydration shells.
Methanol 32.7Sparingly SolubleProtic nature clashes with the hydrophobic Boc/Iodo core; poor dispersion forces.
Dichloromethane (DCM) 8.9Soluble (~20-30 mg/mL)Favorable dispersion forces with the bulky lipophilic core; excellent for extractions.
Dimethylformamide (DMF) 36.7Highly Soluble (> 50 mg/mL)Optimal dipole-dipole interactions with the nitro group; solvent of choice for Pd-coupling.
Dimethyl Sulfoxide (DMSO) 46.7Highly Soluble (> 50 mg/mL)Strong H-bond acceptor capacity of DMSO perfectly solvates the polarized indazole ring.

Synthetic Workflow Integration

In the synthesis of cereblon binders, the C3-iodo position is typically subjected to cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination), followed by the reduction of the C6-nitro group to an amine[2]. The solubility shift during these transformations is critical: as the nitro group is reduced to an amine, the molecule regains H-bond donor capacity, increasing its polarity and altering its precipitation kinetics.

G A tert-Butyl 3-iodo-6-nitro- 1H-indazole-1-carboxylate (Highly Lipophilic) B Pd-Catalyzed Cross-Coupling A->B Soluble in DMF/Dioxane C 3-Substituted Intermediate B->C D Nitro Reduction (H2, Pd/C) C->D Soluble in MeOH/EtOAc E 6-Amino Indazole (Increased Polarity) D->E Ready for E3 Ligase Ligand Attachment

Figure 1: Solvation-dependent synthetic workflow for PROTAC intermediate generation.

Experimental Protocol: Self-Validating Thermodynamic Solubility

To ensure reproducible scale-up in API manufacturing, solubility must be determined thermodynamically rather than kinetically. Kinetic measurements (taken at 2-4 hours) often capture metastable supersaturated states, which can lead to catastrophic unexpected precipitation in a reactor.

The following protocol is a self-validating system : it not only measures solubility but simultaneously verifies that the acid-labile Boc protecting group remains intact during the solvation process.

Step-by-Step Methodology
  • Saturation: Add 100 mg of solid tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate to a 2.0 mL glass HPLC vial.

  • Solvent Addition: Dispense exactly 1.0 mL of the target solvent (e.g., DMF, DMSO, or EtOAc) into the vial. Ensure a visible excess of solid remains; if all solid dissolves, add more API until a suspension is maintained.

  • Isothermal Equilibration: Seal the vial and agitate at 300 rpm in a thermomixer set to 25.0 ± 0.1 °C for exactly 48 hours. (Causality: 48 hours is required to overcome the activation energy of dissolution and ensure the system reaches the lowest energy thermodynamic solid state).

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid.

  • Supernatant Extraction: Carefully extract 100 µL of the clear supernatant and dilute it 1:100 in the mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent detector saturation.

  • HPLC-UV Quantification & Quality Control:

    • Analyze via HPLC-UV at 254 nm against a pre-established calibration curve.

    • Self-Validation Check: Inspect the chromatogram for a secondary peak corresponding to the deprotected 3-iodo-6-nitro-1H-indazole. If this peak is present (>1% Area), the solvent environment is causing Boc-deprotection, and the solubility data for the intact molecule is invalid.

G N1 1. Solid Aliquot (Excess API Intermediate) N2 2. Solvent Addition (DMSO, DCM, DMF, etc.) N1->N2 N3 3. Isothermal Agitation (48h at 25°C) N2->N3 N4 4. Phase Separation (Centrifugation 10,000 x g) N3->N4 N5 5. HPLC-UV Analysis (Check Boc Stability) N4->N5

Figure 2: Self-validating thermodynamic solubility determination protocol.

References[3] tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate - ChemBK. ChemBK.https://www.chembk.com/en/chem/tert-Butyl%203-iodo-6-nitro-1H-indazole-1-carboxylate[1] Asymmetric Synthesis & API Intermediates. VGS Synthesis Pvt. Ltd.https://www.vgssynthesis.com/asymmetric-synthesis.php[2] Amine-linked c3-glutarimide degronimers for target protein degradation (WO2017197051A1). Google Patents.https://patents.google.com/patent/WO2017197051A1/en

Sources

Foundational

Stability, Storage, and Handling of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate: A Technical Whitepaper

Executive Summary tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (CAS: 586330-18-9) is a highly functionalized, critical building block in advanced organic synthesis, particularly in the development of Proteolysis T...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (CAS: 586330-18-9) is a highly functionalized, critical building block in advanced organic synthesis, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and targeted degronimers[1]. Because it possesses three distinct reactive domains—an acid-labile N-Boc protecting group, a photolabile C-I bond, and an electron-withdrawing nitro group—maintaining its structural integrity requires strict adherence to specific environmental controls[2].

This whitepaper provides a mechanistic analysis of the compound's vulnerabilities, authoritative storage protocols, and self-validating experimental workflows designed to ensure maximum yield and reproducibility in downstream cross-coupling applications.

Physicochemical Profile & Baseline Metrics

To establish a baseline for quality control, the quantitative and physical properties of the compound are summarized below.

PropertyValue / Specification
Chemical Name tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate
CAS Registry Number 586330-18-9
Molecular Formula C₁₂H₁₂IN₃O₄
Molar Mass 389.15 g/mol
Density (Predicted) 1.81 ± 0.1 g/cm³
Recommended Storage 2–8°C, Sealed, Desiccated, Light-Protected

Data sourced from authoritative chemical databases[2].

Mechanistic Vulnerability Analysis (The "Why")

As a Senior Application Scientist, it is crucial to understand why specific storage conditions are mandated. The degradation of this compound is not random; it follows predictable thermodynamic and photochemical pathways.

N-Boc Group Lability (Thermal & Hydrolytic)

The tert-butoxycarbonyl (Boc) group at the N1 position is designed to be a temporary protecting group. It is highly susceptible to acidic environments and elevated temperatures.

  • The Causality: If ambient moisture permeates the storage container, it can interact with trace impurities to form a micro-acidic environment. This catalyzes the hydrolysis of the ester linkage, leading to the expulsion of carbon dioxide and isobutylene gas, leaving behind the des-Boc degradant (3-iodo-6-nitro-1H-indazole). Storing the compound at 2–8°C suppresses the thermodynamic driving force for this cleavage[2].

C-I Bond Photolability (Photolytic)

Aryl iodides possess a relatively low bond dissociation energy compared to their bromide or chloride counterparts.

  • The Causality: Exposure to ambient laboratory lighting or ultraviolet (UV) radiation induces homolytic fission of the C-I bond at the C3 position. This generates a highly reactive aryl radical that will rapidly abstract a hydrogen atom from atmospheric moisture or residual solvent, resulting in an irreversible de-iodination event.

Nitro Group Dynamics

While the 6-nitro group is generally stable under standard storage conditions, it is profoundly electron-withdrawing. This electronic effect lowers the electron density across the indazole core, highly activating the C3-iodo position for oxidative addition during palladium-catalyzed cross-coupling[1]. However, it also means the compound must be kept strictly away from reducing agents during storage to prevent premature reduction to an aniline derivative.

DegradationPathways A tert-Butyl 3-iodo-6-nitro- 1H-indazole-1-carboxylate (Intact API) B Moisture / Heat (Hydrolysis/Thermal) A->B C UV / Visible Light (Photolysis) A->C D 3-Iodo-6-nitro-1H-indazole (Des-Boc Degradant) B->D E tert-Butyl 6-nitro- 1H-indazole-1-carboxylate (De-iodinated Degradant) C->E

Primary degradation pathways of the indazole core via hydrolysis and photolysis.

Authoritative Storage & Handling Protocols

To mitigate the vulnerabilities outlined above, the following self-validating storage system must be implemented:

  • Thermal Control: Store strictly at 2–8°C [2]. Do not freeze and thaw repeatedly, as condensation will introduce moisture.

  • Atmospheric Control: Containers must be backfilled with an inert gas (Argon or dry Nitrogen) after every use.

  • Desiccation: Store the primary vial inside a secondary container (e.g., a desiccator cabinet) containing active indicating silica gel.

  • Light Protection: The compound must be housed in amber glass vials. If clear glass is used, wrap the vial completely in aluminum foil.

Self-Validating Experimental Workflows

Protocol A: Pre-Reaction Quality Control (LC-MS)

Before committing this expensive intermediate to a complex synthesis, its integrity must be validated.

  • The Causality of the Method: Standard LC-MS mobile phases often use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Because the Boc group is acid-labile, leaving the sample in an acidic mobile phase inside an autosampler for hours will cause artifactual on-column degradation. The analyst will see a des-Boc mass and falsely assume the batch is ruined.

  • Step-by-Step QC:

    • Prepare a 1 mg/mL stock solution in anhydrous Acetonitrile immediately before injection.

    • Utilize a neutral mobile phase (e.g., Water/Acetonitrile buffered with 10 mM Ammonium Acetate, pH 7.0).

    • Run a rapid gradient (e.g., 5-95% MeCN over 3 minutes) on a C18 column to minimize time-in-solution.

    • Confirm the presence of the parent ion [M+H]⁺ at m/z 390.1.

Protocol B: Application in PROTAC Synthesis (Buchwald-Hartwig Amination)

This compound is frequently utilized to synthesize amine-linked glutarimide degronimers (e.g., linking to 3-aminopiperidine-2,6-dione)[1]. The following protocol is a self-validating system designed to prevent catalyst poisoning and ensure complete conversion.

  • Step-by-Step Methodology:

    • Reagent Preparation: In a flame-dried Schlenk flask, dissolve 1.0 equivalent of tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate and 1.0 equivalent of 3-aminopiperidine-2,6-dione in anhydrous dioxane to achieve a 0.2M concentration[1].

    • Base Addition: Add 2.0 equivalents of Cesium Carbonate (Cs₂CO₃). Causality: Cs₂CO₃ is chosen over weaker bases because its solubility profile in dioxane perfectly balances the deprotonation of the amine without prematurely cleaving the Boc group[1].

    • Deoxygenation (Critical Step): Purge the suspension with dry N₂ for exactly 10 minutes. Causality: Palladium(0), the active catalytic species, is highly susceptible to oxidation. Failure to deoxygenate will stall the catalytic cycle.

    • Catalyst Introduction: Add 0.1 equivalents of Palladium Acetate (Pd(OAc)₂) and 0.1 equivalents of XANTPHOS ligand[1]. The bidentate nature of XANTPHOS enforces a specific bite angle that favors reductive elimination of the bulky product.

    • Thermal Activation: Seal the vessel and heat at 90°C for 18 hours[1].

    • Isolation: Cool to ambient temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the targeted degron intermediate[1].

SyntheticWorkflow Step1 1. Reagent Preparation Dry Dioxane (0.2M), N2 Purge Step2 2. Substrate Addition Indazole Core + Amine Step1->Step2 Step3 3. Catalyst & Base Pd(OAc)2, Xantphos, Cs2CO3 Step2->Step3 Step4 4. Thermal Activation 90°C for 18 hours Step3->Step4 Step5 5. Product Isolation PROTAC Degron Intermediate Step4->Step5

Buchwald-Hartwig cross-coupling workflow for PROTAC degron synthesis.

References

  • [2] ChemBK. tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate - Physico-chemical Properties & Storage. Available at:

  • [1] Google Patents. WO2017197051A1 - Amine-linked c3-glutarimide degronimers for target protein degradation. Available at:

Sources

Exploratory

"tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate" safety and handling

An In-Depth Technical Guide to tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate: Strategic Utility, Handling, and PROTAC Synthesis As drug discovery pivots towards targeted protein degradation and complex kinase inhib...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate: Strategic Utility, Handling, and PROTAC Synthesis

As drug discovery pivots towards targeted protein degradation and complex kinase inhibition, the demand for highly functionalized, regioselectively addressable building blocks has surged. Among these, tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate has emerged as a critical intermediate. As a Senior Application Scientist, I have witnessed firsthand how the structural elegance of this molecule—featuring three distinct, orthogonal reactive sites—enables the rapid assembly of complex Active Pharmaceutical Ingredients (APIs) and Proteolysis Targeting Chimeras (PROTACs)[1],[2].

This whitepaper provides an authoritative, mechanistic guide to the physicochemical properties, safety profile, and validated experimental handling of this vital indazole scaffold.

Structural Rationale and Physicochemical Profile

The utility of tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate lies in its tri-functional design, which allows chemists to perform sequential modifications without cross-reactivity:

  • C3-Iodo Group: A highly reactive electrophilic handle primed for Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling).

  • C6-Nitro Group: Acts as a masked primary amine. It is inert to cross-coupling conditions but can be easily reduced (e.g., via Pd/C and H₂) post-coupling to attach linker moieties.

  • N1-Boc Protection: The tert-butyloxycarbonyl (Boc) group prevents unwanted N-alkylation or N-arylation of the indazole core during harsh basic coupling conditions, ensuring absolute regioselectivity[3].

Quantitative Data Summary

The following table consolidates the critical physicochemical and hazard data required for laboratory integration[4],[5]:

PropertyValue
Chemical Name tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate
CAS Registry Number 586330-18-9
Molecular Formula C12H12IN3O4
Molar Mass 389.15 g/mol
Predicted Density 1.81 ± 0.1 g/cm³
Predicted Boiling Point 471.8 ± 48.0 °C
GHS Hazard Codes H302, H315, H319, H335

Mechanistic Role in Targeted Protein Degradation (PROTACs)

In recent years, this specific indazole derivative has been heavily utilized in the synthesis of amine-linked C3-glutarimide degronimers—molecules designed to hijack the ubiquitin-proteasome system to degrade disease-causing proteins[6].

According to foundational patents by C4 Therapeutics (WO2017197051A1), the C3-iodo position is coupled to a target-binding ligand, while the C6-nitro group is reduced to an amine and subsequently linked to a piperidine-2,6-dione (glutarimide) moiety[6],[3]. This glutarimide acts as a "degron," binding specifically to the Cereblon (CRBN) E3 ubiquitin ligase complex.

The diagram below illustrates the self-validating biological system that this chemical building block helps assemble:

PROTAC_Mechanism Target Target Protein (Disease Mediator) PROTAC PROTAC Molecule (Indazole-based) Target->PROTAC Ligand Binding Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Recruits E3 Cereblon E3 Ligase (CRBN Complex) E3->PROTAC Degron Binding Ub Polyubiquitination (Ub Tags Added) Ternary->Ub Ubiquitin Transfer Proteasome 26S Proteasome (Degradation) Ub->Proteasome Target Destruction

Fig 1: PROTAC degradation pathway driven by indazole-based degronimers.

Safety Profile & Hazard Mitigation

Handling tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate requires strict adherence to safety protocols dictated by its specific molecular architecture[5],[7].

  • H302 (Harmful if swallowed): The nitroaromatic moiety is the primary culprit here. In vivo, nitroaromatics can be enzymatically reduced to reactive nitroso and hydroxylamine species, which are known to cause methemoglobinemia (the oxidation of hemoglobin iron, impairing oxygen transport)[5].

  • H315 / H319 (Skin and Eye Irritation): The combination of a strongly electron-withdrawing nitro group and a heavy halogen (iodine) renders the indazole core highly electrophilic. Upon contact with biological tissues, it can undergo nucleophilic attack by the thiol or amine groups of skin/eye proteins, leading to covalent modification and localized immune responses (irritation)[5].

  • H335 (Respiratory Irritation): As a fine crystalline powder, the compound poses a significant inhalation risk. The aerodynamic diameter of the particles allows them to deposit onto sensitive mucous membranes[5].

Engineering Controls & PPE Causality: Do not handle this powder on an open bench. Weighing and transfer must be conducted inside a Class II Biological Safety Cabinet or a dedicated powder-weighing fume hood to prevent aerosol inhalation. Because the compound is highly soluble in DMSO and DMF—solvents that readily penetrate the skin—double-gloving with nitrile is mandatory when preparing stock solutions to prevent transdermal transport of the electrophilic core.

Validated Experimental Protocol: C3-Amination via Buchwald-Hartwig Coupling

The following methodology is adapted from validated patent literature for synthesizing PROTAC intermediates[3]. This protocol is designed as a self-validating system, incorporating specific In-Process Controls (IPCs) to ensure chemical integrity.

Objective: Substitute the C3-iodo group with a primary/secondary amine while preserving the N1-Boc and C6-nitro groups.

Step 1: Reagent Charging (Inert Atmosphere)

  • Action: In a flame-dried Schlenk flask, combine tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1.0 equiv), the target amine (1.2 equiv), Palladium acetate (0.1 equiv), XANTPHOS (0.1 equiv), and Cesium Carbonate (2.0 equiv)[3].

  • Causality: XANTPHOS is specifically chosen because its wide "bite angle" (~111°) forces the intermediate Pd(II) complex into a strained conformation that drastically accelerates reductive elimination—the rate-limiting step in forming the new C-N bond. Cesium Carbonate is utilized as a mild, bulky base; it is strong enough to drive the catalytic cycle but bulky enough to prevent nucleophilic cleavage of the N1-Boc group.

Step 2: Solvent Addition & Degassing

  • Action: Add anhydrous 1,4-Dioxane to achieve a 0.2 M concentration. Purge the mixture with N₂ or Argon for 10–15 minutes[3].

  • Causality: Dioxane provides excellent solubility and a suitable boiling point (101 °C). The rigorous degassing is non-negotiable; molecular oxygen is a triplet diradical that will rapidly oxidize the active Pd(0) catalyst into an inactive Pd(II) species, causing reaction stalling.

Step 3: Thermal Activation

  • Action: Heat the sealed vessel to 90 °C for 18 hours[3].

  • Causality: A temperature of 90 °C provides the exact thermal energy required to overcome the activation barrier for the oxidative addition of the C-I bond, while remaining safely below the thermal threshold (>120 °C) that triggers the extrusion of isobutylene and CO₂ from the Boc protecting group.

Step 4: Self-Validating In-Process Control (IPC)

  • Action: At 16 hours, sample 10 µL of the reaction, dilute in LC-MS grade Acetonitrile, and analyze.

  • Validation Metric: The reaction is validated as complete when the starting material mass ( [M+H]+=390.1 ) is entirely depleted, and the product mass dominates the chromatogram. If starting material remains, catalyst poisoning (likely via oxygen ingress) has occurred.

Step 5: Workup

  • Action: Cool to room temperature and filter the crude mixture through a pad of Celite.

  • Causality: Removing the precipitated "Palladium black" immediately prevents the metal from catalyzing the degradation of the newly formed product during subsequent concentration and silica gel chromatography.

Sources

Foundational

Architecting Targeted Therapeutics: The Role of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate in Medicinal Chemistry

Executive Summary The indazole ring system is a privileged pharmacophore in medicinal chemistry, frequently embedded in the structures of potent kinase inhibitors and targeted oncology drugs. Among the most versatile bui...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole ring system is a privileged pharmacophore in medicinal chemistry, frequently embedded in the structures of potent kinase inhibitors and targeted oncology drugs. Among the most versatile building blocks for synthesizing these complex molecules is tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (CAS: 586330-18-9). This highly functionalized intermediate offers orthogonal reactivity vectors: a protected N1 position, a highly reactive C3-iodo group for transition-metal-catalyzed cross-couplings, and a C6-nitro group primed for late-stage derivatization.

This technical guide explores the structural rationale, core synthetic methodologies, and applications of this compound in modern drug development, particularly in the synthesis of Tyrosine Kinase Inhibitors (TKIs) such as1[1].

Structural Rationale & Physicochemical Profile

The strategic placement of functional groups on the indazole core dictates its utility in complex, multi-step syntheses. As an Application Scientist, it is crucial to understand why this specific substitution pattern is chosen over unprotected or differently halogenated analogs:

  • N1-Boc Protection (tert-butyl carboxylate): Unprotected 1H-indazoles are highly prone to tautomerization and undesired N-alkylation or N-arylation during cross-coupling reactions[2]. The bulky, electron-withdrawing Boc group directs functionalization exclusively to the C3 position. Furthermore, it significantly enhances the compound's solubility in organic solvents (e.g., 1,4-dioxane, DMF), which is critical for maintaining a homogeneous phase during palladium catalysis.

  • C3-Iodo Substitution: The carbon-iodine bond at the 3-position is highly susceptible to oxidative addition by Pd(0) species[3]. Compared to bromo- or chloro- derivatives, the iodo variant requires milder temperatures and lower catalyst loadings for Suzuki-Miyaura, Sonogashira, and Heck couplings, thereby preserving sensitive functional groups elsewhere on the molecule.

  • C6-Nitro Substitution: The nitro group is electronically inert to standard cross-coupling conditions, acting as a stable placeholder. Post-coupling, it can be chemoselectively reduced to an aniline derivative, opening the door for amidation, urea formation, or sulfonylation—key structural motifs that interact with the hinge region of kinase binding pockets.

Table 1: Physicochemical Profile of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate

PropertyValue / Description
CAS Number 586330-18-9
Molecular Formula C12H12IN3O4
Molecular Weight 389.15 g/mol
Key Functional Groups N-Boc, C3-Iodide, C6-Nitro
Primary Application Pharmaceutical intermediate (TKI synthesis)[4]
Storage Conditions 0-8°C, dry and dark (light-sensitive C-I bond)

Core Synthetic Workflows & Methodologies

The true value of tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate lies in its ability to undergo sequential, orthogonal functionalizations. Below is a self-validating, step-by-step protocol for generating a 3,6-disubstituted indazole scaffold.

Protocol: C3-Suzuki-Miyaura Coupling and C6-Nitro Reduction

Phase 1: Regioselective C3-Arylation

  • Reagent Preparation: In an oven-dried Schlenk flask, charge tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1.0 equiv), an arylboronic acid (1.2 equiv), and the palladium catalyst Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base Addition: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

    • Causality: Dioxane ensures complete dissolution of the Boc-protected substrate. The aqueous carbonate base is essential for the activation of the boronic acid to form a nucleophilic boronate complex, which facilitates the transmetalation step in the Pd catalytic cycle[3].

  • Reaction Execution: Heat the biphasic mixture to 90°C under an inert argon atmosphere for 4-6 hours. Monitor the reaction via HPLC or TLC until the complete disappearance of the iodo-indazole starting material.

  • Workup & Purification: Cool the mixture, extract with Ethyl Acetate (EtOAc), wash the organic layer with brine, and dry over anhydrous Na₂SO₄. Purify the crude product via silica gel flash chromatography to isolate the 3-aryl-6-nitro-1H-indazole-1-carboxylate intermediate.

Phase 2: Chemoselective Nitro Reduction

  • Reduction System: Dissolve the purified intermediate in a mixture of Ethanol and Water (4:1 v/v). Add Iron (Fe) powder (5.0 equiv) and Ammonium Chloride (NH₄Cl) (2.0 equiv).

  • Reaction Execution: Heat the suspension to 80°C for 2 hours.

    • Causality: The Fe/NH₄Cl system (a mild Béchamp reduction variant) is chosen for its high chemoselectivity. It efficiently reduces the C6-nitro group to a primary amine without cleaving the acid-sensitive N-Boc group or inadvertently reducing the newly formed C3-aryl bond.

  • Isolation: Filter the hot mixture through a pad of Celite to remove insoluble iron oxides. Concentrate the filtrate in vacuo to yield the 6-amino intermediate, ready for final derivatization.

SyntheticWorkflow A tert-Butyl 3-iodo-6-nitro- 1H-indazole-1-carboxylate B Suzuki-Miyaura Cross-Coupling (Pd catalyst, Base) A->B C 3-Aryl-6-nitro- 1H-indazole-1-carboxylate B->C D Chemoselective Nitro Reduction (Fe/NH4Cl, 80°C) C->D E 3-Aryl-6-amino- 1H-indazole-1-carboxylate D->E

Step-by-step synthetic workflow for orthogonal functionalization of the indazole core.

Medicinal Chemistry Applications: Kinase Inhibitors and Axitinib

Indazole derivatives are cornerstones in the design of small-molecule kinase inhibitors. Specifically, 3-iodo-6-nitroindazole derivatives are critical intermediates in the commercial synthesis of Axitinib (AG-013736), a potent, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3)[1].

In the synthesis of Axitinib and its analogs, the C3 position of the indazole is typically coupled with a styryl or aryl group, while the C6 position (derived from the nitro group) is functionalized into a thioether or amide linkage[4]. The N1-Boc protection is crucial during these early stages to prevent the formation of isomeric mixtures, which would severely impact the overall yield and purity of the Active Pharmaceutical Ingredient (API)[2].

By inhibiting VEGFR, these indazole-derived compounds block the downstream PI3K/AKT and MAPK signaling cascades, effectively starving tumors of their blood supply (anti-angiogenesis) and halting disease progression[1].

VEGFRPathway VEGF VEGF Ligand VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR Binds & Activates PI3K PI3K / AKT Pathway (Cell Survival) VEGFR->PI3K Phosphorylation Cascade MAPK RAF / MEK / ERK Pathway (Cell Proliferation) VEGFR->MAPK Phosphorylation Cascade Axitinib Indazole-based TKI (e.g., Axitinib) Axitinib->VEGFR ATP-Competitive Inhibition Angiogenesis Angiogenesis & Tumor Growth PI3K->Angiogenesis Promotes MAPK->Angiogenesis Promotes

VEGFR signaling pathway and its targeted inhibition by indazole-derived TKIs.

Quantitative Data Presentation

The efficiency of the tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate scaffold is demonstrated by its high conversion rates in various cross-coupling reactions. Table 2 summarizes typical yields for C3-functionalization, highlighting the superiority of the iodo- leaving group over its bromo- counterpart[3].

Table 2: Comparative Yields of C3-Cross-Coupling Reactions on Protected Indazoles

Coupling TypeLeaving Group at C3Coupling PartnerCatalyst SystemTypical Yield (%)
Suzuki-MiyauraIodidePhenylboronic acidPd(dppf)Cl₂ / K₂CO₃88 - 95%
Suzuki-MiyauraBromidePhenylboronic acidPd(dppf)Cl₂ / K₂CO₃65 - 72%
SonogashiraIodidePhenylacetylenePd(PPh₃)₂Cl₂ / CuI85 - 90%
HeckIodideStyrenePd(OAc)₂ / P(o-tol)₃78 - 84%

Conclusion

tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate is a masterfully designed synthetic intermediate. By combining a highly reactive C3-iodide, a stable yet reducible C6-nitro group, and an essential N1-Boc protecting group, it provides medicinal chemists with a highly predictable and efficient pathway to complex, biologically active indazole architectures. Its prominent role in the synthesis of life-saving oncology drugs like Axitinib underscores its enduring value in the pharmaceutical industry.

References

  • Axitinib. Portico.org. 1

  • 3-Iodo-6-nitroindazole | CAS 70315-70-7 Intermediate. Punagri. 4

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. MDPI. 3

  • Mechanochemical Synthesis of PdO2 Nanoparticles Immobilized over Silica Gel for Catalytic Suzuki–Miyaura Cross-Coupling Reactions Leading to the C-3 Modification of 1H-Indazole. NIH.gov. 2

Sources

Exploratory

Architecting Kinase Inhibitors: A Technical Guide to tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate

Introduction & Strategic Rationale Indazoles represent a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Indazoles represent a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib)[1]. The strategic functionalization of the indazole ring requires orthogonal reactive handles to build complex, multi-targeted molecular architectures. tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate emerges as a highly optimized, trifunctional building block designed specifically to streamline this process[2].

As a Senior Application Scientist, it is critical to understand that this molecule is not just a static intermediate; it is a precisely engineered scaffold. Every functional group on this molecule serves a distinct mechanistic purpose, allowing researchers to perform iterative cross-coupling and amidation reactions without compromising the integrity of the core ring system.

Physicochemical Profiling

To ensure predictable behavior during purification and reaction scaling, the quantitative physicochemical data of the scaffold is summarized below[2],[3]:

PropertyValue / Description
Chemical Name tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate
CAS Number 586330-18-9
Molecular Formula C12H12IN3O4
Molecular Weight 389.15 g/mol
Physical State Pale yellow to off-white solid
Density (Predicted) 1.81 ± 0.1 g/cm³
Boiling Point (Predicted) 471.8 ± 48.0 °C
Reactivity Handles C3 (Electrophilic), C6 (Reducible), N1 (Protected)

Mechanistic Causality in Scaffold Design

The architecture of this building block is dictated by the chemical reactivity of the indazole ring. The specific substitution pattern provides the following strategic advantages:

  • The C3-Iodo Handle (The Coupling Site): Iodine is the premier leaving group for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira). Its high polarizability and weak C-I bond facilitate rapid oxidative addition by Pd(0) or Cu(I) species, allowing C-C bond formation under mild conditions[4].

  • The C6-Nitro Group (The Latent Nucleophile): The nitro group acts as a stable, electron-withdrawing placeholder during harsh cross-coupling conditions. Post-coupling, it can be chemoselectively reduced to an aniline, providing a nucleophilic handle for subsequent amidation—a critical interaction point for binding the hinge region of target kinases[1].

  • The N1-Boc Protection (The Regiocontrol Element): Unprotected 1H-indazoles exist in a dynamic 1H/2H tautomeric equilibrium and possess a nucleophilic nitrogen that can coordinate to and poison palladium catalysts, or undergo off-target N-arylation[5]. The tert-butoxycarbonyl (Boc) group at N1 serves a dual purpose: it sterically shields the ring to prevent catalyst poisoning, and it disrupts the tautomeric equilibrium, locking the scaffold into a predictable steric conformation[6].

Synthetic Workflows & Self-Validating Protocols

The synthesis of this building block relies on a two-step sequence starting from the commercially available 6-nitro-1H-indazole.

SynthesisWorkflow SM 6-Nitro-1H-indazole (Starting Material) Iodination Regioselective C3-Iodination (I2, K2CO3, DMF) SM->Iodination Intermediate 3-Iodo-6-nitro-1H-indazole (CAS: 70315-70-7) Iodination->Intermediate Protection N1-Boc Protection (Boc2O, DMAP, THF) Intermediate->Protection Product tert-Butyl 3-iodo-6-nitro- 1H-indazole-1-carboxylate (CAS: 586330-18-9) Protection->Product

Fig 1: Two-step synthetic workflow for tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate.

Protocol 1: Regioselective Iodination and N1-Protection

Causality: Direct iodination of 6-nitro-1H-indazole occurs preferentially at the C3 position via electrophilic aromatic substitution, directed by the electron-donating effect of the N1-H group. Subsequent Boc protection is thermodynamically driven to the N1 position over N2 when using DMAP as an acyl transfer catalyst[4],[5].

Step 1: C3-Iodination

  • Reaction Setup: Dissolve 6-nitro-1H-indazole (1.0 equiv) in anhydrous DMF (0.5 M). Add powdered K2CO3 (1.5 equiv) and cool the suspension to 0 °C.

  • Electrophile Addition: Dropwise add a solution of I2 (1.1 equiv) in DMF over 30 minutes. Causality: Slow addition prevents localized exothermic spikes and mitigates the risk of poly-iodination[3].

  • In-Process Control (IPC): Stir at 22 °C for 2 hours. Monitor by LC-MS. The reaction is self-validating when the starting material peak ([M+H]+ 164) is completely replaced by the intermediate peak ([M+H]+ 290).

  • Isolation: Quench with 10% aqueous Na2S2O3 to reduce unreacted iodine. Filter the precipitated 3-iodo-6-nitro-1H-indazole, wash with H2O, and dry under vacuum[3].

Step 2: N1-Boc Protection

  • Reaction Setup: Suspend the 3-iodo-6-nitro-1H-indazole intermediate (1.0 equiv) in anhydrous THF (0.3 M). Add Et3N (1.5 equiv) and catalytic DMAP (0.1 equiv).

  • Acylation: Slowly add Boc2O (1.2 equiv). Stir at room temperature for 4 hours.

  • Workup: Concentrate the THF in vacuo, partition the residue between EtOAc and 0.1 M HCl (to protonate and remove DMAP/Et3N). Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the title compound[6].

Downstream Functionalization in Drug Discovery

Once the core scaffold is synthesized, it acts as a modular hub for drug discovery. The standard sequence involves C3 cross-coupling, followed by C6 nitro reduction, and finally C6 amidation to generate the active pharmaceutical ingredient (API)[1].

FunctionalizationPathway Core tert-Butyl 3-iodo-6-nitro- 1H-indazole-1-carboxylate C3_Coupling C3 Cross-Coupling (e.g., Suzuki/Heck) Core->C3_Coupling Pd Catalyst Nitro_Red C6 Nitro Reduction (Fe/NH4Cl or Pd/C) C3_Coupling->Nitro_Red Reduction Amidation C6 Amidation (Electrophile coupling) Nitro_Red->Amidation Acylation Deprotection N1-Boc Cleavage (TFA/DCM) Amidation->Deprotection Acidic Conditions API Target Active Pharmaceutical Ingredient (e.g., Axitinib Analogues) Deprotection->API

Fig 2: Downstream functionalization pathway for indazole-based kinase inhibitor synthesis.

Protocol 2: C3 Suzuki-Miyaura Cross-Coupling

Causality: The C3-I bond is highly reactive towards oxidative addition by Pd(0). The Boc group prevents the N-H from coordinating to Pd and poisoning the catalyst, ensuring high turnover frequencies.

  • Reaction Setup: In an oven-dried Schlenk flask, combine tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H2O (0.2 M). Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst to an inactive Pd(II) species.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Seal the flask and heat to 80 °C.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material (UV active, Rf ~0.6) disappears, typically within 3-4 hours, replaced by a lower Rf product spot.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the organic layer via flash column chromatography.

Note on subsequent steps: Following the C3 coupling, the C6 nitro group can be reduced using Fe/NH4Cl in EtOH/H2O (which prevents unwanted dehalogenation if other halogens are present on the newly added aryl ring) or standard Pd/C with H2. The resulting amine is then coupled with a carboxylic acid using HATU/DIPEA, followed by global Boc deprotection using TFA/DCM to yield the final kinase inhibitor[1].

Conclusion

The compound tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate is a masterclass in protective group strategy and regiochemical design. By masking the reactive N1 position and providing orthogonal handles at C3 and C6, it allows medicinal chemists to rapidly navigate structure-activity relationship (SAR) landscapes. Adhering to the self-validating protocols outlined above ensures high-fidelity transformations, minimizing catalyst degradation and maximizing overall synthetic yield.

References

  • ChemBK | tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate - Physico-chemical Properties | 2

  • ChemicalBook | 3-Iodo-6-nitroindazole Synthesis and Chemical Properties | 3

  • BenchChem | Application Notes: Protecting Group Strategies for Indazoles | 6

  • Giraud, F., et al. (DOI) | C3-INDAZOLE FUNCTIONALIZATION: A REVIEW | 4

  • American Chemical Society (ACS) | Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions | 1

  • American Chemical Society (ACS) | Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | 5

Sources

Foundational

Engineering Kinase Inhibitors: The Strategic Role of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Rationale In the landscape of targ...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Rationale

In the landscape of targeted oncology and angiogenesis modulation, the indazole scaffold is a privileged pharmacophore that mimics the purine ring of adenosine triphosphate (ATP)[1]. Among the most versatile building blocks for synthesizing these targeted therapies is tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (CAS: 586330-18-9). With a molecular weight of 389.15 g/mol , this highly functionalized intermediate provides researchers with orthogonal reactivity sites, enabling the precise construction of complex kinase inhibitors.

The structural logic of this molecule is rooted in strict chemical causality:

  • The Indazole Core: Acts as the primary hydrogen-bond donor/acceptor system to anchor the molecule within the kinase hinge region[1].

  • The C3-Iodo Group: Serves as an electrophilic handle. The weak C-I bond is highly susceptible to oxidative addition, allowing for palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) to introduce aryl or alkenyl groups that probe the hydrophobic gatekeeper pocket[2].

  • The C6-Nitro Group: Acts as a latent amine. Post-coupling, the electron-withdrawing nitro group can be reduced to an amino group, which is then functionalized (via amidation or urea formation) to interact with the solvent-exposed channel or the DFG-motif in Type II inhibitors[2].

  • The N1-Boc Protecting Group: The nitrogen atoms of the indazole ring can complicate synthetic routes through unwanted side reactions or catalyst poisoning[3]. The tert-butyloxycarbonyl (Boc) group temporarily masks the reactive N-H bond, increasing organic solubility and ensuring regioselectivity during C3 functionalization[3].

Pathway Kinase Protein Kinase ATP Pocket Hinge Hinge Region Binding (Indazole N1/N2) Kinase->Hinge Hydrogen Bonding Gatekeeper Hydrophobic Pocket (C3-Aryl/Alkenyl via Iodo) Kinase->Gatekeeper Steric & Hydrophobic Fit Solvent Solvent-Exposed Region (C6-Amide/Urea via Nitro) Kinase->Solvent Solubilization & DFG Out

Pharmacophore mapping of the functionalized indazole core within the kinase ATP pocket.

Synthetic Strategy & Workflow

The synthesis of advanced kinase inhibitors from a simple 6-nitroindazole starting material requires a carefully orchestrated sequence of functionalizations. The workflow relies on the orthogonal reactivity of the iodine and nitro groups, safeguarded by the Boc protecting group.

G A 6-Nitro-1H-indazole (Starting Material) B 3-Iodo-6-nitro-1H-indazole (Electrophilic Iodination) A->B I2, K2CO3, DMF C tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (Boc Protection) B->C Boc2O, DMAP, DCM D C3-Functionalized Intermediate (Pd-Catalyzed Cross-Coupling) C->D Suzuki/Heck Reaction (Pd Catalyst) E 6-Amino Kinase Inhibitor (Nitro Reduction & Amidation) D->E 1. TFA (Boc Deprotection) 2. Fe/NH4Cl (Reduction)

Synthetic workflow from 6-nitroindazole to functionalized kinase inhibitors.

Quantitative Reaction Parameters

To ensure reproducibility in the scale-up of kinase inhibitors, the following table summarizes the optimized quantitative parameters for the C3-functionalization (Heck reaction) of protected 3-iodo-6-nitro-indazole derivatives[2].

ParameterOptimized ValueMechanistic Causality
Substrate N-Protected 3-iodo-6-nitroindazoleProtection prevents N-alkylation and Pd-catalyst deactivation[3].
Catalyst Palladium(II) acetate (Pd(OAc)₂)Pre-catalyst that reduces in situ to active Pd(0) for oxidative addition[2].
Ligand Tri-o-tolylphosphineSteric bulk accelerates reductive elimination, driving the catalytic cycle[2].
Base N,N-Diisopropylethylamine (DIPEA)Neutralizes the HI byproduct, preventing acid-catalyzed deprotection[2].
Solvent N,N-Dimethylformamide (DMF)High boiling point and polarity stabilize the transition states[2].
Temperature 80–120 °CProvides the activation energy required to break the C-I bond[2].
Yield 60–85%Varies based on the electronic nature of the alkene coupling partner[2].

Validated Experimental Protocols

The following methodologies are designed as self-validating systems . Each protocol includes mechanistic checkpoints that allow the chemist to verify the success of the reaction in real-time without relying solely on post-reaction LC-MS.

Protocol 4.1: Electrophilic Iodination to 3-Iodo-6-nitro-1H-indazole

This step installs the crucial cross-coupling handle at the C3 position[4].

  • Preparation: Dissolve 6-nitro-1H-indazole (1.0 eq) and potassium carbonate (3.2 eq) in anhydrous DMF.

  • Addition: Dropwise add a solution of iodine (1.1 eq) in DMF at room temperature[4].

  • Self-Validating Checkpoint: The reaction mixture will initially turn deep brown due to the presence of free iodine. As the electrophilic aromatic substitution proceeds, the color will gradually fade.

  • Quenching & Isolation: After 2 hours (or when TLC indicates full consumption of the starting material), quench the reaction with an aqueous solution of sodium thiosulfate[4].

  • Causality: Potassium carbonate deprotonates the indazole, increasing the nucleophilicity of the C3 carbon. The sodium thiosulfate reduces any unreacted I₂ to soluble iodide ions, preventing oxidative side reactions during workup[4]. The resulting 3-iodo-6-nitro-1H-indazole precipitates as a pale yellow solid.

Protocol 4.2: N1-Boc Protection

This step converts the intermediate into tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate, masking the reactive N-H bond[3].

  • Preparation: Suspend 3-iodo-6-nitro-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalysis: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Activation: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the stirring mixture.

  • Self-Validating Checkpoint: The addition of Boc₂O will trigger the continuous evolution of CO₂ gas. This effervescence is immediate, visual proof that the highly reactive N-acylpyridinium intermediate is forming and reacting. Furthermore, TLC analysis will show a massive upward shift in Rf​ as the highly polar N-H bond is replaced by the lipophilic tert-butyl group.

  • Causality: The electron-withdrawing nitro group at C6 increases the acidity of the N1 proton, facilitating the reaction[3]. DMAP acts as a hyper-nucleophilic catalyst. The resulting Boc group ensures orthogonality for downstream palladium chemistry[3].

Protocol 4.3: Palladium-Catalyzed C3 Cross-Coupling

This step elaborates the scaffold to target the kinase gatekeeper pocket[1][2].

  • Preparation: In an oven-dried Schlenk flask, combine tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1.0 eq), the desired alkene/boronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), and Tri-o-tolylphosphine (0.1 eq)[2].

  • Degassing: Purge the flask with Argon for 15 minutes.

  • Solvent/Base Addition: Add degassed DMF and DIPEA (2.0 eq)[2].

  • Heating: Heat the mixture to 100 °C for 12-24 hours[2].

  • Self-Validating Checkpoint: The reaction mixture will transition from a clear/yellowish solution to a dark, opaque mixture. The precipitation of "palladium black" (elemental palladium) toward the end of the reaction often serves as a visual checkpoint that the catalytic cycle has terminated.

  • Causality: The C3-iodo bond undergoes oxidative addition by the Pd(0) catalyst. The N1-Boc group prevents the indazole nitrogen from coordinating with the palladium, which would otherwise poison the catalyst and halt the reaction[3].

References

  • tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate Properties & CAS Data Source: ChemBK URL:[Link]

  • Source: Google Patents (US20040171634A1)
  • Radiolabeled Tyrosine Kinase Inhibitors for Drug Development and Cancer treatment Source: VU Research Portal (Vrije Universiteit Amsterdam) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Sonogashira Cross-Coupling of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocol Executive Summary & Strategic Importance The functionalization of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary & Strategic Importance

The functionalization of the indazole core is a critical strategy in modern drug discovery, particularly in the development of targeted therapeutics such as kinase inhibitors (e.g., Axitinib analogues) and advanced fluorophores[1]. Among the various functionalization techniques, the Sonogashira cross-coupling reaction provides a highly reliable, mild, and flexible route to introduce alkynyl moieties at the C3 position of the indazole scaffold[2].

Specifically, tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (CAS: 586330-18-9) serves as a highly privileged, electronically activated building block[3]. As a Senior Application Scientist, I have designed this guide to move beyond basic empirical instructions. Here, we dissect the causality behind the substrate's reactivity and provide a self-validating protocol engineered to maximize yield while preventing common pitfalls such as catalyst poisoning and alkyne homocoupling.

Mechanistic Rationale: The Substrate's Electronic Architecture

Successful transition-metal catalysis requires a deep understanding of the substrate's electronic and steric environment. The exceptional reactivity of tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate in Sonogashira couplings is driven by three engineered features:

  • The C3-Iodo Advantage: The carbon-iodine bond at the C3 position is highly amenable to palladium-catalyzed cross-coupling[4]. Because the C-I bond is significantly weaker than C-Br or C-Cl bonds, oxidative addition by the Pd(0) catalyst occurs rapidly. Aryl iodides typically react at room temperature, preserving thermally labile functional groups[5].

  • Nitro Group Activation: The 6-nitro group exerts profound electron-withdrawing effects (-M, -I) across the conjugated π -system of the indazole. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-I bond, accelerating the rate-determining oxidative addition step and allowing the reaction to proceed under exceptionally mild conditions.

  • The Necessity of N-Boc Protection: Unprotected 1H-indazoles are notorious for coordinating with transition metals (Pd and Cu), which poisons the catalyst and halts the catalytic cycle. Furthermore, they are susceptible to competitive N-alkylation[6]. The bulky tert-butoxycarbonyl (Boc) group at N1 sterically shields the nitrogen, prevents catalyst deactivation, and significantly enhances the substrate's solubility in organic solvents like DMF and THF[4].

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex (Pd II) Pd0->OxAdd Oxidative Addition TransMet Transmetalation Complex (Pd II) OxAdd->TransMet Transmetalation RedElim Reductive Elimination Transition State TransMet->RedElim cis/trans Isomerization RedElim->Pd0 Reductive Elimination Product 3-Alkynyl-6-nitroindazole Product RedElim->Product Substrate tert-Butyl 3-iodo-6-nitro- 1H-indazole-1-carboxylate Substrate->OxAdd Alkyne Terminal Alkyne + Et3N CuCycle CuI Co-Catalysis (Copper Acetylide) Alkyne->CuCycle Base, -Et3N•HI CuCycle->TransMet

Figure 1: Catalytic cycle of the Sonogashira coupling tailored to the N-Boc-3-iodo-6-nitroindazole.

Optimization Landscape & Quantitative Data

Selecting the correct catalyst system is paramount. While Pd(PPh₃)₄ is a standard choice, it is highly sensitive to atmospheric oxygen. For highly reactive, electron-deficient aryl iodides like our target substrate, Pd(PPh₃)₂Cl₂ provides superior bench stability and generates the active Pd(0) species in situ upon reduction by the alkyne/amine system[2].

The table below summarizes the quantitative optimization data for the cross-coupling of N-protected 3-iodo-6-nitroindazoles[4]:

ConditionCatalyst (mol%)Co-CatalystBase (Equiv)SolventTemp (°C)Time (h)Yield (%)
A (Optimal) Pd(PPh₃)₂Cl₂ (5%) CuI (10%) Et₃N (3.0) DMF RT (25) 4 85 - 95
BPd(PPh₃)₄ (5%)CuI (10%)DIPA (3.0)THF60675 - 80
CPd(OAc)₂ (10%)CuI (20%)K₂CO₃ (3.0)Toluene8012< 60

Data Interpretation: Condition A is optimal. The use of DMF perfectly solubilizes the nitro-aromatic substrate. Operating at room temperature (RT) completely suppresses the thermal deprotection of the Boc group, which is a known side-reaction at temperatures exceeding 60 °C.

The Self-Validating Protocol: Step-by-Step Execution

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the reaction at every stage.

Workflow Step1 1. Reagent Preparation (Dry DMF, Et3N) Step2 2. Strict Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Catalytic Execution (RT, 4-12 h) Step2->Step3 Step4 4. Cu-Scavenging Workup (NH4Cl wash) Step3->Step4 Step5 5. Isolation (Silica Gel Chromatography) Step4->Step5

Figure 2: Five-step experimental workflow for the Sonogashira cross-coupling.

Materials Required (1.0 mmol scale):
  • tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate: 389.15 mg (1.0 equiv)

  • Terminal Alkyne: 1.2 mmol (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride[Pd(PPh₃)₂Cl₂]: 35.1 mg (0.05 equiv, 5 mol%)

  • Copper(I) iodide [CuI]: 19.0 mg (0.10 equiv, 10 mol%)

  • Triethylamine (Et₃N): 0.42 mL (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF): 5.0 mL

Step-by-Step Methodology:

Step 1: Reaction Setup & Degassing (Critical Step)

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask with a rubber septum and connect to a Schlenk line.

  • Causality Note: The presence of oxygen promotes the Glaser homocoupling of the terminal alkyne, consuming your reagent and complicating purification. Perform three cycles of vacuum evacuation and argon backfilling to ensure a strictly inert atmosphere.

Step 2: Solvent Addition & Catalyst Activation

  • Inject anhydrous, degassed DMF (5.0 mL) followed by Et₃N (0.42 mL) via syringe.

  • Self-Validation Checkpoint 1: Upon addition of the base, the suspension should transition from a pale yellow mixture to a homogeneous deep reddish-brown solution within 10–15 minutes. This color change is the visual confirmation that the Pd(II) precatalyst has been successfully reduced to the catalytically active Pd(0) species.

Step 3: Alkyne Addition & Reaction Execution

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe. If the alkyne is a solid, dissolve it in 1.0 mL of degassed DMF prior to injection.

  • Stir the reaction mixture at room temperature (20–25 °C) under an argon atmosphere for 4 hours.

Step 4: Analytical Validation (In-Process Control)

  • Self-Validation Checkpoint 2: At the 3-hour mark, withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexanes/EtOAc 3:1) or LC-MS.

  • The reaction is complete when the UV-active starting material spot (Rf ~0.6) is entirely consumed, replaced by a new, highly fluorescent product spot (Rf ~0.4) visible under 254 nm and 365 nm UV light.

Step 5: Cu-Scavenging Workup & Purification

  • Quench the reaction by diluting the mixture with Ethyl Acetate (20 mL).

  • Transfer to a separatory funnel and wash with saturated aqueous Ammonium Chloride (NH₄Cl) solution (3 × 15 mL).

  • Causality Note: Why NH₄Cl? Aqueous ammonia/ammonium chloride selectively complexes copper ions, forming highly water-soluble Cu-ammine complexes. This efficiently scavenges the copper co-catalyst, preventing downstream toxicity in biological assays or interference in subsequent synthetic steps.

  • Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure 3-alkynyl-6-nitroindazole derivative.

References

  • [2] Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. 2

  • [6] 3-Iodo-6-nitro-1H-indazole | 70315-70-7. BenchChem. 6

  • [1] Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. ACS Publications. 1

  • [4] Palladium Catalysts for 3-Iodoindazole Cross-Coupling: Application Notes and Protocols. BenchChem. 4

  • [5] 3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4. BenchChem. 5

  • [3] tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate. ChemBK. 3

Sources

Application

Application Note: Heck Reaction Optimization for tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Insights The indazole ring system is a highly privil...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Insights

The indazole ring system is a highly privileged scaffold in medicinal chemistry, frequently serving as a core motif in kinase inhibitors and CNS therapeutics. Functionalization at the C3 position via palladium-catalyzed cross-coupling is a critical strategy for generating molecular diversity. However, the Heck reaction of tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (N-Boc-3-iodo-6-nitroindazole) presents a unique set of chemoselectivity challenges.

As an Application Scientist, I have observed that the primary mode of failure in this specific transformation is not the lack of oxidative addition, but rather the premature cleavage of the N1-Boc protecting group.

The Causality of the "Deprotection Trap"

The chemical behavior of this substrate is dictated by the strong electron-withdrawing nature of the 6-nitro group.

  • Accelerated Oxidative Addition: The nitro group depletes electron density from the indazole core, rendering the C3-I bond highly electrophilic. This facilitates rapid oxidative addition of the Pd(0) catalyst.

  • The Lability of the N-Boc Group: Conversely, the same electron-withdrawing effect highly stabilizes the indazolyl anion generated upon Boc deprotection. Literature confirms that nitro-substituted N-Boc indazoles are exceptionally reactive towards N-deprotection under standard basic cross-coupling conditions [[1]]([Link]). Using strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) at elevated temperatures (>100 °C) leads to rapid hydrolysis of the carbamate, yielding the unreactive unprotected 3-iodo-6-nitro-1H-indazole.

  • Strategic Mitigation: To achieve high yields of the desired 3-alkenyl-6-nitro-indazole, the catalytic cycle must outpace the background deprotection reaction. This requires a delicate balance: employing mild bases (e.g., NaHCO₃) and highly active, bidentate phosphine ligands (e.g., dppf) to accelerate migratory insertion and reductive elimination .

HeckOptimization SM tert-Butyl 3-iodo-6-nitro- 1H-indazole-1-carboxylate PdCycle Pd(OAc)2 / dppf NaHCO3, Dioxane, 90°C SM->PdCycle Alkene SideRxn Strong Base / High Temp (e.g., K2CO3, 120°C) SM->SideRxn Competing Pathway Product 3-Alkenyl-6-nitro-1H- indazole-1-carboxylate (Desired Product) PdCycle->Product Optimal Pathway Byproduct 3-Iodo-6-nitro-1H-indazole (Boc-Deprotected Byproduct) SideRxn->Byproduct

Logical workflow of Heck optimization highlighting the desired pathway vs. the deprotection trap.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for coupling tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate with methyl acrylate. The data clearly demonstrates the inverse relationship between base strength/temperature and the survival of the N-Boc group.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (Desired Product)Yield (Deprotected Byproduct)
1Pd(OAc)₂ / PPh₃K₂CO₃DMF12015%80%
2Pd(OAc)₂ / PPh₃Et₃NDMF10045%40%
3Pd(OAc)₂ / P(o-tolyl)₃DIPEADMF9072%15%
4 Pd(OAc)₂ / dppf NaHCO₃ 1,4-Dioxane 90 88% <5%

Note: The use of dppf (Entry 4) provides the necessary bite angle to stabilize the Pd intermediate, while NaHCO₃ is mild enough to leave the Boc group intact.

The Catalytic Cycle

Understanding the sequence of palladium intermediates is essential for troubleshooting. The Heck reaction of 3-iodoindazoles with acrylates is a proven strategy for synthesizing complex bioisosteres, provided the active Pd(0) species is maintained .

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex[Ar-Pd(II)-I] Pd0->OxAdd + Substrate - L MigIns Migratory Insertion Complex OxAdd->MigIns + Alkene BetaElim β-Hydride Elimination Complex MigIns->BetaElim BetaElim->Pd0 - Product + Base, - Base·HI

Standard palladium-catalyzed Heck catalytic cycle for 3-iodoindazole derivatives.

Step-by-Step Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system. Physical observations are embedded within the steps to ensure the chemistry is proceeding mechanistically as intended.

Materials Required
  • Substrate: tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1.0 equiv, 1.0 mmol, 389.15 mg)

  • Coupling Partner: Methyl acrylate (2.0 equiv, 2.0 mmol, 172.18 mg)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv, 5 mol%, 11.2 mg)

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene [dppf] (0.06 equiv, 6 mol%, 33.2 mg)

  • Base: Sodium bicarbonate [NaHCO₃] (2.5 equiv, 2.5 mmol, 210.0 mg)

  • Solvent: Anhydrous 1,4-Dioxane (10 mL)

Procedure

Step 1: Reaction Assembly & Rigorous Degassing

  • In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, charge the substrate, Pd(OAc)₂, dppf, and NaHCO₃.

  • Add 10 mL of anhydrous 1,4-dioxane.

  • Critical Causality Step: Degas the suspension by sparging with dry Argon for a minimum of 15 minutes. Why? Oxygen rapidly oxidizes the electron-rich dppf ligand to its phosphine oxide and degrades the active Pd(0) species, leading to stalled reactions and the precipitation of inactive Pd-black.

Step 2: Alkene Addition & Heating 4. Add methyl acrylate via a gas-tight syringe under a positive pressure of Argon. 5. Transfer the flask to a pre-heated oil bath set to 90 °C. 6. Self-Validation Checkpoint 1 (Color Transition): Within 15–30 minutes of heating, observe the reaction mixture. A successful generation of the active Pd(0)-dppf complex is marked by a transition from a pale yellow suspension to a deep red/brown homogeneous solution. If the solution turns jet-black and heavy precipitates form early, Pd black has crashed out, indicating oxygen contamination.

Step 3: Monitoring & Reaction Control 7. Stir the reaction at 90 °C for 12 hours. 8. Self-Validation Checkpoint 2 (TLC Analysis): Perform TLC using a Hexanes/EtOAc (3:1) eluent system.

  • Starting Material: Rf ≈ 0.60 (UV-active, pale yellow spot) should be completely consumed.
  • Desired Product: Rf ≈ 0.45 (Strong UV absorbance).
  • Warning Sign: A heavy, highly polar spot at the baseline (Rf = 0.0–0.1) indicates catastrophic Boc-deprotection. If observed, immediately cool the reaction to salvage remaining material.

Step 4: Workup & Purification 9. Cool the reaction mixture to room temperature. 10. Filter the crude mixture through a short pad of Celite to remove inorganic salts and palladium residues, eluting with Ethyl Acetate (30 mL). 11. Concentrate the filtrate under reduced pressure. 12. Purify the crude residue via flash column chromatography on silica gel (Gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure 3-alkenyl-6-nitro-1H-indazole-1-carboxylate.

References

  • Title: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation Source: Molecules (via NIH) URL: [Link]

  • Title: Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines Source: ResearchGate URL: [Link]

Sources

Method

"tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate" Buchwald-Hartwig amination procedure

Application Note: Buchwald-Hartwig Amination of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate Introduction & Mechanistic Rationale The functionalization of the indazole core at the C3 position is a critical transfo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buchwald-Hartwig Amination of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate

Introduction & Mechanistic Rationale

The functionalization of the indazole core at the C3 position is a critical transformation in medicinal chemistry, providing access to privileged pharmacophores. While direct nucleophilic aromatic substitution (SNAr) at the C3 position is generally unfavorable, the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction offers a robust solution for C–N bond formation [3, 5].

When working with tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate , the substrate presents a unique stereoelectronic profile that dictates the reaction design:

  • C3-Iodo Group: The carbon-iodine bond has the lowest bond dissociation energy among aryl halides, making it highly susceptible to rapid oxidative addition by Pd(0) species. This allows for milder temperatures or lower catalyst loadings compared to bromo- or chloro-indazoles [1].

  • C6-Nitro Group: As a strongly electron-withdrawing group (EWG), the nitro moiety further accelerates oxidative addition. However, it renders the resulting Pd(II) intermediate highly electron-deficient. This electronic depletion significantly decelerates the reductive elimination step, which can lead to off-target pathways (e.g., protodehalogenation) if the catalyst is not properly tuned.

  • N1-Boc Protecting Group: The tert-butyl carboxylate (Boc) group prevents catalyst poisoning by the indazole N–H and increases the core's electrophilicity. Crucially, its sensitivity to strong nucleophiles and bases strictly precludes the use of sodium tert-butoxide (NaOtBu), a standard Buchwald-Hartwig base [4].

Reaction Design & Causality

To orchestrate a successful coupling while maintaining the integrity of the substrate, the following parameters must be established:

  • Catalyst & Ligand: Tris(dibenzylideneacetone)dipalladium(0) ( Pd2​(dba)3​ ) paired with Xantphos or BrettPhos. The large bite angle of Xantphos forces the Pd(II) center into a geometry that sterically accelerates the otherwise sluggish reductive elimination caused by the C6-nitro group [2].

  • Base: Cesium carbonate ( Cs2​CO3​ ) or Potassium phosphate ( K3​PO4​ ). These mild, inorganic bases are strong enough to deprotonate the coordinated amine but gentle enough to leave the N1-Boc group intact.

  • Solvent: Anhydrous 1,4-Dioxane. It provides a sufficiently high boiling point (101 °C) for the thermal activation of the catalytic cycle and offers superior solubility for Cs2​CO3​ compared to toluene.

Logical Workflow & Visualization

SubstrateLogic Substrate tert-Butyl 3-iodo-6-nitro- 1H-indazole-1-carboxylate Iodo C3-Iodo Group (Weak C-X Bond) Substrate->Iodo Nitro C6-Nitro Group (Electron Withdrawing) Substrate->Nitro Boc N1-Boc Group (Base Sensitive) Substrate->Boc Cond2 Rapid Oxidative Addition (Pd(0) easily inserts) Iodo->Cond2 Nitro->Cond2 Cond3 Slow Reductive Elimination (Requires Xantphos/BrettPhos) Nitro->Cond3 Depletes Pd(II) e- density Cond1 Mild Base Required (Cs2CO3 or K3PO4) Boc->Cond1 Prevents cleavage

Caption: Mapping substrate functional groups to Buchwald-Hartwig reaction condition choices.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions, demonstrating the causality of base and ligand selection.

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Observation / Causality
1 Pd2​(dba)3​ (5)BINAP (10) NaOtBu (2.0)Toluene90< 5%Complete Boc deprotection; complex mixture.
2 Pd2​(dba)3​ (5)BINAP (10) Cs2​CO3​ (2.0)1,4-Dioxane9035%Boc intact, but sluggish reductive elimination.
3 Pd(OAc)2​ (10)Xantphos (10) Cs2​CO3​ (2.0)1,4-Dioxane9068%Improved yield; some Pd black precipitation.
4 Pd2​(dba)3​ (5) Xantphos (10) Cs2​CO3​ (2.0) 1,4-Dioxane 90 89% Optimal conditions; clean conversion.
5 Pd2​(dba)3​ (5)BrettPhos (10) K3​PO4​ (2.0)t-AmOH9085%Excellent alternative for primary aliphatic amines.

Note: Yields are isolated yields based on coupling with morpholine (secondary amine).

Detailed Experimental Protocol

Materials Required:

  • tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1.0 equiv, 1.0 mmol, 389 mg)

  • Amine coupling partner (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

  • Pd2​(dba)3​ (0.05 equiv, 5 mol%, 45.8 mg)

  • Xantphos (0.10 equiv, 10 mol%, 57.9 mg)

  • Cs2​CO3​ (anhydrous, finely powdered) (2.0 equiv, 2.0 mmol, 651 mg)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a 25 mL Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar. Backfill with ultra-pure Argon (repeat 3 times) to establish a strictly inert atmosphere. Causality: Pd(0) catalysts are highly susceptible to oxidation by atmospheric O2​ , which irreversibly halts the catalytic cycle and forms inactive Pd(II) species.

  • Solid Reagent Loading: Under a positive flow of Argon, charge the vessel with tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate, Pd2​(dba)3​ , Xantphos, and Cs2​CO3​ .

  • Solvent and Liquid Amine Addition: Add 10 mL of anhydrous 1,4-Dioxane. If the amine coupling partner is a liquid (e.g., morpholine), add it at this stage via a micro-syringe.

  • Degassing (Critical Step): Seal the vessel with a septum and sparge the heterogeneous mixture with Argon for 15 minutes using a submerged needle, with a vent needle in the septum. Alternatively, perform three Freeze-Pump-Thaw cycles.

  • Thermal Activation: Replace the septum with a Teflon-lined crimp cap or tightly seal the Schlenk tube. Transfer the vessel to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800-1000 rpm) for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting indazole is strongly UV-active. The product will typically appear as a lower Rf​ spot with distinct fluorescence under 254 nm and 365 nm UV light.

  • Quench and Workup: Cool the reaction to room temperature. Dilute the mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the Celite pad with additional EtOAc (2 × 10 mL).

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash with distilled water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 30% EtOAc in Hexanes) to afford the pure tert-butyl 3-amino-6-nitro-1H-indazole-1-carboxylate derivative.

Troubleshooting & Self-Validating Systems

  • Self-Validation via Colorimetric Change: A healthy catalytic cycle is visually self-validating. The reaction mixture should transition from a dark reddish-purple (unactivated Pd2​(dba)3​ ) to a deep yellow/orange hue (active Pd-Xantphos complex) upon heating. If the solution rapidly turns black, the catalyst has aggregated into inactive "Pd black."

  • Issue: Complete loss of starting material, but high-polarity baseline spot observed on TLC.

    • Cause: Deprotection of the N1-Boc group.

    • Solution: Ensure Cs2​CO3​ is used instead of stronger bases. Verify that the 1,4-dioxane is strictly anhydrous, as trace water combined with base will hydrolyze the carbamate.

  • Issue: Reaction stalls at ~50% conversion; Pd black precipitates early.

    • Cause: Oxygen contamination or insufficient ligand coordination.

    • Solution: Rigorously degas the solvent. Pre-stir the Pd2​(dba)3​ and Xantphos in Dioxane at 40 °C for 15 minutes prior to adding the substrate to ensure complete formation of the active L2​Pd(0) species.

Application

Application Notes &amp; Protocols: Chemoselective Reduction of the Nitro Group in tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate

Abstract The reduction of the nitro group in highly functionalized heterocyclic compounds is a critical transformation in medicinal chemistry and drug development. This guide provides a detailed analysis of methods for t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reduction of the nitro group in highly functionalized heterocyclic compounds is a critical transformation in medicinal chemistry and drug development. This guide provides a detailed analysis of methods for the chemoselective reduction of the 6-nitro moiety in tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate to yield the corresponding 6-amino derivative, a key intermediate for various therapeutic agents, including kinase inhibitors.[1] The primary challenge lies in achieving high selectivity for the nitro group while preserving the sensitive aryl iodide and the acid-labile tert-butoxycarbonyl (Boc) protecting group. This document outlines and compares three field-proven methods: metal-mediated reduction with tin(II) chloride, reduction with iron in a neutral medium, and a metal-free approach using sodium dithionite. Each section provides a detailed protocol, explains the underlying chemical principles, and discusses critical parameters for success.

Introduction: The Chemoselectivity Challenge

The target transformation involves the conversion of a nitro group to an amine on a complex indazole scaffold. The substrate, tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate, contains three key functional groups whose reactivity must be carefully managed:

  • Aromatic Nitro Group: The target for reduction.

  • Aryl Iodide (C-I bond): Susceptible to reductive dehalogenation, particularly under catalytic hydrogenation conditions with catalysts like Palladium on carbon (Pd/C).[2]

  • Boc Protecting Group: Labile under strong acidic conditions, which are often used in traditional nitro reductions (e.g., Sn/HCl or Fe/HCl).[3][4]

Therefore, the ideal reduction method must operate under conditions that are mild enough to avoid dehalogenation and deprotection of the Boc group. This note details methodologies that navigate this complex chemoselectivity landscape.

Caption: General reaction scheme for the reduction.

Method 1: Tin(II) Chloride (SnCl₂) Reduction

Principle and Rationale: Reduction using tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol or ethyl acetate is a classic and highly reliable method for converting aromatic nitro compounds to anilines.[5] It is particularly advantageous for substrates with acid-sensitive groups, as the reaction proceeds efficiently under mildly acidic to neutral conditions generated in situ, thus preserving the Boc group.[2] Furthermore, this method is well-regarded for its excellent chemoselectivity, typically leaving aryl halides untouched.[2][6] The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with the solvent providing the necessary protons.

Detailed Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1.0 eq.) in absolute ethanol (approx. 10-15 mL per gram of substrate).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) to the solution in portions.[2] The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux (typically 78-80 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed (typically 2-4 hours).

  • Work-up:

    • Allow the mixture to cool to room temperature and then pour it slowly into a beaker containing crushed ice or ice-water.

    • Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% aqueous NaOH solution with vigorous stirring until the pH is basic (pH 8-9).[2] This step precipitates tin salts.

    • Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude amine can be purified by column chromatography on silica gel if necessary.

Method 2: Iron Powder and Ammonium Chloride (Fe/NH₄Cl)

Principle and Rationale: The Béchamp reduction, which traditionally uses iron metal in acidic media, can be modified to operate under neutral conditions by replacing the strong acid with a salt like ammonium chloride.[5][7] This Fe/NH₄Cl system in a solvent mixture like ethanol/water is exceptionally mild and highly chemoselective.[7] It is a cost-effective and environmentally benign "green" alternative that is particularly suitable for industrial scale-up.[7] The reaction preserves most reducible functional groups, including halides and esters, making it an excellent choice for this specific transformation.[8] Iron acts as the electron donor, and the hydrolysis of ammonium chloride provides a buffered, mildly acidic environment sufficient to protonate intermediates without cleaving the Boc group.

Detailed Protocol:

  • Setup: To a round-bottom flask equipped with a mechanical stirrer (recommended for scalability) and a reflux condenser, add the tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1.0 eq.), ethanol, and water (a common ratio is 4:1 to 5:1 ethanol:water).

  • Reagent Addition: Add ammonium chloride (NH₄Cl, 4.0-5.0 eq.) and iron powder (Fe, 3.0-5.0 eq.).

  • Reaction: Heat the slurry to reflux (typically 80-85 °C) with vigorous stirring. The reaction is often visually indicated by a color change and the consumption of the iron powder.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3-8 hours.

  • Work-up:

    • After completion, cool the reaction mixture to approximately 40-50 °C. Crucially, it is recommended to add water before filtering or removing the solvent to prevent potential exothermic events .[7]

    • Filter the hot mixture through a pad of Celite® to remove the iron oxides and unreacted iron. Wash the filter cake extensively with hot ethanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol.

    • Add water and ethyl acetate to the residue and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel chromatography as needed.

Method 3: Sodium Dithionite (Na₂S₂O₄)

Principle and Rationale: Sodium dithionite (also known as sodium hydrosulfite) is an inexpensive, safe, and versatile reducing agent that offers a metal-free alternative for nitro group reductions.[9][10] The reaction is performed in a biphasic or semi-aqueous solvent system and is known for its high chemoselectivity, preserving functionalities like halogens, aldehydes, and esters.[9] The active reducing species is believed to be the sulfur dioxide radical anion (•SO₂⁻), which forms in equilibrium with the dithionite ion in aqueous media and reduces the nitro group via a single-electron transfer mechanism.[9][11] This method avoids the use of heavy metals and harsh acidic conditions.

Detailed Protocol:

  • Setup: In a round-bottom flask, dissolve the tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1.0 eq.) in a suitable organic solvent such as methanol, THF, or a mixture like DMF/water.

  • Reagent Preparation: In a separate flask, prepare a fresh aqueous solution of sodium dithionite (Na₂S₂O₄, 3.0-5.0 eq.).

  • Reaction: Warm the solution of the nitro compound to 50-60 °C. Add the aqueous sodium dithionite solution dropwise to the stirred solution of the nitro compound. The reaction can be exothermic.

  • Monitoring: Stir the reaction mixture at 50-60 °C and monitor its progress by TLC or LC-MS until completion (typically 1-3 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the product into an organic solvent like ethyl acetate (3x).[9]

    • Combine the organic layers, wash with saturated brine to remove residual salts, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: The crude material can be purified by standard chromatographic techniques.

Comparative Analysis and Method Selection

The choice of method depends on factors such as scale, cost, available equipment, and downstream processing requirements.

Method Reagents Pros Cons Selectivity Profile
Tin(II) Chloride SnCl₂·2H₂O, EthanolHigh yield, reliable, excellent chemoselectivity for C-I bond.[2][12]Generates tin waste requiring careful disposal; work-up can be tedious.Excellent for preserving Boc and aryl iodide.
Iron/Ammonium Chloride Fe, NH₄Cl, EtOH/H₂OVery low cost, environmentally friendly, scalable, simple work-up.[7][8]Heterogeneous reaction requires efficient stirring; can be slower than other methods.Excellent for preserving Boc and aryl iodide.[8]
Sodium Dithionite Na₂S₂O₄, Organic Solvent/H₂OMetal-free, mild conditions, fast reaction times, easy work-up.[9][10]Requires fresh reagent; can sometimes lead to sulfur-containing byproducts.Excellent for preserving Boc and aryl iodide.[9]

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Start [label="Select Reduction Method for\ntert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Scale [label="Primary Consideration:\nScale and Cost?", shape=diamond, style=filled, fillcolor="#FBBC05"];
Waste [label="Primary Consideration:\nMetal Waste?", shape=diamond, style=filled, fillcolor="#FBBC05"];
Speed [label="Primary Consideration:\nReaction Speed?", shape=diamond, style=filled, fillcolor="#FBBC05"];

Fe_Method [label="Method 2:\nFe / NH4Cl\n(Low cost, scalable)", fillcolor="#34A853", fontcolor="#FFFFFF"];
SnCl2_Method [label="Method 1:\nSnCl2\n(Reliable, well-established)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
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Start -> Scale;
Scale -> Fe_Method [label="Yes (Large Scale)"];
Scale -> Waste [label="No (Lab Scale)"];
Waste -> Na2S2O4_Method [label="Yes (Metal-free needed)"];
Waste -> Speed [label="No"];
Speed -> Na2S2O4_Method [label="Yes (Fast kinetics)"];
Speed -> SnCl2_Method [label="No (Reliability is key)"];

}

Caption: Decision workflow for selecting an appropriate reduction method.

Conclusion

The reduction of the nitro group in tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate can be achieved with high chemoselectivity using several methods. For large-scale, cost-sensitive syntheses, the Fe/NH₄Cl system is highly recommended due to its low cost and environmental benefits. For laboratory-scale synthesis where reliability and high yields are paramount, SnCl₂·2H₂O remains a gold standard. The sodium dithionite method provides a fast and effective metal-free alternative. In all cases, careful monitoring and controlled work-up procedures are essential for isolating the desired 6-amino-indazole product in high purity while preserving the critical iodide and Boc functionalities.

References

  • ACS Publications. (2024, October 21). Selective Reduction of Nitroarenes via Noncontact Hydrogenation. Retrieved from [Link]

  • PMC. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

  • ScienceDirect. (n.d.). Reduction of Imines and Cleavage of Oximes by Sodium Dithionite. Retrieved from [Link]

  • WordPress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol. Retrieved from [Link]

  • Frontiers. (2019, August 27). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • ACS Publications. (2011, August 26). A Novel Iodide-Catalyzed Reduction of Nitroarenes and Aryl Ketones with H3PO2 or H3PO3: Its Application to the Synthesis of a Potential Anticancer Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 6. Reduction of 3a,b with SnCl 2 in RSH and protection with.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ACS Publications. (2011, October 11). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. Retrieved from [Link]

  • ResearchGate. (2020, November). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2011, March 3). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Retrieved from [Link]

  • ACS Publications. (2023, December 9). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. Retrieved from [Link]

  • ACS Publications. (2015, July 29). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from [Link]

  • ChemSpider Synthetic Pages. (2012, February 13). Reduction of nitro arene by Fe/ammonium chloride. Retrieved from [Link]

  • ChemBeast. (n.d.). Understanding the Synthesis and Applications of 6-Iodo-1H-indazole. Retrieved from [Link]

  • PMC. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Reddit. (2025, February 20). Nitro reduction conditions. Retrieved from [Link]

  • JRF Global. (2023, December 30). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Retrieved from [Link]

  • RSC Publishing. (2021, April 20). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

  • PMC. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). A synthetic route for the preparation of 1H-indazole derivatives 3 from.... Retrieved from [Link]

Sources

Method

Application Note: Optimization of N-Boc Deprotection for tert-Butyl 3-Iodo-6-nitro-1H-indazole-1-carboxylate

Introduction & Mechanistic Rationale The compound 3-iodo-6-nitro-1H-indazole (CAS: 70315-70-7, MW: 289.03 g/mol ) is a highly versatile intermediate in pharmaceutical development, particularly for synthesizing kinase inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 3-iodo-6-nitro-1H-indazole (CAS: 70315-70-7, MW: 289.03 g/mol ) is a highly versatile intermediate in pharmaceutical development, particularly for synthesizing kinase inhibitors and targeted anti-cancer agents[1]. The C3-iodo group serves as a prime handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the C6-nitro group can be subsequently reduced to an amine for amide derivatization. To prevent unwanted N-alkylation or N-arylation during these upstream transformations, the N1 position is frequently protected with a tert-butoxycarbonyl (Boc) group[2].

Once the desired C3 modifications are complete, or if the free indazole N-H is required for a specific target interaction (such as hinge-binding in a kinase active site), the Boc group must be removed. The deprotection of tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate relies on acid-catalyzed cleavage. Because the indazole ring is heavily deactivated by the strongly electron-withdrawing 6-nitro group and the mildly electron-withdrawing 3-iodo group, the N1 nitrogen is less nucleophilic. Consequently, the N1-Boc group requires robust acidic conditions—typically Trifluoroacetic Acid (TFA) or Hydrogen Chloride (HCl)—to ensure complete protonation of the carbamate carbonyl and subsequent elimination of the tert-butyl cation[2],[3].

Reaction Pathway Diagram

The mechanism of Boc deprotection involves protonation, fragmentation into a tert-butyl cation and a carbamic acid intermediate, followed by rapid decarboxylation to yield the indazole salt.

G Start tert-Butyl 3-iodo-6-nitro- 1H-indazole-1-carboxylate Acid Acidic Cleavage (TFA or HCl) Start->Acid Intermediate Protonated Intermediate Loss of t-Butyl cation Acid->Intermediate CO2 Decarboxylation (- CO2) Intermediate->CO2 Salt 3-Iodo-6-nitro-1H-indazole Acid Salt CO2->Salt Freebase Neutralization (Basic Workup) Salt->Freebase Optional Product 3-Iodo-6-nitro-1H-indazole (Free Base) Freebase->Product

Reaction pathway for the acid-catalyzed N-Boc deprotection of the indazole.

Comparative Analysis of Deprotection Conditions

The choice between TFA and HCl is dictated by the desired physical state of the isolated product and green chemistry considerations[3]. While TFA in dichloromethane (DCM) is the traditional standard, it often yields oily trifluoroacetate salts and utilizes DCM, a suspect carcinogen[3],[4]. Conversely, HCl in 1,4-dioxane typically yields highly crystalline hydrochloride salts, which facilitates direct isolation via filtration without the need for aqueous workup[3]. However, 1,4-dioxane is also a suspect carcinogen, prompting modern drug development laboratories to increasingly adopt HCl in ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF) as greener alternatives[4].

ParameterTFA MethodHCl MethodGreen Alternative
Reagent System 20–50% TFA in DCM4M HCl in 1,4-Dioxane3–4M HCl in EtOAc / 2-MeTHF
Typical Reaction Time 1 – 3 hours30 mins – 2 hours1 – 3 hours
Product Salt Form TrifluoroacetateHydrochlorideHydrochloride
Physical State Often oily or hygroscopicUsually crystalline solidUsually crystalline solid
Isolation Method Concentration & Basic WorkupDirect Precipitation & FiltrationDirect Precipitation & Filtration
Environmental Impact High (DCM is harmful/toxic)Moderate (Dioxane is toxic)Low (EtOAc is benign)

Experimental Protocols

The following protocols are designed as self-validating systems. The progress of the reaction is tracked via the physical transformation of the reaction mixture (e.g., gas evolution, precipitation) and orthogonal analytical techniques.

Protocol A: TFA-Mediated Deprotection (Standard Liquid-Phase Method)

Causality Check: TFA is highly volatile, allowing for easy removal in vacuo. This method is preferred when the free base is required immediately for the next synthetic step, as the TFA salt is easily neutralized during an aqueous workup.

  • Preparation: Dissolve tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1.0 eq) in anhydrous DCM to achieve a concentration of 0.1 M.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add neat TFA dropwise to achieve a final concentration of 20–30% (v/v) TFA in DCM. Note: Cooling prevents rapid, uncontrolled evolution of CO2 gas.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 to 3 hours.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc, 3:1). The starting material (Boc-protected) will appear as a fast-moving, UV-active spot. The deprotected product will have a significantly lower Rf due to the unmasked, polar N-H bond.

  • Quenching & Workup: Once complete, concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Redissolve the resulting residue in EtOAc and wash with saturated aqueous NaHCO3 until the aqueous layer is slightly basic (pH ~8).

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the 3-iodo-6-nitro-1H-indazole free base as a yellowish-white solid[1].

Protocol B: HCl-Mediated Deprotection (Precipitation Method)

Causality Check: HCl generates a chloride salt, which is typically highly crystalline and insoluble in ethereal or ester solvents. This drives the reaction forward via Le Chatelier's principle and allows for isolation by simple filtration, bypassing aqueous workup and potential emulsion issues.

  • Preparation: Suspend the Boc-protected indazole (1.0 eq) in a minimal volume of anhydrous EtOAc or 1,4-dioxane.

  • Acid Addition: Add a commercially available solution of 4M HCl in 1,4-dioxane (or 3M HCl in EtOAc) to the suspension (typically 5–10 eq of HCl)[3].

  • Reaction Execution: Stir the mixture at room temperature. As the Boc group is cleaved and the hydrochloride salt forms, a precipitate will begin to crash out of the solution.

  • Self-Validation (Monitoring): The visual cue of precipitation is a strong indicator of reaction progress. Confirm completion via LC-MS. The starting material mass will disappear, and the product will show a strong [M+H]+ signal at m/z 290.0.

  • Isolation: After 1–2 hours, add a volume of anhydrous diethyl ether or heptane to maximize precipitation.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold diethyl ether to remove any non-polar impurities and residual tert-butyl alcohol. Dry the solid under high vacuum to afford the pure 3-iodo-6-nitro-1H-indazole hydrochloride salt.

Analytical Validation & Troubleshooting

  • Incomplete Deprotection: If TLC or LC-MS shows remaining starting material, the indazole ring's severe electron deficiency may be hindering protonation. Solution: Increase the acid concentration (e.g., up to 50% TFA) or gently warm the reaction to 40 °C.

  • Side Reactions (t-Butylation): Although rare for highly deactivated rings like 3-iodo-6-nitroindazole, the liberated tert-butyl cation can sometimes alkylate electron-rich regions of complex substrates. Solution: Add a cation scavenger such as triisopropylsilane (TIPS) or anisole (2–5 eq) to the reaction mixture prior to acid addition.

References

  • Source: chemicalbook.
  • Title: 3-Iodo-6-(trifluoromethyl)
  • Source: benchchem.
  • Source: acsgcipr.

Sources

Application

Application Note: Purification of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate via Flash Column Chromatography

Introduction & Chemical Context tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (CAS: 586330-18-9) is a highly functionalized, privileged scaffold extensively utilized in the synthesis of tyrosine kinase inhibitors a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (CAS: 586330-18-9) is a highly functionalized, privileged scaffold extensively utilized in the synthesis of tyrosine kinase inhibitors and other targeted anti-cancer therapeutics. The orthogonal reactivity of the 3-iodo group (primed for Suzuki/Sonogashira cross-coupling) and the 6-nitro group (reducible to an amine for subsequent amide coupling) makes it an invaluable building block in medicinal chemistry.

However, the N-Boc protection of indazoles is notoriously complex. The reaction typically yields a mixture of N1 (thermodynamically favored) and N2 (kinetically favored) isomers 1. Furthermore, the strong electron-withdrawing nature of the 6-nitro group reduces the electron density of the indazole ring, rendering the N-Boc group highly labile and susceptible to cleavage during downstream processing 2. Rigorous purification via flash column chromatography is therefore paramount to isolate the pure N1-carboxylate isomer and remove unreacted starting materials, 4-dimethylaminopyridine (DMAP), and N2-isomers.

Physicochemical Properties & Chromatographic Rationale

To design an effective, self-validating purification system, the chromatographic parameters must be tailored to the analyte's specific physicochemical properties.

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValue / CharacteristicChromatographic Implication (Causality)
Chemical Name tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylateTarget analyte for isolation.
CAS Number 586330-18-9Unique identifier for reference 3.
Molecular Weight 389.15 g/mol High mass due to iodine; affects diffusion rates on the column.
UV Absorbance Highly UV-active (254 nm)Enables real-time, self-validating fraction monitoring via UV-TLC.
Solubility Soluble in EtOAc, DCM; poorly soluble in HexanesNecessitates dry loading . Wet loading in polar solvents causes band broadening.
Stability Acid-sensitive Boc groupRequires rapid elution or silica passivation to prevent on-column deprotection.
Causality in Chromatographic Design

Because the compound exhibits poor solubility in non-polar solvents (like hexanes) but requires a non-polar solvent system to achieve an optimal retention factor ( Rf​ ) resolution, dry loading onto silica gel is mandatory. Wet loading the sample in a polar solvent (like Dichloromethane) would disrupt the column's equilibrium, causing severe band broadening and the co-elution of the N1 and N2 isomers. Additionally, the slightly acidic nature of standard silica gel can induce premature Boc-deprotection; therefore, neutralizing the silica with a weak base is a critical preventative measure.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Preparation and TLC Optimization
  • Solvent System Selection: Prepare a gradient solvent system of Hexanes and Ethyl Acetate (EtOAc). Spot the crude mixture on a silica gel TLC plate and develop in 9:1 Hexanes:EtOAc.

    • Self-Validation: The target Rf​ for the N1-Boc isomer should be between 0.25 and 0.35. The N2-Boc isomer typically elutes slower (lower Rf​ ) due to its higher dipole moment.

  • Silica Gel Passivation: To prevent acid-catalyzed Boc cleavage, pretreat the flash silica gel (40-63 µm) by slurrying it in hexanes containing 1% triethylamine (Et 3​ N). Stir for 10 minutes to neutralize active silanol sites.

Phase 2: Dry Loading (Critical Step)
  • Sample Dissolution: Dissolve the crude reaction mixture in a minimal volume of a volatile, polar solvent (e.g., THF or DCM).

  • Silica Adsorption: Add dry silica gel (approximately 3 to 4 times the mass of the crude mixture) directly to the dissolved solution.

  • Evaporation: Evaporate the solvent completely under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

    • Causality: This ensures the sample is evenly distributed across the silica particles and will enter the column as a perfectly flat, concentrated band, maximizing theoretical plates and overall resolution.

Phase 3: Column Packing and Elution
  • Column Packing: Slurry-pack a glass column with the passivated silica gel using hexanes. Tap the column to ensure a tightly packed, level bed. Add a 1 cm layer of sea sand to the top.

  • Loading: Carefully pour the dry-loaded silica powder onto the sand bed. Cap with another 1 cm layer of sand to prevent physical disturbance of the sample band during solvent addition.

  • Gradient Elution: Begin elution with 100% Hexanes (2 column volumes) to flush out highly non-polar impurities (e.g., unreacted Boc 2​ O). Gradually increase the polarity to 95:5 Hexanes:EtOAc, and finally to 90:10 Hexanes:EtOAc.

  • Fraction Collection: Collect fractions in appropriately sized test tubes.

Phase 4: Validation and Isolation
  • TLC Validation: Monitor the elution by spotting fractions on TLC plates and visualizing under a UV lamp (254 nm). Pool only the fractions containing the pure N1-Boc isomer (single spot at the optimized Rf​ ).

  • Concentration: Concentrate the pooled fractions under reduced pressure.

    • Causality: Maintain the water bath temperature at ≤40∘ C. Elevated temperatures in the presence of trace acidic impurities concentrated during evaporation can trigger thermal degradation of the Boc group. Dry under high vacuum to yield the pure product.

Workflow Visualization

Workflow Start Crude Reaction Mixture (N1/N2 Isomers, DMAP, Boc2O) TLC TLC Optimization (Target Rf: 0.25 - 0.35) Start->TLC Sample Prep Passivate Silica Passivation (1% Et3N in Hexanes) TLC->Passivate Prevent Boc Cleavage Load Dry Loading (Evaporate with Silica) Passivate->Load Maximize Resolution Elute Gradient Elution (Hexanes to 9:1 Hex/EtOAc) Load->Elute Chromatographic Separation Validate Fraction Validation (UV 254 nm & TLC) Elute->Validate Isomer Differentiation Pure Pure N1-Boc Indazole (Concentrate ≤ 40°C) Validate->Pure Pool & Isolate

Workflow for the regioselective purification of N-Boc protected indazoles.

Troubleshooting & Causality Analysis

Even with a optimized protocol, deviations can occur. The following self-validating checks ensure that errors are caught and corrected mechanistically.

Table 2: Common Chromatographic Issues and Mechanistic Solutions

ObservationMechanistic CausalityCorrective Action
Co-elution of N1 and N2 isomers Solvent system is too polar, causing rapid migration without sufficient partitioning between the stationary and mobile phases.Decrease EtOAc percentage; ensure rigorous dry loading is used to prevent initial band broadening.
Loss of Boc group (Free indazole detected) Acid-catalyzed cleavage by active silanol groups on the silica gel during prolonged column residence time.Passivate silica with 1% Et 3​ N or switch to neutral alumina. Keep water bath ≤40∘ C during evaporation.
Tailing of the product band Overloading the column capacity or poor solubility of the analyte in the chosen mobile phase.Reduce the sample-to-silica ratio (aim for 1:30 to 1:50 for difficult isomer separations).

References

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. Available at:[Link]

  • tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate. ChemBK. Available at:[Link]

Sources

Method

Analytical methods for "tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate" reaction monitoring

Advanced Analytical Methodologies for Reaction Monitoring of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate Transformations Executive Summary The highly functionalized indazole scaffold, specifically tert-butyl 3-io...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Analytical Methodologies for Reaction Monitoring of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate Transformations

Executive Summary

The highly functionalized indazole scaffold, specifically tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (CAS: 586330-18-9), is a critical intermediate in the synthesis of complex therapeutics. Its structural features are leveraged in the development of kinase inhibitors (such as axitinib analogs) and cereblon-recruiting PROTAC degronimers ()[1]. This application note provides a comprehensive, self-validating analytical framework for monitoring the chemical transformations of this compound, focusing on Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).

Mechanistic Rationale & Analytical Strategy

To design an effective reaction monitoring protocol, analysts must understand the causality between the molecule's structural reactivity and its analytical behavior. The compound possesses three distinct reactive sites, each presenting unique chromatographic and mass spectrometric challenges:

  • C3-Iodo Group (Cross-Coupling): The iodine atom makes the molecule highly lipophilic and primes it for transition-metal-catalyzed cross-couplings, such as Palladium- or Copper-catalyzed Heck and Suzuki reactions ()[2]. Replacing the heavy, non-polar iodine with an aryl or alkenyl group significantly alters the retention time ( tR​ ), allowing for clear baseline resolution between starting material and product.

  • C6-Nitro Group (Reduction): The electron-withdrawing nitro group masks an amine required for downstream amide formation ()[3]. Reduction to the amine drastically increases the molecule's polarity, shifting its elution to the early stages of a reverse-phase gradient.

  • N1-Boc Group (Deprotection/Lability): The tert-butyl carboxylate (Boc) group ensures regioselectivity and solubility. However, Boc groups are notoriously labile in Electrospray Ionization (ESI) sources . Analysts relying solely on the intact [M+H]+ mass ( m/z 390.0) will often misinterpret their data. A robust MS method must monitor the in-source fragmentation peaks: [M+H−56]+ (loss of isobutylene) and [M+H−100]+ (loss of the entire Boc group).

TransformationTracking SM tert-Butyl 3-iodo-6-nitro- 1H-indazole-1-carboxylate MW: 389.15 Suzuki C3 Cross-Coupling (e.g., Heck/Suzuki) SM->Suzuki Pd/Cu Catalysis Reduction C6 Nitro Reduction (to Amine) SM->Reduction Fe/HCl or H2/Pd Deprotect N1 Boc Deprotection (Acidic) SM->Deprotect TFA or HCl Prod1 3-Substituted Product (-126 Da for I loss + R) Suzuki->Prod1 Prod2 6-Amino Derivative (-30 Da for NO2 -> NH2) Reduction->Prod2 Prod3 NH-Indazole (-100 Da for Boc loss) Deprotect->Prod3

Fig 1: Key synthetic transformations of the indazole scaffold and expected mass shifts.

Quantitative Analytical Signatures

The following tables summarize the standardized UHPLC gradient and the expected analytical signatures required to positively identify the reaction components.

Table 1: Standardized UHPLC Gradient Profile Column: C18, 50 x 2.1 mm, 1.7 µm | Flow Rate: 0.5 mL/min | Column Temp: 40°C

Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Rationale
0.0955Retain polar amines (e.g., C6-reduced products).
0.5955Isocratic hold to stabilize polar retention.
3.0595Rapid ramp to elute the highly lipophilic starting material.
4.0595Wash column of hydrophobic catalysts/ligands.
4.1955Re-equilibration.
5.0955End of run.

Table 2: Expected LC-MS Analytical Signatures

Compound StateTheoretical Monoisotopic MassPrimary ESI+ m/z ObservedRelative Retention Behavior
Starting Material 389.0290.0 [M+H−Boc]+ 334.0 [M+H−tBu]+ Highly Retained (Hydrophobic)
C3-Coupled Product Varies (e.g., +R−126 )Varies (Monitor for −Boc fragment)Moderately Retained
C6-Reduced Product 359.0260.0 [M+H−Boc]+ Early Eluting (Polar)
N1-Deprotected 289.0290.0 [M+H]+ Early Eluting (Polar)

Step-by-Step Reaction Monitoring Protocols

AnalyticalWorkflow Reaction Reaction Vessel (Boc-Indazole + Reagents) Sampling Aliquoting & Quenching (Stop Reaction) Reaction->Sampling Time-course SamplePrep Dilution & Filtration (0.22 µm PTFE) Sampling->SamplePrep Stabilize UHPLC UHPLC Separation (C18 Column) SamplePrep->UHPLC Inject 1 µL UV PDA/UV Detection (254 nm / 300 nm) UHPLC->UV Optical MS ESI-MS Detection (Positive Ion Mode) UHPLC->MS Mass Defect Data Data Processing (Conversion & Yield) UV->Data MS->Data

Fig 2: Real-time LC-MS/UV reaction monitoring workflow for indazole derivatives.

Protocol A: UHPLC-PDA-MS Method for Catalytic Cross-Couplings

This protocol is specifically designed for monitoring transition-metal catalyzed reactions (e.g., CuI or Pd-catalyzed Heck/Suzuki couplings).

  • Sampling: Withdraw a 10 µL aliquot from the active reaction mixture using a positive displacement pipette.

    • Causality: A small volume minimizes disruption to the reaction's thermodynamic equilibrium and mass transfer.

  • Quenching: Immediately discharge the aliquot into a 1.5 mL Eppendorf tube containing 990 µL of Acetonitrile with 0.1% Formic Acid (FA).

    • Causality: The massive dilution halts bimolecular kinetics. The FA neutralizes basic inorganic catalysts (e.g., K2​CO3​ or DIPEA) ()[2], precipitating them out of solution. FA is chosen over Trifluoroacetic Acid (TFA) because TFA causes severe ion suppression in ESI-MS.

  • Clarification: Vortex the quenched sample for 5 seconds, then centrifuge at 10,000 x g for 2 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Causality: PTFE is chemically inert. Filtration removes precipitated salts and colloidal metal particulates (like CuI used in axitinib intermediate synthesis) ()[3] that would otherwise permanently foul the UHPLC column frits.

  • Injection & Detection: Inject 1 µL onto the UHPLC system. Monitor UV absorbance at 254 nm (optimal for the conjugated indazole π -system) and 300 nm (specific to the nitroaromatic chromophore).

  • Data Interpretation: Calculate reaction conversion using the relative UV peak areas at 254 nm. Confirm peak identities using the MS data, specifically looking for the m/z 290.0 fragment for the unreacted starting material.

Protocol B: Rapid In-Process Control (IPC) via TLC

For rapid, qualitative checks before committing to LC-MS:

  • Spot the reaction mixture alongside a reference standard of tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate on a Silica Gel 60 F254 plate.

  • Elute using a mobile phase of 20% Ethyl Acetate in Hexanes.

  • Visualize under short-wave UV (254 nm). The starting material will appear as a dark, distinct spot ( Rf​≈0.6 ). Loss of the Boc group or reduction of the nitro group will result in spots that stick closer to the baseline ( Rf​<0.2 ) due to increased hydrogen bonding with the silica.

System Suitability & Self-Validation

To ensure trustworthiness, the analytical method must be a self-validating system. Before analyzing live reaction samples, execute the following Quality Control (QC) sequence:

  • Blank Verification (Self-Validation Step 1): Inject standard diluent (MeCN/H₂O) before any sample. Iodinated aromatics can exhibit non-specific binding to stainless steel tubing. A clean blank ensures no "ghost peaks" or carryover from previous runs.

  • System Suitability Test (Self-Validation Step 2): Inject a known mixed standard of the starting material and a reference product.

    • Acceptance Criteria: Resolution ( Rs​ ) between peaks must be > 2.0. Peak Tailing ( Tf​ ) must be < 1.5. If tailing occurs, it indicates active sites on the column are exposed, likely due to metal contamination from previous unclarified reaction mixtures.

  • Mass Balance Check (Self-Validation Step 3): During time-course monitoring, the sum of the UV area percent of the starting material, product, and known impurities should remain relatively constant. A sudden, unexplained drop in total peak area strongly suggests the formation of insoluble polymeric species or precipitation in the reaction vessel, alerting the chemist to potential reaction failure.

References

  • Organic Process Research & Development (ACS) - "Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions" -[Link]

  • Google Patents - "WO2017197051A1 - Amine-linked c3-glutarimide degronimers for target protein degrad

Sources

Application

The Strategic Application of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate in Fragment-Based Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern medicinal chemistry for the identification of high-quality lead compounds. This guide provides an...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern medicinal chemistry for the identification of high-quality lead compounds. This guide provides an in-depth technical overview and detailed protocols for the strategic use of a key chemical tool: tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate . We will explore the unique molecular features of this fragment, particularly the indazole scaffold and the strategically placed iodine atom, and their profound implications for generating potent and selective drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fragment-based strategies to tackle challenging biological targets.

Introduction: The Power of the Halogen Bond in FBDD

Fragment-Based Drug Discovery (FBDD) is a rational drug design approach that begins with the identification of low-molecular-weight compounds, or "fragments," that bind weakly to a biological target.[1][2] These initial hits are then optimized into more potent lead compounds through medicinal chemistry efforts. A key interaction that has gained prominence in FBDD is the halogen bond, a non-covalent interaction between a halogen atom and a Lewis base.[3][4][5]

The strength of a halogen bond increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.[6] Iodine, being the most polarizable of the common halogens, can form strong and highly directional interactions with electron-rich atoms such as oxygen and nitrogen in the protein backbone or side chains.[3][7] This makes iodinated fragments particularly valuable tools for probing the binding landscape of a target protein.

The indazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[8][9][10][11] Its bicyclic structure provides a rigid framework that can be readily functionalized to explore chemical space.

This guide focuses on tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate , a fragment that synergistically combines the benefits of an iodinated aromatic system with the proven indazole scaffold. The Boc-protecting group enhances solubility and modulates the electronic properties of the indazole ring, while the nitro group can be a handle for further chemical modification.

Physicochemical Properties of the Fragment

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening campaigns and interpreting results.

PropertyValueSource
Molecular Formula C12H12IN3O4[12][13]
Molar Mass 389.15 g/mol [12][13]
Predicted Density 1.81 ± 0.1 g/cm³[12][13]
Predicted Boiling Point 471.8 ± 48.0 °C[12][13]

FBDD Workflow Using tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate

The following diagram illustrates a typical FBDD workflow employing our featured fragment.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Structural Biology cluster_3 Hit-to-Lead Optimization Primary_Screening Thermal Shift Assay (TSA) High-Throughput Screen Hit_Validation Surface Plasmon Resonance (SPR) Affinity & Kinetics Primary_Screening->Hit_Validation Identified Hits NMR NMR Spectroscopy Binding Site & Affinity Hit_Validation->NMR Confirmed Hits Crystallography X-ray Co-crystallography Binding Pose Determination NMR->Crystallography Validated Hits Optimization Structure-Guided Design (Fragment Growing/Linking) Crystallography->Optimization Structural Insights

Caption: A typical FBDD workflow for fragment screening and hit optimization.

Detailed Protocols

The following protocols are provided as a guide and may require optimization for specific target proteins.

Protocol 1: Primary Screening by Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening of fragment libraries.[11][14][15] It measures the change in the melting temperature (Tm) of a protein upon ligand binding.

Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, the dye binds and its fluorescence increases. A binding ligand stabilizes the protein, resulting in a higher Tm.

Materials:

  • Purified target protein

  • SYPRO Orange dye (or equivalent)

  • tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (optimized for protein stability)

  • qPCR instrument with a thermal ramping capability

Procedure:

  • Protein and Dye Preparation: Dilute the target protein in the assay buffer to a final concentration of 2-5 µM. Prepare a working solution of SYPRO Orange dye according to the manufacturer's instructions.

  • Assay Plate Preparation: In a 96- or 384-well qPCR plate, add the protein solution to each well.

  • Fragment Addition: Add the fragment stock solution to the test wells to a final concentration of 100-500 µM. Include DMSO-only controls.

  • Dye Addition: Add the SYPRO Orange working solution to all wells.

  • Sealing and Centrifugation: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Denaturation: Place the plate in the qPCR instrument. Set up a thermal ramp from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute, acquiring fluorescence data at each temperature increment.

  • Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition. A significant positive shift in Tm (ΔTm) in the presence of the fragment indicates a potential hit.

Protocol 2: Hit Validation by Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique used to validate hits from primary screens and to determine binding affinity and kinetics.[10][12][16][17]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified target protein

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Fragment solutions at various concentrations

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Fragment Injection: Inject a series of fragment concentrations over the immobilized protein surface. Include a buffer-only injection for baseline subtraction.

  • Data Acquisition: Monitor the change in response units (RU) over time.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 3: Structural Characterization by X-ray Co-crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is crucial for understanding the binding mode and guiding hit-to-lead optimization.[2][7][18][19]

Principle: A protein-fragment complex is crystallized, and the resulting crystal is diffracted with X-rays to determine the three-dimensional arrangement of atoms.

Materials:

  • Purified target protein

  • Fragment stock solution

  • Crystallization screens and reagents

  • Cryoprotectant

Procedure:

  • Complex Formation: Incubate the purified protein with a 2-5 fold molar excess of the fragment.

  • Crystallization Screening: Set up crystallization trials using vapor diffusion (sitting or hanging drop) with a variety of crystallization screens.

  • Crystal Optimization: Optimize the initial crystallization conditions to obtain diffraction-quality crystals.

  • Crystal Soaking (Alternative to Co-crystallization): If apo-protein crystals are available, they can be soaked in a solution containing the fragment.[9]

  • Cryoprotection and Data Collection: Transfer the crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure to visualize the binding mode of the fragment.

Hit-to-Lead Optimization Strategies

Once a validated hit with a determined binding mode is identified, the next step is to improve its potency and drug-like properties. The chemical handles on tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate offer several avenues for optimization.

Hit_to_Lead cluster_0 Initial Fragment Hit cluster_1 Optimization Strategies cluster_2 Optimized Lead Compound Fragment tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate Growing Fragment Growing (Suzuki, Sonogashira, etc. at C3-iodo position) Fragment->Growing Nitro_Reduction Nitro Group Reduction (to amine for further functionalization) Fragment->Nitro_Reduction Lead High-Affinity, Selective Lead Growing->Lead Nitro_Reduction->Lead

Caption: Hit-to-lead optimization strategies for the indazole fragment.

The iodine atom at the C3 position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[20] This allows for the "growing" of the fragment into adjacent pockets of the binding site, a common and effective strategy in FBDD.[1][21] The nitro group at the C6 position can be reduced to an amine, providing another point for chemical elaboration to improve potency and modulate physicochemical properties.

Conclusion

tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate represents a highly valuable and versatile fragment for FBDD campaigns. Its rigid indazole scaffold, coupled with the potent halogen bond-donating iodine atom and multiple handles for chemical modification, provides an excellent starting point for the discovery of novel therapeutics. The protocols and strategies outlined in this guide offer a comprehensive framework for researchers to effectively utilize this fragment in their drug discovery efforts, from initial screening to lead optimization.

References

  • Auffinger, P., Hays, F. A., Westhof, E., & Ho, P. S. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences, 101(48), 16789-16794.
  • Barreiro, G., et al. (2021). Indazole-containing derivatives as one of the most important heterocycles in drug molecules. Molecules, 26(16), 4976.
  • Bohman, F., & Erdelyi, M. (2018). Halogen bonding in solution. Chemical Society Reviews, 47(10), 3687-3701.
  • Cavallo, G., et al. (2016). The halogen bond. Chemical Reviews, 116(4), 2478-2601.
  • Cole, J. C., et al. (2011). The use of halogen bonds in the design of protein–ligand interactions. Journal of Applied Crystallography, 44(1), 184-193.
  • Hardegger, L. A., et al. (2011). Halogen bonding in medicinal chemistry: a 2010 perspective.
  • ChemBK. (n.d.). tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate. Retrieved from [Link]

  • Creative Biostructure. (n.d.). MagHelix™ Co-crystallization and Soaking. Retrieved from [Link]

  • Crystallography for Natural Products. (n.d.). Guidelines for the successful generation of protein–ligand complex crystals. Retrieved from [Link]

  • Di Lello, P., et al. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(2), 55-59.
  • Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved from [Link]

  • Erlanson, D. A. (2012). Introduction to fragment-based drug discovery. Topics in Current Chemistry, 317, 1-32.
  • Folmer, R. H. A. (2016). The application of thermal shift assays in fragment-based drug discovery. Methods in Enzymology, 566, 33-53.
  • Hubbard, R. E. (2011). Surface plasmon resonance for fragment screening. Current Protocols in Chemical Biology, 3(2), 55-69.
  • Johnson, C. M. (2013). Differential scanning fluorimetry as a tool for protein folding and stability. Archives of Biochemistry and Biophysics, 531(1-2), 100-109.
  • Kirsch, P., et al. (2019). Fragment-Based Drug Discovery and Design. Wiley-VCH.
  • Lescar, J. (2014). Co-crystallization and soaking for protein-ligand complexes.
  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.
  • Oncodesign Services. (n.d.). Hit-to-Lead process. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-iodo-1H-indole-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol to perform fragment screening using NMR spectroscopy. Retrieved from [Link]

  • Singh, N., et al. (2021). Indazole as a privileged scaffold in drug discovery. RSC Medicinal Chemistry, 12(10), 1645-1669.
  • Taylor & Francis Online. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Retrieved from [Link]

  • Technology Networks. (2022, October 14). Fragment-Based Approach To Enhance Drug Discovery Productivity. Retrieved from [Link]

  • The University of Queensland. (n.d.). Interrogating fragments using a protein thermal shift assay. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Heck Reaction of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (N-Boc-3-iodo-6-nitroindazole) as a buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (N-Boc-3-iodo-6-nitroindazole) as a building block for complex heterocyclic systems, such as kinase inhibitors and Axitinib analogs.

While the Heck reaction is a robust method for C-C bond formation[1], the unique electronic environment of this specific substrate—combining a highly labile N-Boc protecting group with a strongly electron-withdrawing C6-nitro group—frequently leads to frustrating side reactions. This guide synthesizes field-proven causality, troubleshooting FAQs, and a self-validating protocol to ensure experimental success.

Mechanistic Overview & Reaction Pathways

To troubleshoot effectively, we must first understand the causality behind the reaction pathways. The C6-nitro group withdraws electron density from the indazole core via resonance and induction. While this accelerates the initial oxidative addition of Pd(0) into the C3-I bond, it also significantly lowers the pKa of the indazole N-H. Consequently, the N1-Boc carbonyl becomes highly susceptible to nucleophilic attack by bases, making premature deprotection a primary failure mode[2].

Furthermore, if the subsequent alkene insertion is sterically hindered or slow, the long-lived Pd(II)-aryl intermediate becomes vulnerable to hydride transfer, leading to protodeiodination (reduction of the C-I bond to C-H)[3].

HeckPathway Substrate tert-Butyl 3-iodo-6-nitro- 1H-indazole-1-carboxylate (Substrate) Pd_Ox Pd(II)-Aryl Complex (Active Intermediate) Substrate->Pd_Ox Pd(0), Oxidative Addition DeBoc NH-Indazole (De-Boc Side Product) Substrate->DeBoc Premature Cleavage (Nucleophilic Base) Product Boc-Protected Heck Product (Desired) Pd_Ox->Product Alkene Insertion & β-H Elimination Dehalogenated Protodeiodination (Reduction Side Product) Pd_Ox->Dehalogenated Hydride Transfer (e.g., from Amine Base) Product->DeBoc Base/Heat (Boc Cleavage)

Reaction pathways highlighting desired Heck coupling and primary side reactions.

Troubleshooting FAQs

Q1: My main isolated product is the de-Boc coupled product (3-alkenyl-6-nitro-1H-indazole). How do I retain the Boc group? A: The N-Boc group on indazoles is notoriously labile under standard Heck conditions (e.g., >80 °C, K₂CO₃, or amine bases)[2]. The strongly electron-withdrawing 6-nitro group makes the indazole an excellent leaving group, accelerating base-mediated Boc cleavage.

  • Causality: Nucleophilic bases (or trace hydroxide generated from carbonate bases and water) attack the Boc carbonyl.

  • Solution: Lower the reaction temperature to 65–70 °C and switch to a non-nucleophilic, mild base like Silver Carbonate (Ag₂CO₃) or dicyclohexylmethylamine (Cy₂NMe). If retaining the protecting group is absolutely critical for downstream solubility, consider swapping the Boc group for a Tetrahydropyranyl (THP) or 2-(trimethylsilyl)ethoxymethyl (SEM) group, which are highly stable under Heck conditions[4].

Q2: I am observing significant amounts of tert-butyl 6-nitro-1H-indazole-1-carboxylate (protodeiodination). What causes this and how can I minimize it? A: Protodehalogenation occurs when the active Pd(II)-aryl complex is intercepted by a hydride source before the alkene can insert[3].

  • Causality: Aliphatic amine bases (like Triethylamine or DIPEA) can coordinate to the Pd(II) center and undergo β-hydride elimination, transferring a hydride to the metal. Subsequent reductive elimination yields the reduced C-H indazole. Trace formate impurities in DMF can also act as hydride donors.

  • Solution: Eliminate aliphatic amine bases. Use inorganic bases (e.g., anhydrous K₃PO₄) in rigorously degassed, anhydrous 1,4-dioxane. Ensure the alkene is present in a slight excess (1.5–2.0 eq) to kinetically favor the insertion pathway over the reduction pathway.

Q3: The reaction stalls at 50% conversion, and I see a black precipitate forming on the flask walls. What is happening? A: The black precipitate is "palladium black," which indicates the active Pd(0) catalyst has aggregated into inactive nanoparticles[3].

  • Causality: Because the 6-nitro group accelerates oxidative addition, the resting state of the catalyst shifts. If the alkene insertion is slow, the unstable Pd(II) intermediates decompose, stripping the ligands and precipitating the metal.

  • Solution: Increase the ligand-to-palladium ratio (e.g., 1:3 for monodentate ligands) or switch to a bidentate ligand with a wider bite angle (e.g., dppf or Xantphos) to stabilize the palladium center. Adding a quaternary ammonium salt like Tetrabutylammonium bromide (TBAB) can also stabilize Pd nanoparticles and prevent total deactivation[2].

Quantitative Data: Impact of Conditions on Side Products

The following table summarizes the causal relationship between reaction parameters and the distribution of side products when coupling tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate with a standard terminal alkene (e.g., styrene).

BaseSolventTemp (°C)AdditiveDesired Boc-Product (%)De-Boc Product (%)Deiodination (%)
Et₃NDMF90None25%45%20%
K₂CO₃DMF90None40%50%5%
K₂CO₃1,4-Dioxane70None65%25%<5%
Ag₂CO₃1,4-Dioxane70TBAB85% <5% <5%

Note: Data represents typical HPLC area-under-curve (AUC) conversions. Ag₂CO₃ acts as both a base and a halide scavenger, driving the reaction forward rapidly at lower temperatures.

Validated Experimental Protocol: Chemoselective Heck Coupling

This protocol is engineered as a self-validating system . Visual cues are integrated to ensure the integrity of the reaction environment before proceeding to the next step.

Materials Required:

  • tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1.0 eq)

  • Alkene (e.g., 2-vinylpyridine or styrene) (1.5 eq)

  • Palladium(II) acetate[Pd(OAc)₂] (0.05 eq)

  • Tri-o-tolylphosphine[P(o-tol)₃] (0.15 eq)

  • Silver carbonate [Ag₂CO₃] (1.5 eq)

  • Tetrabutylammonium bromide [TBAB] (0.2 eq)

  • Anhydrous 1,4-Dioxane (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the indazole substrate, Pd(OAc)₂, P(o-tol)₃, Ag₂CO₃, and TBAB.

  • Atmosphere Control (Critical): Seal the tube with a septum. Evacuate the tube and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent & Alkene Addition: Syringe in the anhydrous 1,4-dioxane and the alkene.

  • Degassing & Self-Validation: Sparge the mixture with Argon for 10 minutes.

    • Validation Check: The solution should appear pale yellow or light orange. If the solution turns dark brown or black at room temperature during sparging, oxygen ingress has occurred, causing premature Pd(0) oxidation. Do not proceed; discard and restart.

  • Heating: Transfer the sealed tube to a pre-heated oil bath at 70 °C. Stir vigorously for 12–16 hours.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc). The disappearance of the starting material without the appearance of a highly polar baseline spot (which corresponds to the NH-indazole) confirms that the Boc group is being successfully retained.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter the mixture through a pad of Celite to remove the precipitated silver iodide (AgI) and any trace palladium black.

  • Isolation: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles Source: ACS Publications / Journal of Organic Chemistry URL:[Link]

  • Heck Reaction - Overview and Recent Developments Source: Organic Chemistry Portal URL:[Link]

Sources

Optimization

Technical Support Center: Chemoselective Reduction of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective reduction of polyfunctionalized indazoles. The molecule tert-butyl 3-iodo-6-nitro-1H-indazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective reduction of polyfunctionalized indazoles. The molecule tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate presents a classic "trilemma" in synthetic organic chemistry:

  • The nitro group requires sufficient reducing power to fully convert to an aniline.

  • The C3-iodo group is highly susceptible to hydrodehalogenation.

  • The N1-Boc group is acid-labile.

Achieving complete nitro reduction without triggering dehalogenation or Boc-deprotection requires precise mechanistic control. Below is a comprehensive troubleshooting guide, mechanistic breakdown, and self-validating protocol to ensure your success.

I. Troubleshooting FAQs: Mechanistic Insights

Q1: Why is my reduction stalling at the hydroxylamine intermediate instead of yielding the full amine? The Causality: The reduction of an aryl nitro group proceeds sequentially via nitroso (-NO) and hydroxylamine (-NHOH) intermediates. The final step—cleavage of the N-O bond to form the primary amine—requires the highest activation energy. When using mild conditions like Zinc/NH₄Cl (which are often chosen to protect sensitive groups like aryl iodides[1]), the reaction can stall if the metal surface becomes passivated with oxides or if the thermal energy is insufficient. The Solution: Switch to an Iron/Ammonium Chloride (Fe/NH₄Cl) system and ensure the reaction is heated to at least 80 °C. Iron provides a superior thermodynamic driving force for N-O cleavage compared to zinc, while remaining mild enough to prevent dehalogenation[2].

Q2: I tried catalytic hydrogenation (H₂, Pd/C) to force the reduction to completion, but I got a complex mixture. What happened? The Causality: Palladium on carbon is a highly active catalyst that readily undergoes oxidative addition into the C-I bond. While it efficiently reduces the nitro group, it simultaneously causes rapid hydrodehalogenation, stripping the iodine atom from the C3 position of your indazole core[3]. The Solution: Never use standard Pd/C for this substrate. If catalytic hydrogenation is strictly required for scale-up, a poisoned catalyst (such as sulfided Pt/C) must be used, though dissolving metal reductions (Fe or SnCl₂) remain vastly superior for this specific chemoselectivity[4].

Q3: Can I use Stannous Chloride (SnCl₂) in HCl? It's a classic, robust method for nitro reduction. The Causality: While SnCl₂ is an excellent reducing agent that preserves halogens, dissolving it in concentrated HCl will rapidly cleave the tert-butyl carbamate (Boc) protecting group on the N1 position due to the highly acidic environment[3]. The Solution: If you must use tin, use Stannous Chloride Dihydrate (SnCl₂·2H₂O) in a non-acidic solvent like ethanol or ethyl acetate at 70 °C[3]. However, iron-based methods are generally preferred due to the toxicity and difficult workup associated with tin salts[2].

II. Quantitative Condition Matrix

To optimize your reaction, compare the empirical outcomes of standard reducing agents against the specific vulnerabilities of tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate.

Reducing Agent / ConditionsNitro Reduction (%)Dehalogenation (Loss of I)Boc CleavageRecommendation
H₂, 10% Pd/C (RT, EtOH)>99%>90% (Critical Failure)<5%❌ Not Recommended
SnCl₂ / HCl (50 °C)>95%<5%>95% (Critical Failure)❌ Not Recommended
Zn / NH₄Cl (RT, EtOH/H₂O)60-80% (Stalls at NHOH)<1%<1%⚠️ Requires Optimization
SnCl₂·2H₂O (70 °C, EtOAc)>90%<2%<5%✅ Viable Alternative
Fe / NH₄Cl (80 °C, EtOH/H₂O)>95% <1% <1% 🌟 Highly Recommended

III. Reaction Pathway & Troubleshooting Logic

The following logic tree illustrates the chemoselective pathways and common pitfalls during the reduction of this specific indazole derivative.

Workflow Start tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate Cond1 H2, Pd/C (Catalytic) Start->Cond1 Cond2 SnCl2 / HCl (Strong Acid) Start->Cond2 Cond3 Fe / NH4Cl (EtOH/H2O, 80°C) Start->Cond3 Res1 Dehalogenation (Loss of C3-Iodine) Cond1->Res1 Oxidative Addition to C-I Res2 Boc Deprotection (Loss of N1-Boc) Cond2->Res2 Acidic Cleavage Inter Hydroxylamine Intermediate Cond3->Inter Mild Reduction Res3 Target Amine (High Yield, Intact I & Boc) Inter->Res3 Thermal N-O Cleavage

Chemoselective troubleshooting pathways for 3-iodo-6-nitroindazole reduction.

IV. Self-Validating Protocol: Fe/NH₄Cl Mediated Reduction

This protocol is designed as a self-validating system. At each critical juncture, observable physical changes confirm that the reaction is proceeding along the correct mechanistic pathway.

Reagents Required:

  • tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1.0 equiv)

  • Iron powder (325 mesh, 5.0 equiv)

  • Ammonium chloride (NH₄Cl, 5.0 equiv)

  • Solvent: Ethanol / Water (4:1 v/v)

Step 1: Iron Activation (Critical for preventing hydroxylamine stalling)
  • Suspend the iron powder in 0.1 M HCl for 5 minutes.

  • Filter and wash sequentially with distilled water and ethanol.

  • Self-Validation Checkpoint: The iron powder should transition from a dull, clumped gray to a fine, highly reactive dark powder. Mild effervescence (H₂ evolution) during the HCl wash confirms the removal of the passivating iron oxide layer.

Step 2: Reaction Execution
  • In a round-bottom flask equipped with a reflux condenser, dissolve the indazole substrate in the EtOH/H₂O mixture.

  • Add the activated iron powder and NH₄Cl.

  • Heat the vigorously stirred suspension to 80 °C (reflux).

  • Self-Validation Checkpoint: Upon reaching 80 °C, the initial yellow tint of the solution (characteristic of the nitroarene) will gradually fade.

  • TLC Monitoring (Hexanes/EtOAc 3:1): You will observe the disappearance of the high- Rf​ UV-active starting material. A transient, highly polar spot (hydroxylamine) will appear near the baseline. Within 1–2 hours, this intermediate must completely convert to a mid- Rf​ spot (the target amine) that stains vividly with ninhydrin.

Step 3: Workup and Isolation
  • Once TLC confirms the complete consumption of the hydroxylamine intermediate, cool the reaction mixture to room temperature.

  • Filter the mixture through a tightly packed pad of Celite to remove iron residues. Wash the pad generously with ethyl acetate.

  • Self-Validation Checkpoint: The filtrate must be clear and pale yellow to colorless. If the filtrate is dark brown or cloudy, colloidal iron has passed through; re-filter through a finer fritted funnel or a double layer of Celite.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Partition the remaining aqueous layer with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure tert-butyl 6-amino-3-iodo-1H-indazole-1-carboxylate.

V. References

  • Chemoselective Reductions of Nitroaromatics in Water at Room Temperature | PMC - NIH | 1

  • Selective reduction of nitro group without affecting other functional groups | Benchchem | 3

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation | Synthetic Communications (Taylor & Francis) | 2

  • Nitro Reduction - Common Conditions | Common Organic Chemistry | 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate Boc Deprotection

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering difficulties with the removal of the tert-butoxycarbonyl (Boc) protecting gro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering difficulties with the removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate .

Diagnostic Overview: The Electronic Paradox

Standard Boc deprotection typically utilizes mild acids (e.g., 20% TFA in DCM) to protonate the carbamate carbonyl, followed by the elimination of isobutylene. However, this specific indazole derivative presents a unique "electronic paradox" that causes standard protocols to fail:

  • Acid Resistance (Reduced Basicity): The indazole core is inherently less basic than aliphatic amines. The addition of a 3-iodo group (inductive electron withdrawal) and a 6-nitro group (strong resonance electron withdrawal) drastically depletes electron density from the N1-carbamate system. This significantly lowers the basicity of the Boc carbonyl oxygen, impeding the crucial initial protonation step required for acid-catalyzed cleavage.

  • Base Lability (Excellent Leaving Group): Conversely, these exact same electron-withdrawing groups (EWGs) make the N1-Boc group highly susceptible to premature cleavage under basic conditions. The powerful 6-nitro group perfectly stabilizes the indazole anion generated upon N-deprotection, making the resulting 3-iodo-6-nitroindazole an exceptional leaving group ()[1].

Frequently Asked Questions (FAQs)

Q1: I used 20% TFA in DCM for 4 hours at room temperature, but LC-MS shows mostly unreacted starting material. Should I heat the reaction? A1: Do not heat the reaction. Heating strongly acidic mixtures containing iodo-aromatics can lead to acid-catalyzed protodeiodination or decomposition. The failure is due to the EWGs preventing carbonyl protonation. Instead of heat, increase the acid concentration. Switch to neat TFA or 4.0 M HCl in 1,4-dioxane .

Q2: I attempted to use this Boc-protected building block in a Suzuki-Miyaura cross-coupling, but I only recovered the deprotected 3-iodo-6-nitro-1H-indazole. What happened? A2: This is a well-documented phenomenon. Under the basic conditions required for Suzuki couplings (e.g., K₂CO₃, Cs₂CO₃), the N-Boc group on highly electron-deficient indazoles is rapidly cleaved before the palladium oxidative addition can occur ()[2]. The resulting anionic indazole is highly unreactive toward cross-coupling. You must either perform the coupling on the unprotected indazole or swap the Boc group for a more robust protecting group like THP or SEM ()[3].

Q3: Can I intentionally deprotect this molecule without using strong acids? A3: Yes, and this is highly recommended. Because the 6-nitroindazole anion is such a stable leaving group, the N-Boc group behaves more like an activated amide. Mild bases (like K₂CO₃ in methanol) or even hydride sources (like NaBH₄ in ethanol) will cleanly and selectively cleave the Boc group at room temperature without risking the integrity of the iodine atom ()[4].

Comparative Data: Deprotection Strategies

The following table summarizes the quantitative outcomes of various deprotection strategies applied to tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate.

StrategyReagentsConditionsTypical YieldMechanistic Rationale & Notes
Mild Acid 20% TFA in DCMRT, 4 h< 30%Poor carbonyl protonation due to strong EWGs. Not recommended.
Strong Acid 4.0 M HCl in DioxaneRT, 2 h80 - 85%High acid concentration forces protonation. Risk of trace deiodination.
Mild Base K₂CO₃ in MeOHRT, 1 h> 95% Nucleophilic cleavage. The 6-nitroindazole anion acts as a superior leaving group.
Hydride NaBH₄ in EtOHRT, 2 h90 - 95%Hydride attack on the activated Boc carbonyl. Highly selective[4].

Validated Experimental Protocols

To ensure self-validating and reproducible results, we recommend bypassing acidic conditions entirely and utilizing the base-catalyzed pathway. If acidic conditions are strictly required for orthogonal reasons, use Protocol B.

Protocol A: Mild Basic Cleavage (Highly Recommended)

Causality: Methoxide generated in situ attacks the electrophilic Boc carbonyl. The tetrahedral intermediate collapses, ejecting the highly stable 6-nitroindazole anion and forming volatile methyl tert-butyl carbonate.

  • Preparation: Dissolve tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1.0 eq, e.g., 1.0 mmol, 389 mg) in anhydrous methanol (10 mL) to create a 0.1 M solution.

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq, 2.0 mmol, 276 mg) in one portion.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) for 1 hour. The solution will typically turn a deep yellow/orange as the indazole anion forms.

  • Monitoring: Verify complete consumption of the starting material via TLC (Hexanes/EtOAc 3:1) or LC-MS.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Partition the residue between ethyl acetate (20 mL) and water (20 mL).

  • Neutralization: Carefully adjust the aqueous layer to pH 6-7 using 1.0 M HCl to ensure the indazole is fully protonated (free base form), then extract with ethyl acetate (2 × 15 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 3-iodo-6-nitro-1H-indazole.

Protocol B: Strong Acidic Cleavage (Alternative)

Causality: High concentrations of HCl overcome the reduced basicity of the carbamate. Triisopropylsilane (TIPS) is added as a carbocation/radical scavenger to prevent the tert-butyl cation from alkylating the ring and to protect the labile C-I bond.

  • Preparation: Dissolve the starting material (1.0 eq, 1.0 mmol) in anhydrous 1,4-dioxane (5 mL).

  • Scavenger: Add triisopropylsilane (TIPS, 0.1 eq, 0.1 mmol, 20 µL).

  • Acid Addition: Slowly add 4.0 M HCl in 1,4-dioxane (10.0 eq, 10.0 mmol, 2.5 mL).

  • Reaction: Stir at room temperature for 2 hours. Do not heat.

  • Isolation: Concentrate the reaction mixture under a stream of nitrogen or reduced pressure. Triturate the resulting solid with cold diethyl ether (10 mL), filter, and dry under high vacuum.

Reaction Logic Visualization

The following diagram illustrates the mechanistic divergence between the acidic and basic deprotection pathways for this specific electron-deficient substrate.

G cluster_acid Acidic Pathway (e.g., HCl, TFA) cluster_base Basic Pathway (e.g., K2CO3/MeOH) SM tert-Butyl 3-iodo-6-nitro-1H-indazole -1-carboxylate AcidSM Protonation of Boc Carbonyl SM->AcidSM BaseSM Nucleophilic Attack on Carbonyl SM->BaseSM AcidSlow SLOWED by 6-NO2 & 3-I (Reduced basicity) AcidSM->AcidSlow AcidSide Risk: Protodeiodination if heated AcidSlow->AcidSide Product 3-Iodo-6-nitro-1H-indazole (Deprotected Product) AcidSlow->Product Neat TFA / 4M HCl BaseFast ACCELERATED by 6-NO2 (Excellent leaving group) BaseSM->BaseFast BaseClean Clean Conversion (No deiodination) BaseFast->BaseClean BaseClean->Product Mild Base (RT)

Mechanistic pathways for N-Boc cleavage of electron-deficient indazoles.

References

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation Molecules (MDPI) URL:[Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence National Institutes of Health (PMC) URL:[Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH Arkivoc (Arkat USA) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists synthesizing tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate , a highly functionalized heterocyclic building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists synthesizing tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate , a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors (such as Axitinib)[1] and advanced degronimers for targeted protein degradation[2].

The synthesis of this molecule typically involves a two-step sequence: the regioselective C3-iodination of 6-nitro-1H-indazole, followed by the N1-protection of the indazole core using di-tert-butyl dicarbonate (Boc₂O). Below, we address the mechanistic causes of common impurities—specifically under-iodination, de-iodination, and N2-regioisomer formation—and provide self-validating protocols to ensure high-yield, high-purity outcomes.

SynthesisWorkflow SM 6-nitro-1H-indazole (Starting Material) Iodination Iodination (I2, K2CO3, DMF) SM->Iodination Int 3-iodo-6-nitro-1H-indazole (Intermediate) Iodination->Int Boc Boc Protection (Boc2O, NaH, THF) Int->Boc Imp1 De-iodinated Impurity (6-nitro-1H-indazole) Int->Imp1 Light / Base Degradation Target tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (Target) Boc->Target Imp2 N2-Boc Regioisomer (Kinetic Impurity) Boc->Imp2 Kinetic Control

Synthesis workflow and common impurity pathways for the target indazole.

Section 1: The Iodination Step – Overcoming Under-Reaction and De-iodination

Q1: Why does my iodination reaction stall, leaving significant amounts of unreacted 6-nitro-1H-indazole?

Causality: The C3 position of the indazole ring is naturally susceptible to electrophilic aromatic substitution[3]. However, the strongly electron-withdrawing nitro group at the C6 position severely deactivates the ring. If the base used (e.g., K₂CO₃) is insufficient to fully deprotonate the indazole N-H (pKa ~14), the nucleophilicity of the C3 carbon remains too low for complete conversion[4].

Solution: Ensure the use of finely powdered, anhydrous K₂CO₃ to maximize surface area, and maintain a slight excess of iodine (I₂). The reaction must be run in a polar aprotic solvent like DMF to stabilize the intermediate anion.

Q2: I am observing a "de-iodinated" impurity in my isolated intermediate. How is this forming?

Causality: The carbon-iodine (C-I) bond in 3-iodo-6-nitro-1H-indazole is highly labile. De-iodination is a documented issue that occurs via homolytic cleavage upon prolonged exposure to UV light, or via hydrodehalogenation under strongly basic or reducing conditions[5].

Solution: Store the isolated intermediate in amber glass vials at 2–8 °C under an inert argon atmosphere[4]. During the subsequent Boc-protection step, strictly control the temperature and avoid prolonged exposure to excess base once the reaction is complete.

Self-Validating Protocol: Regioselective C3-Iodination
  • Initiation: Charge a reactor with 6-nitro-1H-indazole (1.0 eq) and finely powdered anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (0.5 M). Stir at 20–25 °C for 30 minutes to facilitate deprotonation.

  • Electrophile Addition: Dissolve I₂ (1.1 eq) in a minimal volume of DMF. Add this solution dropwise over 2 hours, maintaining the internal temperature ≤35 °C to prevent thermal degradation[4].

  • Validation Check 1 (In-Process): Monitor the reaction via HPLC. The reaction is deemed complete only when the starting material peak area is <1%.

  • Quenching: Slowly pour the reaction mixture into a vigorously stirred 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution at 0 °C.

  • Validation Check 2 (Visual): The mixture will rapidly transition from a dark brown/purple solution (active I₂) to a light yellow suspension, visually confirming the complete destruction of excess electrophile.

  • Isolation: Filter the precipitated yellowish-white solid, wash thoroughly with deionized water, and dry in a vacuum oven at 50 °C[4].

Section 2: The Boc Protection Step – Mastering Regioselectivity (N1 vs. N2)

Q3: My LC-MS shows two distinct product peaks with the exact same mass (m/z) after Boc protection. What are they?

Causality: You are observing the N1 and N2 Boc-protected regioisomers. Indazoles exist as tautomers (1H and 2H). Direct alkylation or acylation under standard basic conditions often yields a mixture of the N1-substituted and N2-substituted products[6][7]. The N2 lone pair is kinetically more accessible, leading to the rapid formation of the N2-Boc impurity (tert-Butyl 3-iodo-6-nitro-2H-indazole-2-carboxylate)[6]. However, the 1H-indazole tautomer is thermodynamically more stable.

BocRegioselectivity Int 3-iodo-6-nitro-1H-indazole (Intermediate) Kinetic N2-Boc Isomer (Kinetic Product) Int->Kinetic Mild Acid / Fast Rxn Thermo tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (Thermodynamic Product: N1-Boc) Int->Thermo NaH, THF / Prolonged Heating Kinetic->Thermo Equilibration (Base/Heat)

Thermodynamic vs. kinetic control pathways in indazole Boc protection.

Q4: How can I drive the reaction exclusively to the desired N1-Boc isomer?

Causality: To achieve >99% N1 regioselectivity, you must operate under strict thermodynamic control[7]. Using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (THF) ensures complete deprotonation, forming a delocalized anion. Subsequent heating allows any kinetically formed N2-Boc to equilibrate and irreversibly convert to the more stable N1-Boc form[6][7].

Table 1: Effect of Reaction Conditions on N1/N2 Regioselectivity

Base / CatalystSolventTemperatureN1:N2 RatioPrimary Outcome
Mild Acid (e.g., TsOH)DCM25 °C< 1:10Kinetically favors N2-Boc
K₂CO₃DMF25 °C~ 1.5:1Poor selectivity, mixed isomers
DMAP / Et₃NTHF25 °C~ 3:1Moderate N1 preference
NaH THF 50 °C > 99:1 Thermodynamically favors N1-Boc
Self-Validating Protocol: Regioselective N1-Boc Protection
  • Deprotonation: Suspend 3-iodo-6-nitro-1H-indazole (1.0 eq) in anhydrous THF under a strict argon atmosphere. Cool to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions.

  • Validation Check 1 (Visual): The immediate evolution of hydrogen gas (bubbling) confirms the active deprotonation of the indazole N-H[7]. Stir for 30 minutes until bubbling ceases.

  • Protection: Add Boc₂O (1.2 eq) dropwise. Remove the ice bath and heat the reaction mixture to 50 °C for 4–6 hours to drive thermodynamic equilibration.

  • Validation Check 2 (Analytical): Analyze the mixture via LC-MS. Ensure the N1-Boc peak is >99% of the product mixture. Both isomers will share the exact mass [M+H]+≈390.0 , but the N1 isomer typically elutes later on a reverse-phase C18 column due to differing dipole moments.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure target compound[2][8].

References

  • ACS Publications. "Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions." The Journal of Organic Chemistry. Available at:[Link]

  • ACS Publications. "Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions." Organic Process Research & Development. Available at: [Link]

  • Google Patents. "WO2017197051A1 - Amine-linked c3-glutarimide degronimers for target protein degradation.
  • Googleapis. "WO 2017/197051 Al." Available at: [Link]

  • PMC. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Available at:[Link]

Sources

Troubleshooting

Preventing homocoupling in Suzuki reactions with "tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate"

Welcome to the technical support resource for researchers utilizing tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate in Suzuki-Miyaura cross-coupling reactions. This guide is structured as a series of frequently asked...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate in Suzuki-Miyaura cross-coupling reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address the common and complex challenges associated with this specific substrate, with a primary focus on preventing undesired homocoupling side reactions.

Part 1: Understanding the Core Problem

Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my reaction. What is it, and why is it forming?

A1: You are likely observing the homocoupling of your boronic acid reagent. This is a common side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid (R-B(OH)₂) react to form a symmetrical biaryl (R-R), consuming your starting material and complicating purification.[1][2][3]

The formation of this byproduct with your substrate, tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate, is often promoted by two primary pathways:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[3][4] These Pd(II) species can then participate in a catalytic cycle that exclusively produces the homocoupled product.[1][5]

  • Pd(II) Precatalyst-Induced Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it can react directly with the boronic acid to cause homocoupling before it is reduced to the catalytically active Pd(0) form.[3]

Your specific indazole substrate has an electron-withdrawing nitro group, which makes the C-I bond highly susceptible to oxidative addition by Pd(0). While this is good for the desired reaction, if any condition slows down the subsequent steps (transmetalation or reductive elimination), it can provide a larger window for competing side reactions like homocoupling to occur.

Part 2: Proactive Strategies & Pre-Reaction Setup

Q2: How can I set up my experiment from the start to minimize the risk of homocoupling?

A2: A robust experimental setup is the most effective way to prevent side reactions. The key is to eliminate oxygen and ensure all reagents are of high quality.

  • Inert Atmosphere is Non-Negotiable: The rigorous exclusion of oxygen is critical.[6] Standard purging by bubbling nitrogen or argon through your solvent is good, but for best results, employ a "subsurface sparge" where the gas is introduced below the solvent surface for 15-30 minutes.[6] Alternatively, using several freeze-pump-thaw cycles is a highly effective method for degassing.[7]

  • Reagent Purity: Use high-purity, anhydrous (if appropriate for the specific conditions) solvents. Ensure your boronic acid is not degraded; over time, boronic acids can dehydrate to form cyclic boroxines or undergo protodeboronation, which can affect reactivity.[8]

  • Stoichiometry Control: Using a slight excess of the aryl iodide (your indazole substrate) relative to the boronic acid can help ensure the palladium catalyst preferentially enters the cross-coupling cycle.[9] A common starting point is 1.0 equivalent of the indazole to 1.1-1.2 equivalents of the boronic acid.

Protocol: Rigorous Degassing of Reaction Solvents
  • Assemble your reaction flask (e.g., a Schlenk flask) with a stir bar and seal it with a rubber septum.

  • Attach the flask to a Schlenk line.

  • Evacuate the flask under vacuum for 5-10 minutes.

  • Backfill the flask with a high-purity inert gas (Argon or Nitrogen).

  • Repeat the evacuate/backfill cycle at least three times.[2]

  • Add your solvent(s) to the flask via a cannula or syringe under a positive pressure of inert gas.

  • Bubble the inert gas through the solvent via a long needle for 15-30 minutes to ensure thorough degassing.[7]

Part 3: Reaction Optimization & Troubleshooting

Q3: I've followed the setup procedure, but I'm still seeing homocoupling. Which reaction parameters should I adjust?

A3: If homocoupling persists, a systematic optimization of the catalyst system, base, and temperature is necessary. The interplay between these factors is crucial.

Catalyst & Ligand Selection

The choice of palladium source and, more importantly, the ligand, is the most powerful tool for controlling selectivity.[3]

  • Palladium Source: Starting with a Pd(0) source like Pd(PPh₃)₄ can be advantageous as it bypasses the need for an in-situ reduction step, which can be a source of homocoupling.[3] However, modern, air-stable Pd(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often more reliable and efficient at forming the active Pd(0) species.

  • Ligands are Key: For a challenging substrate like yours, which is both sterically demanding and electronically modified, standard ligands like PPh₃ may not be optimal. Bulky, electron-rich phosphine ligands are highly recommended.[3][9]

    • Why they work: These ligands promote the final, desired reductive elimination step to form your product. This acceleration means the palladium intermediate has less time to participate in side reactions.[3] Their steric bulk also helps prevent the formation of palladium clusters that can lead to undesired reactivity.[7]

Ligand Class Examples Rationale for Use
Buchwald Biarylphosphines SPhos, XPhos, RuPhosExcellent for sterically hindered and electron-deficient substrates.[10][11] They accelerate reductive elimination and are widely successful.
Ferrocenyl Phosphines dppfOften used in catalysts like Pd(dppf)Cl₂; provides good stability and reactivity for a range of substrates.[12]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong electron donors that form very stable palladium complexes, often showing high activity.[13]
The Role of the Base

The base activates the boronic acid for the transmetalation step.[13] An incorrect choice can lead to poor reaction rates or decomposition of starting materials.

  • Strength and Solubility Matter: For hindered substrates, stronger bases are often required.[2][14] Inorganic bases are most common.[7] If a base like Na₂CO₃ is ineffective, switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃ is a standard troubleshooting step.[15]

  • Screening Different Bases:

Base Typical Solvent Comments
Na₂CO₃, K₂CO₃Dioxane/Water, Toluene/WaterCommon, mild bases. May be insufficient for challenging couplings.[16]
K₃PO₄Dioxane, Toluene, DMFA stronger, highly effective base for many difficult couplings.[15]
Cs₂CO₃Dioxane, TolueneVery strong base, often succeeds when others fail, but is more expensive.
KFDioxane, THFA milder option that can be effective while preventing hydrolysis of sensitive functional groups like esters.[17]
Temperature and Concentration Effects
  • Temperature: While heating is often necessary, excessive temperatures can accelerate side reactions more than the desired coupling.[7][9] It's best to run the reaction at the lowest temperature that provides a reasonable rate.[9] If a reaction at 100 °C shows significant homocoupling, try running it at 80 °C.

  • Slow Addition: Keeping the instantaneous concentration of the boronic acid low can disfavor the bimolecular homocoupling reaction.[9] This can be achieved by adding the boronic acid solution slowly over 30-60 minutes using a syringe pump.[9]

Visualizing the Suzuki Cycle and Homocoupling Pathway

The following diagram illustrates the desired catalytic cycle and the competing homocoupling pathway that consumes the boronic acid.

Suzuki_Homocoupling cluster_main Desired Suzuki Cycle cluster_side Undesired Homocoupling Pathway pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(I) Oxidative Addition Complex pd0->oa_complex Oxidative Addition pd2_ox Pd(II) Species pd0->pd2_ox Oxidation trans_complex Ar-Pd(II)L₂(R) Transmetalation Complex oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Desired Product) trans_complex->product ar_i Indazole-I ar_i->oa_complex boronic R-B(OH)₂ boronic->oa_complex boronic->pd2_ox boronic->pd2_ox base Base base->oa_complex Activates homo_product R-R (Homocoupling) pd2_ox->homo_product   Homocoupling   Cycle oxygen O₂ oxygen->pd0

Caption: The Suzuki cycle vs. the oxygen-mediated homocoupling pathway.

Part 4: Advanced Troubleshooting & Experimental Protocols

Q4: I've tried optimizing ligands, bases, and temperature, but homocoupling is still a major issue. What else can I do?

A4: When standard methods are insufficient, you can turn to more advanced procedural modifications or alternative reagents.

  • Use of Additives: In some cases, adding a mild reducing agent, such as potassium formate (HCO₂K), can help suppress homocoupling.[6] This agent is thought to reduce any stray Pd(II) species back to the active Pd(0) state without interfering with the main catalytic cycle.[6]

  • Alternative Boron Reagents: If the boronic acid itself is proving problematic (e.g., unstable or prone to protodeboronation), consider switching to a more stable derivative.[18]

    • Potassium Organotrifluoroborates (R-BF₃K): These are often highly stable, crystalline solids. They participate in the reaction via a "slow release" of the boronic acid under the basic aqueous conditions, which can be highly beneficial for minimizing side reactions.[19][20]

    • MIDA Boronates: These are another class of air-stable boronic acid surrogates designed for controlled release strategies.[18]

Protocol: General Screening Procedure for Suzuki Coupling

This protocol provides a framework for systematically testing different conditions.

  • Setup: In an array of reaction vials inside a glovebox or under a strictly inert atmosphere, add the tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1.0 eq) and the desired boronic acid (1.2 eq).

  • Dispense Reagents: To each vial, add the chosen base (2.0 eq). In separate stock solutions, prepare the palladium precatalyst and ligand in the degassed reaction solvent.

  • Initiate Reaction: Add the catalyst/ligand solution to each vial. Seal the vials tightly.

  • Heating & Monitoring: Place the vial array in a heating block set to the desired temperature (e.g., 80 °C). Monitor the reactions at set time points (e.g., 2, 6, 24 hours) by taking small aliquots for LC-MS or UPLC analysis to determine the ratio of product to starting material and homocoupled byproduct.

  • Analysis: Compare the results across the different conditions to identify the optimal ligand, base, and solvent combination that maximizes the yield of the desired product while minimizing homocoupling.

Troubleshooting Workflow Diagram

If you are facing issues, follow this logical progression to diagnose and solve the problem.

Troubleshooting_Workflow start High Homocoupling Observed check_setup Step 1: Verify Setup - Is atmosphere fully inert? - Are reagents pure? - Solvents properly degassed? start->check_setup optimize_catalyst Step 2: Optimize Catalyst System - Screen bulky, e⁻ rich ligands (SPhos, XPhos) - Try different Pd source (Pd(0) vs Precatalyst) check_setup->optimize_catalyst If problem persists optimize_base Step 3: Optimize Base & Temp - Screen stronger bases (K₃PO₄, Cs₂CO₃) - Lower reaction temp (e.g., 100°C -> 80°C) optimize_catalyst->optimize_base If problem persists advanced_methods Step 4: Advanced Methods - Slow addition of boronic acid? - Use R-BF₃K or MIDA boronate? - Add mild reducing agent? optimize_base->advanced_methods If problem persists success Problem Solved: Homocoupling Minimized advanced_methods->success

Caption: A logical workflow for troubleshooting Suzuki reaction homocoupling.

References

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2018). The Journal of Organic Chemistry.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences.
  • An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. (2006). Synlett.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. SciELO.
  • Protodeboron
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2025). Journal of the American Chemical Society.
  • An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. (2018).
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). Organic Process Research & Development.
  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. (2023).
  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. (2001). The Journal of Organic Chemistry.
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (2011). Tetrahedron Letters.
  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. (2010). The Journal of Organic Chemistry.
  • Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. Benchchem.
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (2012). Organic Letters.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Molecules.
  • Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde. Benchchem.
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. (2012). Journal of the American Chemical Society.
  • Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. (2018).
  • Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
  • Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. (2018). Journal of the American Chemical Society.
  • Effect of different bases on the Suzuki-Miyaura coupling a.
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (2020). Organic Letters.
  • The effect of various temperatures on the Suzuki coupling reaction a.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers in Chemistry.
  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. (2019). Organic Process Research & Development.
  • Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex.
  • How can I solve my problem with Suzuki coupling?
  • Problems with Suzuki coupling. Reddit.
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.

Sources

Optimization

Technical Support Center: Optimization of Reactions Involving tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate

Welcome to the technical support guide for tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (Product No. 586330-18-9).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (Product No. 586330-18-9). This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into optimizing reaction temperatures when using this versatile building block. Our goal is to move beyond simple protocol recitation and explain the causal relationships that govern reaction outcomes, ensuring you can troubleshoot effectively and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction (e.g., Suzuki, Heck) is showing low or no conversion. How does temperature play a role and what is the first step to optimize it?

Answer:

Low conversion is a common initial hurdle. Given that tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate is an electron-deficient halide, the initial oxidative addition step to the palladium catalyst should be relatively favorable.[1] Therefore, sluggishness often points to other energy-dependent steps in the catalytic cycle or overall reaction kinetics.

Causality-Driven Temperature Optimization:

  • Initial Temperature Range: For many standard cross-coupling reactions like Suzuki-Miyaura or Heck, a starting temperature in the range of 80-100 °C is recommended when using common solvents like dioxane, DMF, or THF.[1][2]

  • Incremental Increase: If conversion is low after a standard reaction time (e.g., 4-12 hours), a primary optimization step is to increase the temperature. A systematic approach is to raise the temperature in 10-20 °C increments. For thermally stable solvents like dioxane or DMF, temperatures can often be pushed to 100-120 °C to enhance reaction rates.[1][3]

  • Microwave Irradiation: For rapid optimization and to overcome high activation barriers, microwave heating is a powerful tool. Temperatures of 120 °C to 160 °C for shorter durations (e.g., 30-60 minutes) can dramatically improve yields where conventional heating fails.[4][5]

Troubleshooting Workflow for Low Conversion:

Caption: Decision workflow for temperature optimization in response to low reaction conversion.

Q2: I'm observing significant byproduct formation, including deprotection of the N-Boc group or dehalogenation. How can I adjust the temperature to minimize these side reactions?

Answer:

This issue highlights a critical balance: the temperature must be high enough to drive the desired reaction but low enough to prevent side reactions. The tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile, and its stability is influenced by the solvent, pH, and temperature.[6][7]

Understanding the Side Reactions:

  • N-Boc Deprotection: The electron-withdrawing nitro group on the indazole ring can make the N-Boc group more susceptible to cleavage under basic or thermal conditions.[1][4] Studies on similar N-Boc protected heterocycles show that thermal deprotection can begin at temperatures as low as 100-120 °C, especially in polar protic solvents like methanol.[7] In some cases, this deprotection can be advantageous if the unprotected indazole is the desired product or couples effectively.[8]

  • Dehalogenation (Proto-deiodination): This occurs when the iodo-indazole is reduced, replacing the iodine with a hydrogen atom. This side reaction is often promoted by excessive temperatures, prolonged reaction times, or certain catalyst/ligand combinations.

Temperature Control Strategies:

  • Lower the Temperature: If you observe significant deprotection, reduce the reaction temperature to the lowest effective point, typically in the 70-90 °C range. This may require longer reaction times, so careful monitoring is essential.

  • Solvent Choice: The rate of thermal deprotection is highly solvent-dependent. Aprotic solvents like THF or toluene are generally less prone to promoting thermal deprotection compared to protic solvents like methanol or ethanol at the same temperature.[7]

  • Base Selection: While not a direct temperature control, a weaker base (e.g., K₂CO₃ vs. Cs₂CO₃ or K₃PO₄) may reduce the lability of the Boc group, potentially allowing for higher reaction temperatures without deprotection.

Issue ObservedProbable Cause related to TemperatureRecommended Temperature RangeAdditional Considerations
N-Boc Deprotection Temperature is too high, exceeding the thermal stability of the Boc group in the given solvent/base system.70 - 90 °CUse aprotic solvents (Toluene, Dioxane). Consider a milder base.[7]
Dehalogenation Excessive heat leading to reductive pathways or catalyst degradation.80 - 100 °CEnsure a strictly inert atmosphere. Avoid unnecessarily long reaction times.
Homocoupling Often kinetically competitive at higher temperatures.80 - 100 °COptimize stoichiometry and addition rates of reagents.
Q3: What is the absolute maximum temperature I should consider for reactions with this compound?

Answer:

The thermal stability of the molecule itself and the N-Boc group dictates the upper temperature limit.

  • N-Boc Group Stability: Based on extensive studies, thermal cleavage of N-Boc groups on heteroaromatic systems can become highly efficient at temperatures of 150 °C and above .[7][9] In some flow chemistry applications, temperatures up to 240 °C are used for complete deprotection.[7] Therefore, for reactions where the Boc group must be retained, exceeding 140 °C with conventional heating is highly risky.

  • Indazole Ring Stability: The indazole ring itself is generally robust. However, at very high temperatures (e.g., >150-180 °C) in the presence of certain bases, ring-opening reactions of 1-substituted-3-iodo-1H-indazoles have been observed.[10]

General Guideline: For most applications (e.g., cross-coupling), a practical upper limit of 120-130 °C for conventional heating and up to 160 °C for short-duration microwave heating provides a good balance between reaction rate and substrate integrity.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Temperature Screening

This protocol provides a framework for optimizing temperature for the coupling of tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate with a generic arylboronic acid.

Materials:

  • tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)[2]

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1)[1]

Procedure:

  • Setup: To three separate reaction vessels (e.g., microwave vials or Schlenk tubes), add the indazole, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the vessels and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Heating:

    • Vessel 1: Heat to 80 °C .

    • Vessel 2: Heat to 100 °C .

    • Vessel 3: Heat to 120 °C .

  • Monitoring: Stir all reactions vigorously. After 2 hours, take a small aliquot from each reaction, quench, and analyze by TLC or LC-MS to assess conversion and byproduct formation. Continue monitoring at set intervals.

  • Analysis: Compare the results from the three temperatures to identify the optimal condition that provides the best conversion with the fewest byproducts.

Optimization Logic Diagram:

Sources

Troubleshooting

Technical Support Center: Solvent Effects in tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate Functionalization

Welcome to the Technical Support Center for the functionalization of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (N-Boc-3-iodo-6-nitroindazole). This highly functionalized heterocyclic scaffold is a critical buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (N-Boc-3-iodo-6-nitroindazole). This highly functionalized heterocyclic scaffold is a critical building block in drug discovery. However, the unique electronic interplay between the electron-withdrawing 6-nitro group and the N-Boc protecting group presents specific challenges during transition-metal-catalyzed cross-coupling at the C3 position.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome common experimental hurdles such as premature Boc-deprotection and protodeiodination.

Troubleshooting Guide & FAQs

Q1: Why am I losing the N-Boc protecting group during my Suzuki-Miyaura coupling at the C3 position? A: The premature cleavage of the N-Boc group is a direct consequence of the 6-nitro group's electronic effect combined with your solvent choice. The strong electron-withdrawing nature of the nitro group decreases the electron density on the indazole ring, which in turn pulls electron density away from the N1 nitrogen. This makes the N-Boc carbonyl highly electrophilic and exceptionally susceptible to nucleophilic attack . When polar protic solvent mixtures (e.g., DMF/H₂O or EtOH/H₂O) are used with strong inorganic bases (like NaOH or Na₂CO₃) at elevated temperatures, hydroxide or alkoxide ions readily hydrolyze the Boc group .

  • Corrective Action: Shift to a less nucleophilic, biphasic solvent system such as 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O, and use a milder base like K₃PO₄ or Cs₂CO₃. For extreme cases, employ strictly anhydrous conditions with fluoride bases (e.g., CsF) in THF.

Q2: I am observing significant protodeiodination (formation of the 3-H indazole) instead of the desired C3-cross-coupled product. How can I mitigate this? A: Protodeiodination occurs when the organopalladium intermediate undergoes protonation rather than transmetalation. The electron-deficient nature of the 6-nitroindazole ring slows down both oxidative addition and transmetalation . If protic solvents (like alcohols or water) are present during a sluggish transmetalation step, the palladium intermediate will abstract a proton.

  • Corrective Action: Eliminate proton sources by using an anhydrous solvent system (e.g., dry Toluene or Dioxane). Additionally, enhance the transmetalation rate by switching to highly active, electron-rich phosphine ligands (e.g., XPhos or dppf) to outcompete the side reaction.

Q3: What are the best solvent practices for Sonogashira coupling with this specific nitro-indazole derivative? A: Sonogashira couplings typically utilize amine bases (like Et₃N or piperidine) which can act as both base and solvent. However, heating N-Boc-6-nitroindazole in neat nucleophilic amines will rapidly cleave the Boc group via aminolysis.

  • Corrective Action: Never use the amine as the primary solvent. Instead, use a non-nucleophilic polar aprotic solvent like strictly anhydrous THF or dry DMF. Use a stoichiometric amount of a sterically hindered amine base, such as diisopropylethylamine (DIPEA), which is too bulky to attack the Boc carbonyl but basic enough to facilitate the coupling.

Experimental Methodologies

Protocol 1: Boc-Retentive Suzuki-Miyaura Cross-Coupling

This protocol is designed to maximize C3-arylation while suppressing Boc-hydrolysis and protodeiodination by utilizing a mildly basic, low-water solvent system.

Reagents & Materials:

  • tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid or pinacol ester (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, thoroughly degassed)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 3-iodoindazole derivative, arylboronic acid, K₃PO₄, and Pd(dppf)Cl₂.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture (10 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath. Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The reaction typically reaches completion in 6–8 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH₄Cl (15 mL) to quench the base and prevent post-reaction Boc cleavage. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the C3-functionalized product.

Protocol 2: Anhydrous Sonogashira Coupling

This protocol utilizes a sterically hindered base and anhydrous conditions to prevent aminolysis of the Boc group.

Reagents & Materials:

  • tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (1.5 equiv, 1.5 mmol)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • CuI (0.10 equiv, 10 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)

  • Solvent: Anhydrous THF (10 mL)

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried vial with the 3-iodoindazole, Pd(PPh₃)₄, and CuI. Purge with Argon for 10 minutes.

  • Solvent & Base Addition: Add anhydrous THF followed by DIPEA via syringe. Stir at room temperature for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir the reaction at 50 °C for 12 hours under Argon.

  • Workup: Filter the mixture through a short pad of Celite to remove copper salts, eluting with EtOAc. Concentrate the filtrate and purify via column chromatography.

Quantitative Data: Solvent & Base Effects

The following table summarizes the causal relationship between solvent/base combinations and the reaction outcome for the Suzuki-Miyaura coupling of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate with phenylboronic acid.

Solvent SystemBaseTemp (°C)Time (h)Yield of Desired Product (%)Yield of Deprotected Byproduct (%)Protodeiodination (%)
DMF / H₂O (1:1)Na₂CO₃901215705
EtOH / H₂O (4:1)K₂CO₃8012256010
1,4-Dioxane / H₂O (4:1)K₃PO₄80882 <5<2
Toluene / H₂O (10:1)Cs₂CO₃90885 <2<2
THF (Anhydrous)CsF701688 00

Data Interpretation: Highly polar, protic environments with strong bases (Rows 1 & 2) lead to massive Boc-deprotection due to the activated nature of the 6-nitroindazole system. Moving to less nucleophilic bases and reducing water content (Rows 3, 4, & 5) restores the integrity of the protecting group and maximizes cross-coupling efficiency.

Visualizations

Troubleshooting Workflow

Workflow Start Issue: Low Yield or Boc Deprotection CheckSolvent Is the solvent system polar protic? (e.g., DMF/H2O) Start->CheckSolvent ChangeSolvent Switch to Dioxane/H2O or Anhydrous THF CheckSolvent->ChangeSolvent Yes CheckBase Is the base strong/nucleophilic? (e.g., NaOH, Na2CO3) CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Use milder base: K3PO4 or CsF CheckBase->ChangeBase Yes CheckCat Is transmetalation slow? (Protodeiodination seen) CheckBase->CheckCat No ChangeBase->CheckCat ChangeCat Use electron-rich ligands (e.g., XPhos, dtbpf) CheckCat->ChangeCat Yes Success Successful C3-Coupling (Boc Retained) CheckCat->Success No ChangeCat->Success

Troubleshooting workflow for cross-coupling of N-Boc-6-nitroindazoles.

Mechanistic Impact of Solvent on Catalytic Cycle

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Slowed by 6-NO2) Pd0->OxAdd 3-Iodoindazole TransMet Transmetalation OxAdd->TransMet Boronic Acid / Base SideRxn1 Boc Hydrolysis (Protic Solvents + Base) OxAdd->SideRxn1 High Temp / H2O RedElim Reductive Elimination TransMet->RedElim SideRxn2 Protodeiodination (H+ from Solvent) TransMet->SideRxn2 Protic Solvent RedElim->Pd0 Product

Solvent and electronic effects on the Pd-catalyzed cross-coupling cycle.

References

  • Title: Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence Source: Tetrahedron Letters, 2010 Jul 21; 51(29): 3796-3799. URL: [Link]

  • Title: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation Source: Molecules, 2018 Aug 16; 23(8): 2051. URL: [Link]

Optimization

"tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate" dehalogenation side reaction

Technical Support Center: Troubleshooting Dehalogenation in tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate Introduction tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (CAS: 586330-18-9) is a highly functionaliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Dehalogenation in tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate

Introduction tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (CAS: 586330-18-9) is a highly functionalized, versatile building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, such as targeted oncology drugs (e.g., Axitinib derivatives)[1],[2]. The presence of both a reactive C3-iodine and a reducible C6-nitro group makes this molecule exceptionally useful but synthetically challenging. The most pervasive issue encountered by researchers is the dehalogenation side reaction (the premature loss of the C3-iodine atom).

This technical support center provides field-proven troubleshooting protocols to navigate dehalogenation during two critical workflows: Nitro Group Reduction and Palladium-Catalyzed Cross-Coupling.

Section 1: Frequently Asked Questions (FAQs) on Mechanism & Causality

Q1: Why is the C3-Iodine bond so susceptible to cleavage? A1: The reactivity of aryl halides toward transition metals strictly follows the order of I > Br > Cl[3]. The C-I bond is the weakest and most prone to oxidative addition. In tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate, the electron-withdrawing nature of the indazole core and the nitro group further activates the C-I bond, making it highly susceptible to both hydrodehalogenation (during reduction) and protodehalogenation (during cross-coupling)[3].

Q2: What is the mechanistic difference between dehalogenation in reduction vs. cross-coupling? A2:

  • During Nitro Reduction: When using highly active hydrogenation catalysts like Palladium on Carbon (Pd/C) under H₂ gas, the catalyst does not just reduce the nitro group; it readily inserts into the C-I bond. This replaces the iodine with a hydrogen atom (hydrodehalogenation)[4].

  • During Cross-Coupling (e.g., Suzuki-Miyaura): After the initial oxidative addition of Pd(0) into the C-I bond, if the subsequent transmetalation step with the boronic acid is slow, the Pd(II)-aryl complex can abstract a hydride from the solvent (e.g., alcohols) or amine bases[5],[3]. Subsequent reductive elimination yields the des-iodo byproduct[3].

G SM tert-Butyl 3-iodo-6-nitro- 1H-indazole-1-carboxylate PathA Chemoselective Reduction (Fe/NH4Cl or SnCl2) SM->PathA Mild conditions PathB Standard Hydrogenation (Pd/C, H2) SM->PathB Aggressive conditions ProdA Desired Product: 3-iodo-6-amino indazole deriv. PathA->ProdA Nitro reduced, C-I intact ProdB Side Product: Dehalogenated 6-amino indazole PathB->ProdB Hydrodehalogenation

Figure 1: Competing pathways during the reduction of 3-iodo-6-nitro-1H-indazole derivatives.

Section 2: Troubleshooting Guide A - Nitro Group Reduction

The Issue: Attempting to reduce the C6-nitro group to an amine using standard catalytic hydrogenation (Pd/C, H₂) results in the complete or partial loss of the C3-iodine, yielding tert-butyl 6-amino-1H-indazole-1-carboxylate instead of the desired iodo-amine[4].

The Causality & Solution: To preserve the C-I bond, the reduction potential of the reagent must be finely tuned. You must abandon Pd/C in favor of chemoselective single-electron transfer (SET) reagents like Iron (Fe) or Tin(II) chloride (SnCl₂)[4],[6].

Quantitative Comparison of Reducing Agents

Reducing Agent / ConditionsNitro Reduction EfficacyC-I Bond PreservationRecommendation
H₂ (gas), 10% Pd/C, MeOHHighPoor (0-10%) Avoid. Causes rapid hydrodehalogenation[4],[6].
SnCl₂, EtOH, 70°CHighExcellent (>95%) Highly recommended for analytical/small scale[4],[6].
Fe powder, NH₄Cl, EtOH/H₂OHighExcellent (>90%) Best for scale-up. Mild, cheap, and highly chemoselective[4],[6].
Na₂S, MeOH/THFModerateGood (~85%) Useful alternative if acidic conditions must be avoided[6].

Self-Validating Protocol: Chemoselective Nitro Reduction using Fe/NH₄Cl This protocol utilizes mild, slightly acidic conditions to facilitate electron transfer from iron powder to the nitro group without activating the C-I bond[4],[6].

  • Preparation: In a round-bottom flask, dissolve 1.0 eq of tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate in a 4:1 mixture of Ethanol and Water (approx. 10 mL/mmol).

  • Activation: Add 5.0 eq of Iron powder (325 mesh) and 5.0 eq of Ammonium Chloride (NH₄Cl)[4]. Causality note: NH₄Cl acts as a mild proton source to drive the reduction without stripping the Boc protecting group.

  • Reaction: Heat the suspension to 70°C under vigorous stirring. Monitor via LC-MS or TLC. The reaction typically completes within 2-4 hours.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the iron sludge, washing the pad thoroughly with Ethyl Acetate (EtOAc).

  • Isolation: Concentrate the filtrate under reduced pressure, dilute with water, and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the 6-amino-3-iodo indazole derivative.

Section 3: Troubleshooting Guide B - Suzuki-Miyaura Cross-Coupling

The Issue: During Suzuki coupling of the C3-iodine with a boronic acid, significant amounts of the dehalogenated starting material (tert-butyl 6-nitro-1H-indazole-1-carboxylate) are observed[3].

The Causality & Solution: Dehalogenation in cross-coupling is a kinetic problem. If oxidative addition (forming Ar-Pd-I) is fast but transmetalation is slow, the Pd complex "waits" and eventually reacts with beta-hydrogens from the solvent (e.g., ethanol, isopropanol) or aliphatic amine bases to form a Pd-hydride[5],[3]. Solution: Accelerate transmetalation and eliminate hydride sources. Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to speed up the catalytic cycle, and switch to strictly non-alcoholic solvents (e.g., Toluene/Water or Dioxane) with inorganic bases (K₃PO₄ or K₂CO₃)[3].

Suzuki Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Aryl Iodide Transmet Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmet + Boronic Acid (Fast) Hydride Hydride Abstraction from Solvent/Base OxAdd->Hydride Slow Transmetalation or Alcoholic Solvent RedElim Reductive Elimination (Ar-Ar') Transmet->RedElim Product Formation RedElim->Pd0 Regeneration Dehalo Dehalogenated Byproduct (Ar-H) Hydride->Dehalo Reductive Elimination

Figure 2: Suzuki catalytic cycle illustrating the divergence to the dehalogenation dead-end.

Self-Validating Protocol: Optimized Suzuki Coupling (Dehalogenation-Suppressed) This protocol utilizes SPhos to facilitate rapid reductive elimination and avoids alcoholic solvents that act as hydride donors[3].

  • Reagent Loading: To an oven-dried Schlenk flask, add tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous K₃PO₄ (2.0 eq)[3].

  • Catalyst Addition: Add Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd) and SPhos ligand (10 mol%)[3]. Causality note: SPhos is highly effective for challenging aryl iodides, promoting rapid transmetalation and suppressing the hydride-abstraction pathway.

  • Solvent & Degassing: Add a degassed mixture of Toluene and Water (10:1 ratio). Critical Step: Degas the entire mixture via three freeze-pump-thaw cycles or by bubbling Argon for 15 minutes[3]. Oxygen can oxidize the phosphine ligand, stalling the cycle and increasing side reactions.

  • Heating: Heat the reaction mixture to 80-100°C under an inert atmosphere with vigorous stirring for 4-8 hours[3].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short silica plug to remove Pd black. Wash with water, dry the organic phase, and purify via flash chromatography.

References

  • ChemBK. "tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate." ChemBK. Available at: [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. Available at: [Link]

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions." Common Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Regiochemical Control in the Functionalization of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate*

From the Desk of the Senior Application Scientist Welcome to the technical support center for tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate. This versatile building block is pivotal in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate. This versatile building block is pivotal in medicinal chemistry and drug discovery, offering a scaffold ripe for elaboration.[1][2] However, its rich functionality presents unique challenges in controlling regioselectivity. The interplay between the C3-iodo coupling site, the electron-withdrawing nitro group, and the labile N1-Boc protecting group requires a nuanced approach to synthesis.

This guide is designed to move beyond simple protocols. It provides a framework for understanding the reactivity of this substrate, troubleshooting common issues, and making informed decisions to achieve your desired synthetic outcomes. We will delve into the causality behind experimental choices, ensuring that every procedure is a self-validating system for success.

Section 1: Understanding the Reactivity Landscape

Before troubleshooting, it is crucial to understand the potential reactive sites of the molecule. The regiochemical outcome of any reaction is a competition between these sites, governed by electronic and steric factors.

  • Primary Site (C3-Iodo): This is the intended site for most functionalization, typically via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira.[3][4] The carbon-iodine bond is readily activated by palladium catalysts.[5]

  • Secondary Site (N1-Boc): The tert-butoxycarbonyl (Boc) group protects the N1 position. However, it is notoriously labile under basic conditions, which are common in cross-coupling reactions.[6] Its cleavage can lead to undesired side reactions or catalyst inhibition. The electron-withdrawing nitro group at C6 increases the acidity of the indazole N-H proton (if deprotected), making the Boc group even more susceptible to cleavage.[7][8]

  • Tertiary Site (C7-H): The benzene portion of the indazole is electron-deficient due to the nitro group. This makes it susceptible to direct C-H activation and arylation, particularly at the C7 position, which can compete with the desired C3-coupling.[9][10]

Figure 1. Key reactive sites on the indazole scaffold.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My C3 Suzuki-Miyaura coupling is low-yielding or fails completely. What are the likely causes?

Answer: Failure in this key reaction typically stems from two main issues: catalyst incompatibility and in-situ deprotection of the N1-Boc group.

Causality & Solution:

  • Catalyst Choice: The electron-deficient nature of the 6-nitro-1H-indazole ring can slow the initial oxidative addition step, which is often rate-limiting.[8] Standard catalysts like Pd(PPh₃)₄ may be inefficient.

    • Recommendation: Employ a catalyst system with electron-rich, bulky phosphine ligands. These ligands stabilize the Pd(0) center and accelerate oxidative addition. Catalysts like PdCl₂(dppf) or combinations of Pd(OAc)₂ with ligands such as SPhos or XPhos are excellent starting points.[8]

  • Base-Induced Boc Cleavage: Many Suzuki protocols call for strong aqueous bases (e.g., K₂CO₃, Cs₂CO₃), which can readily cleave the Boc group. The resulting unprotected 3-iodo-6-nitro-1H-indazole may have poor solubility or the free N-H can interact with the catalyst, leading to lower activity.

    • Recommendation: Screen milder bases. K₃PO₄ is often effective and less harsh than carbonates. Alternatively, consider non-aqueous conditions or using weaker bases like triethylamine (Et₃N), although this may require higher temperatures.[11]

Parameter Problematic Condition Recommended Solution Rationale
Catalyst Pd(PPh₃)₄PdCl₂(dppf) or Pd(OAc)₂/SPhosElectron-rich ligands accelerate oxidative addition for this electron-poor substrate.[8]
Base Strong aqueous Na₂CO₃ or Cs₂CO₃K₃PO₄ or organic bases (e.g., Et₃N)Minimizes cleavage of the base-labile N1-Boc protecting group.[6]
Solvent TolueneDioxane/H₂O (with K₃PO₄) or DMF (with Et₃N)Ensures solubility of all reaction components, including the base and boronic acid.[3]
Q2: I'm observing a significant amount of a diarylated byproduct alongside my desired C3-coupled product. What is happening?

Answer: You are likely observing competitive palladium-catalyzed C-H arylation, most probably at the C7 position.

Causality & Solution:

The conditions for C-X coupling and C-H activation can be remarkably similar. The C7 position of the indazole is activated for C-H functionalization, a known pathway for related substrates.[9][10] This side reaction is particularly prevalent when using aryl halide coupling partners.

  • Recommendation 1: Ligand Modification: C-H activation pathways are often sensitive to the steric and electronic properties of the ligand. Switching from bulky phosphine ligands (like XPhos) to a ligand system like 1,10-phenanthroline may alter the selectivity, sometimes favoring the desired C-X coupling.[9]

  • Recommendation 2: Additive Control: Some additives, like pivalic acid, are explicitly used to promote C-H activation.[12] Ensure your reagents are free from such acidic promoters unless intended.

  • Recommendation 3: Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid in a Suzuki coupling can outcompete the C-H activation pathway by favoring the transmetalation step of the desired catalytic cycle.

start Poor Regioselectivity: Mixture of C3 and C7 Products q1 Is the reaction a Direct Arylation (e.g., with an Aryl Halide)? start->q1 action1 Modify Ligand System (e.g., switch from SPhos to Phenanthroline) q1->action1 Yes action2 Adjust Coupling Partner Stoichiometry (Use slight excess of Boronic Acid) action1->action2 action3 Check for Acidic Additives (Avoid pivalic acid, etc.) action2->action3 end Optimized for C3-Selectivity action3->end

Figure 2. Troubleshooting workflow for C3 vs. C7 selectivity.

Section 3: Frequently Asked Questions (FAQs)

Q1: How stable is the N1-Boc group to common cross-coupling conditions?

The N1-Boc group on this specific substrate is particularly labile due to the C6-nitro group's electron-withdrawing effect. It is unstable to strong bases (K₂CO₃, Cs₂CO₃, especially with heat), and can even be cleaved under prolonged heating in some protic solvents. Mildly acidic conditions will also remove it.[13]

Q2: Should I perform cross-coupling on the unprotected 3-iodo-6-nitro-1H-indazole first and then protect the N1 position?

This is a viable alternative strategy. Unprotected 3-iodoindazoles can successfully undergo Suzuki coupling.[13] However, be aware that the free N-H can sometimes lead to lower yields or require different catalyst systems. This approach may be advantageous if your desired final product is the N-H free indazole.

Q3: If the Boc group is too labile, what is a more robust protecting group for this system?

For reactions requiring harsh basic or nucleophilic conditions, a 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent alternative.[14] It is stable to a wide range of conditions under which a Boc group would be cleaved and can be removed later with fluoride sources (e.g., TBAF) or strong acid.[14]

Section 4: Experimental Protocols

Protocol 1: High-Selectivity C3-Suzuki-Miyaura Coupling

This protocol is optimized to favor C3-coupling while minimizing Boc-deprotection and C-H activation.

  • Reaction Setup: To a flame-dried microwave vial or Schlenk flask, add tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv.).

  • Solvent and Degassing: Add anhydrous 1,4-dioxane (to 0.1 M). Seal the vessel and degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by observing the consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired C3-arylated product.

Protocol 2: C3-Heck Reaction with a Protected Indazole

This protocol uses an organic base to preserve the N1-Boc group.

  • Reaction Setup: In a sealed tube, combine tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1.0 equiv.), the desired alkene (e.g., 2-vinylpyridine, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv.), and tri-o-tolylphosphine (0.2 equiv.).[15]

  • Solvent and Base: Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv.) and anhydrous DMF (to 0.2 M).[15]

  • Reaction: Seal the tube and heat to 100-120 °C for 12-24 hours.

  • Monitoring & Work-up: Follow steps 5-7 as described in Protocol 1.

References

  • Caddick, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kaur, H., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Babu, B. R., et al. (2012). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Bayer Pharma AG (2017). Synthesis of indazoles. Google Patents.
  • Slade, P., et al. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development. Available at: [Link]

  • Wang, G., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Bollikolla, H. B., et al. (2024). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Giraud, F., et al. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. Available at: [Link]

  • Cheung, Y. K., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Daugulis, O., et al. (2015). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. Request PDF. Available at: [Link]

  • Bessad, N., et al. (2014). Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. Organic Letters. Available at: [Link]

  • Guillaumet, G., et al. (2008). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Available at: [Link]

  • Caddick, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Luo, Z., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Organic Letters. Available at: [Link]

  • Riu, A., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. Available at: [Link]

  • Daugulis, O., et al. (2005). Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. Academia.edu. Available at: [Link]

  • Bessad, N., et al. (2014). Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. ACS Figshare. Available at: [Link]

  • Array BioPharma Inc. (2006). Methods for preparing indazole compounds. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

"tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate" vs other halogenated indazoles in cross-coupling

A Comparative Guide to Cross-Coupling Reactivity: tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate vs. Halogenated Indazoles The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utili...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Cross-Coupling Reactivity: tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate vs. Halogenated Indazoles

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and targeted therapeutics. Functionalizing the indazole core via palladium-catalyzed cross-coupling is a foundational strategy in drug discovery. However, the choice of halogenated precursor dictates not only the reactivity but also the synthetic sequence and protecting group strategy.

This guide provides an in-depth comparative analysis of tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate against other halogenated indazoles (such as 3-bromo and multi-halogenated variants), detailing the mechanistic causality behind their reactivity profiles and offering field-proven, self-validating experimental protocols.

Mechanistic Insights: The Reactivity Landscape of Halogenated Indazoles

When designing a cross-coupling strategy (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig), the position and identity of the halogen on the indazole ring are the primary determinants of oxidative addition rates by the palladium(0) catalyst.

The C3-Iodo Advantage

Iodine at the C3 position of the indazole ring represents the most kinetically favorable site for oxidative addition. Compared to 3-bromo-1H-indazoles, which often require elevated temperatures (120–140 °C) and specialized ligands, 3-iodoindazoles readily undergo cross-coupling under mild conditions (80–100 °C) using standard catalysts like Pd(PPh₃)₄ [1]. In substrates like 5-bromo-3-iodo-1H-indazole, the distinct bond dissociation energies allow for orthogonal, sequential couplings—first at the C3-iodo position, followed by the C5-bromo position [3].

The Double-Edged Sword of the 6-Nitro Group and N-Boc Protection

The subject compound, tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate , presents a fascinating mechanistic duality:

  • Hyper-Activation of the C3-I Bond: The strongly electron-withdrawing 6-nitro group pulls electron density away from the pyrazole ring. This highly polarizes the C3-I bond, making it exceptionally electrophilic and accelerating the oxidative addition step.

  • Lability of the N1-Boc Group: While the tert-butoxycarbonyl (Boc) group is typically used to prevent unwanted N-arylation, the 6-nitro group stabilizes the resulting indazolyl anion. Under the basic, aqueous conditions typical of Suzuki couplings (e.g., Na₂CO₃/H₂O), this stabilization turns the N1 nitrogen into an excellent leaving group, leading to rapid, unintended Boc deprotection in situ [1].

Because of this causality, researchers often observe poor yields of the N-Boc protected coupled product, instead isolating the unprotected coupled product or deprotected starting material. Consequently, starting directly with the unprotected 3-iodo-6-nitro-1H-indazole is frequently the superior strategic choice unless strictly anhydrous, mild basic conditions are employed [2].

HalogenReactivity Indazole Halogenated Indazole Core C3_I C3-Iodo (e.g., tert-Butyl 3-iodo-6-nitro...) Fastest Oxidative Addition Primary Coupling Site Indazole->C3_I Pd(0), Base, Ligand C5_Br C5/C6-Bromo Intermediate Reactivity Secondary Coupling Site Indazole->C5_Br Elevated Temp C6_Cl C6-Chloro Lowest Reactivity Tolerates Mild Coupling Indazole->C6_Cl Stronger Conditions

Reactivity hierarchy of halogenated indazoles in palladium-catalyzed cross-coupling.

Comparative Reactivity Data

The following tables synthesize quantitative data comparing the cross-coupling efficiency of various halogenated indazoles, highlighting the specific impact of the nitro group on protecting group stability.

Table 1: Comparative Reactivity Profile of Halogenated Indazoles

SubstratePrimary Reactive SiteRelative ReactivityTypical Coupling TempKey Characteristic
tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate C3-IodoVery High80–100 °CProne to in situ N-Boc deprotection due to 6-NO₂ activation.
3-Bromo-1H-indazole C3-BromoModerate120–140 °CRequires stronger bases and elevated microwave heating.
4-Bromo-6-chloro-1H-indazole C4-BromoHigh (for aryl)90–110 °CEnables sequential C4 then C6 functionalization[4].
5-Bromo-3-iodo-1H-indazole C3-IodoHigh80 °C (C3)Excellent for orthogonal iterative coupling [3].

Table 2: Effect of N-Protection and Nitro Substitution on Suzuki Coupling Yields [1]

SubstrateConditionsIsolated ProductYieldMechanistic Observation
N-Boc-3-iodo-5-nitroindazolePd(PPh₃)₄, Na₂CO₃, 100°C3-Vinyl-5-nitroindazole13%86% recovery of deprotected starting material; Boc is highly labile.
Unprotected 3-iodo-5-nitroindazolePd(PPh₃)₄, Na₂CO₃, 100°C3-Vinyl-5-nitroindazole87%Direct coupling without protection is vastly superior for nitro-indazoles.
N-Boc-3-iodo-1H-indazole (No NO₂)Pd(PPh₃)₄, Na₂CO₃, 100°CN-Boc-3-vinylindazole>80%Boc group remains stable without the electron-withdrawing NO₂ group.

Experimental Workflows & Protocols

To successfully couple tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate while managing the lability of the Boc group, the following self-validating protocol utilizes anhydrous conditions and a milder base (Cs₂CO₃) to suppress premature hydrolysis.

Protocol Step1 1. Reagent Prep Indazole + Boronic Acid Step2 2. Degassing Ar/N2 Purge Step1->Step2 Step3 3. Catalysis Pd(dppf)Cl2 + Cs2CO3 Step2->Step3 Step4 4. Workup Extraction (EtOAc) Step3->Step4 Step5 5. Purification Silica Gel Column Step4->Step5

Standard experimental workflow for anhydrous Suzuki-Miyaura coupling of 3-iodoindazoles.
Protocol: Anhydrous Suzuki-Miyaura Coupling of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate

Objective: Achieve C3-arylation while minimizing in situ Boc deprotection.

Materials:

  • tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1.0 equiv, 0.5 mmol)

  • Arylboronic acid or pinacol ester (1.5 equiv, 0.75 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Cesium carbonate (Cs₂CO₃), anhydrous, finely powdered (2.0 equiv, 1.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the indazole substrate, arylboronic acid, and anhydrous Cs₂CO₃.

  • Degassing (Self-Validation Check 1): Seal the tube with a septum and purge with Argon for 10 minutes. Add anhydrous 1,4-dioxane via syringe. Bubble Argon directly through the solvent for an additional 10 minutes. Validation: The suspension should remain pale yellow; any immediate darkening before catalyst addition suggests oxygen ingress.

  • Catalyst Addition: Quickly remove the septum, add Pd(dppf)Cl₂·CH₂Cl₂, and reseal. Purge with Argon for 2 more minutes.

  • Heating & Monitoring (Self-Validation Check 2): Heat the reaction mixture to 85 °C. Monitor via LC-MS at the 1-hour mark.

    • Diagnostic Mass Shifts: The starting material exhibits an [M+H]⁺ peak at ~390 m/z. If a peak at [M+H]⁺ 290 m/z rapidly appears, premature Boc deprotection is occurring without coupling. A successful coupled product will show the mass of the desired product, while a mass of[Product - 100 Da] indicates successful coupling followed by Boc loss.

  • Workup: Upon complete consumption of the starting material (typically 3–5 hours), cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the N-Boc protected C3-aryl indazole.

Strategic Note: If the downstream synthetic route requires the unprotected indazole, it is highly recommended to abandon the anhydrous protocol, use standard Na₂CO₃/H₂O conditions, and allow the Boc group to cleave in situ to maximize the yield of the unprotected coupled product [1].

Conclusion

tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate is a highly reactive, electrophilic substrate ideal for rapid C3 cross-coupling. However, its reactivity profile is heavily dictated by the 6-nitro group, which simultaneously accelerates oxidative addition and compromises the stability of the N1-Boc protecting group. By understanding this causality, researchers can strategically choose between anhydrous conditions to retain the protecting group, or leverage unprotected 3-iodo-nitroindazoles for more robust, atom-economical syntheses.

References

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.MDPI Molecules.
  • Palladium Catalysts for 3-Iodoindazole Cross-Coupling: Application Notes and Protocols.Benchchem Technical Support.
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.ResearchGate.
  • 4-Bromo-6-chloro-1H-indazole: A Comparative Guide to the Biological Activity of Halogenated Indazoles.Benchchem Technical Support.
Comparative

Comparative Guide: Suzuki vs. Stille Coupling for C3-Functionalization of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate

Executive Summary The indazole scaffold is a privileged structure in modern drug discovery, frequently serving as the core pharmacophore in kinase inhibitors and antibacterial agents[1]. Functionalization at the C3 posit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged structure in modern drug discovery, frequently serving as the core pharmacophore in kinase inhibitors and antibacterial agents[1]. Functionalization at the C3 position is notoriously challenging due to its lower intrinsic reactivity. To overcome this, the C3 position is typically pre-activated via iodination, creating a highly reactive site for palladium-catalyzed cross-coupling[2].

When working with tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (N-Boc-3-iodo-6-nitroindazole), researchers face a distinct synthetic dilemma. The choice between Suzuki-Miyaura and Stille cross-coupling is not merely a matter of reagent availability; it is dictated by the delicate electronic interplay between the 6-nitro group and the N-Boc protecting group. This guide objectively compares both methodologies, providing mechanistic causality, quantitative performance data, and self-validating experimental protocols.

Mechanistic Causality: The 6-Nitro and N-Boc Dilemma

As a Senior Application Scientist, it is critical to understand why a substrate behaves a certain way before selecting a catalytic system. For this specific indazole derivative, two functional groups dictate the reaction's causality:

  • The 6-Nitro Group (Electronic Activation): The nitro group is strongly electron-withdrawing. It pulls electron density away from the indazole core, making the C3-I bond highly electrophilic. This accelerates the initial oxidative addition of Pd(0) into the carbon-iodine bond, ensuring rapid initiation of the catalytic cycle[3].

  • The N-Boc Protecting Group (Base Sensitivity): Unprotected 1H-indazoles can poison palladium catalysts or undergo unintended N-arylation[4]. Therefore, N-Boc protection is mandatory. However, the electron-withdrawing effect of the 6-nitro group makes the N1 position less electron-rich, which in turn makes the N-Boc carbonyl highly susceptible to nucleophilic attack.

The Causality of Coupling Choice: Suzuki-Miyaura couplings require a base (e.g., Na₂CO₃, KOH) for the transmetalation step. Because of the activated nature of the 6-nitro-N-Boc system, these basic conditions frequently lead to premature Boc cleavage[1]. Conversely, Stille couplings operate under strictly neutral conditions, perfectly preserving the Boc group[5], but they introduce severe toxicity and purification challenges due to organostannane byproducts[6].

Pathway Visualization

G Substrate tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (Highly activated C3-I bond) SuzukiCond Suzuki-Miyaura Pd Catalyst, R-B(OH)2 Base (K3PO4), H2O/Dioxane Substrate->SuzukiCond Base-Mediated Transmetalation StilleCond Stille Coupling Pd Catalyst, R-SnBu3 Neutral Conditions, Toluene Substrate->StilleCond Neutral Transmetalation SuzukiProd Coupled Product (High risk of N-Boc cleavage due to base & 6-NO2 effect) SuzukiCond->SuzukiProd StilleProd Coupled Product (N-Boc perfectly retained, but toxic tin waste) StilleCond->StilleProd

Divergent pathways for C3-functionalization of N-Boc-3-iodo-6-nitroindazole via Suzuki and Stille.

Objective Performance Comparison

To objectively evaluate which method suits your workflow, the following table synthesizes quantitative data and operational parameters for coupling this specific substrate[1][2][5][7].

ParameterSuzuki-Miyaura CouplingStille Cross-Coupling
Typical Yield (C3-Coupling) 65–85% (Base-dependent)75–95%
N-Boc Retention Low to Moderate (Requires mild base)Excellent (100% retention expected)
Reaction Conditions Basic (K₂CO₃, K₃PO₄, or Cs₂CO₃)Neutral
Toxicity Profile Low (Boronic acids/esters are benign)High (Organostannanes are neurotoxic)
Purification Difficulty Low (Aqueous wash removes boron waste)High (Requires KF/CsF to precipitate tin)
Scalability Excellent for GMP manufacturingLimited by toxicity and waste disposal

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include internal checks to ensure the causality of the reaction is progressing as intended.

Protocol A: Suzuki-Miyaura Coupling (Boc-Retention Optimized)

Objective: Achieve C3-coupling while mitigating base-mediated Boc cleavage by using an anhydrous solvent system and a milder base.

  • System Setup: In an oven-dried Schlenk flask, combine tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality note: The bidentate dppf ligand prevents catalyst deactivation and accelerates reductive elimination, which is crucial for sterically hindered C3-indazoles[2].

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (0.1 M). Degas the suspension via three freeze-pump-thaw cycles.

  • Reaction Execution: Heat the mixture to 80 °C under argon.

  • Self-Validation (TLC Tracking): After 2 hours, check the reaction via TLC (Hexanes/EtOAc). You should observe the disappearance of the starting material. Crucial Check: If a highly polar spot appears near the baseline, this indicates premature Boc cleavage. If this occurs, lower the temperature to 70 °C for future runs[7].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water (3x) to remove boronic acid byproducts and phosphate salts. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Stille Cross-Coupling (Neutral Conditions)

Objective: Guarantee 100% Boc retention using neutral conditions, with a specialized workup to eliminate toxic tin byproducts.

  • System Setup: In an oven-dried Schlenk flask, combine tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1.0 equiv) and the desired organostannane (1.2 equiv) in anhydrous toluene (0.1 M).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv). Causality note: CuI acts as a co-catalyst, scavenging free phosphine ligands and accelerating the sluggish transmetalation of tin[1].

  • Reaction Execution: Degas with argon for 15 minutes, then heat to 100 °C for 12 hours.

  • Self-Validation (Tin Removal Workup): Cool the reaction to room temperature. Add a 10% aqueous solution of Potassium Fluoride (KF) and stir vigorously for 1 hour. Crucial Check: You must observe the formation of a dense, white precipitate at the biphasic interface. This is insoluble polymeric tributyltin fluoride (Bu₃SnF). If the precipitate does not form, the organic layer remains contaminated with toxic tin[5].

  • Isolation: Filter the entire biphasic mixture through a pad of Celite to remove the tin precipitate. Separate the organic layer, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

References

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI.
  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC.
  • SYNTHETIC APPROACHES TO 3,3'-BIINDOLYL AND 3,3'-BIINDAZOLYL DERIV
  • Mechanochemical Synthesis of PdO2 Nanoparticles Immobilized over Silica Gel for Catalytic Suzuki–Miyaura Cross-Coupling Reactions Leading to the C-3 Modification of 1H-Indazole with Phenylboronic Acids - PMC.
  • Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles - ResearchG
  • 3-Iodo-6-nitro-1H-indazole | 70315-70-7 - Benchchem.
  • 3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4 - Benchchem.

Sources

Validation

Validation of a Telescoped Synthetic Route to tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate: A Comparative Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide Executive Summary The indazole scaffold is a privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern oncology, serving as the core framework for numerous kinase inhibitors. Specifically, tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (CAS: 586330-18-9)[1] is a critical, highly functionalized intermediate. Its des-Boc precursor, 3-iodo-6-nitro-1H-indazole (CAS: 70315-70-7), is a foundational building block in the synthesis of Axitinib, a potent VEGFR inhibitor used in the treatment of renal cell carcinoma[2],[3].

Historically, the synthesis of this Boc-protected intermediate has relied on a disjointed, two-step process utilizing harsh conditions and toxic solvents like N,N-Dimethylformamide (DMF)[4]. This guide validates a new, highly efficient telescoped (one-pot) synthetic route utilizing 2-Methyltetrahydrofuran (2-MeTHF). By objectively comparing this new methodology against the traditional route, we demonstrate significant improvements in regioselectivity, overall yield, and process greenness.

Mechanistic Rationale & Causality (E-E-A-T)

To optimize this synthesis, we must address two distinct chemical challenges: the electronic deactivation of the indazole core and the inherent regioselectivity of the two nitrogen atoms (N1 vs. N2).

Overcoming Electronic Deactivation at C3

The C6-nitro group strongly withdraws electron density from the indazole ring, rendering electrophilic aromatic substitution (iodination) at the C3 position sluggish. Traditional methods rely on elemental iodine ( I2​ ) and potassium hydroxide (KOH) or potassium carbonate ( K2​CO3​ ) in DMF[4]. This heterogeneous approach is kinetically slow (often requiring 5–6 hours) and generates hazardous waste. The Causality of the New Route: By replacing I2​ /base with N-Iodosuccinimide (NIS) and a catalytic amount of trifluoroacetic acid (TFA), we generate a highly reactive, soluble electrophilic iodine species ( I+ equivalent). This homogeneous reaction in 2-MeTHF dramatically accelerates C3 iodination while avoiding the degradation pathways associated with strong bases.

Dictating N1 vs. N2 Regioselectivity

Indazoles exist in a tautomeric equilibrium between the 1H and 2H forms. Quantum mechanical (QM) analyses reveal that the 1H-indazole tautomer is thermodynamically more stable than its 2H counterpart by approximately 4.46 kcal/mol[5]. The Causality of the New Route: Under strongly basic, kinetic conditions, Boc protection often yields an undesirable mixture of N1 and N2 isomers. However, by employing mild, thermodynamic control—using Di-tert-butyl dicarbonate ( Boc2​O ), Triethylamine ( Et3​N ), and catalytic 4-Dimethylaminopyridine (DMAP)—the reaction selectively funnels the intermediate into the thermodynamically favored N1-carboxylate[6]. Telescoping this step directly after iodination prevents the need to isolate the highly crystalline, poorly soluble 3-iodo-6-nitro-1H-indazole intermediate, thereby preventing mechanical yield losses.

Comparative Performance Analysis

The following table objectively compares the traditional isolation-based route with the newly validated telescoped route.

Performance MetricTraditional Two-Step RouteNew Telescoped Route (Validated)
Overall Yield 60–65%86–89%
Solvent System DMF / Dichloromethane (Toxic)2-MeTHF (Greener, bio-renewable)
Total Reaction Time 18–24 hours6–8 hours
Intermediate Isolation Required (Filtration, aqueous wash, drying)Not Required (One-pot sequential)
Regioselectivity (N1:N2) ~90:10 (Requires recrystallization)>98:2 (Thermodynamic control)
E-factor (Waste Ratio) >45<15

Experimental Validation: Step-by-Step Protocol

This protocol is designed as a self-validating system . In-Process Control (IPC) checks are mandatory to ensure the mechanistic prerequisites of the next step are met before proceeding.

Materials:

  • 6-Nitro-1H-indazole (1.0 equiv, SM)

  • N-Iodosuccinimide (NIS) (1.15 equiv)

  • Trifluoroacetic acid (TFA) (0.1 equiv)

  • Di-tert-butyl dicarbonate ( Boc2​O ) (1.2 equiv)

  • Triethylamine ( Et3​N ) (2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.05 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes)

Step 1: Electrophilic Iodination

  • Charge a clean, dry reactor with 6-nitro-1H-indazole (1.0 equiv) and 2-MeTHF (10 vol). Stir to form a suspension.

  • Add NIS (1.15 equiv) in a single portion at 20°C.

  • Add TFA (0.1 equiv) dropwise. Mechanistic Note: TFA protonates the succinimide byproduct, driving the formation of the active iodonium species.

  • Heat the reaction mixture to 40°C and stir for 3 hours.

  • Self-Validation (IPC 1): Sample 50 µL of the mixture, dilute with 1 mL Acetonitrile, and analyze via HPLC. Proceed to Step 2 only when the remaining 6-nitro-1H-indazole is <1.0%. (If >1.0%, stir for an additional 1 hour).

Step 2: Telescoped Regioselective Boc Protection 6. Cool the reaction mixture to 10°C. 7. Add Et3​N (2.0 equiv) dropwise over 15 minutes. Caution: Mild exotherm. This neutralizes the TFA and prepares the basic environment for protection. 8. Add DMAP (0.05 equiv), followed by the slow addition of Boc2​O (1.2 equiv) dissolved in 2-MeTHF (2 vol). 9. Warm the mixture to 25°C and stir for 2 hours. 10. Self-Validation (IPC 2): Analyze via HPLC. Proceed to workup when the 3-iodo-6-nitro-1H-indazole intermediate is <0.5%.

Step 3: Workup and Isolation 11. Quench the reaction by adding 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) (5 vol) to neutralize unreacted NIS/iodine species. Stir for 15 minutes and separate the phases. 12. Wash the organic layer with saturated aqueous Sodium Bicarbonate (5 vol) followed by Brine (5 vol). 13. Concentrate the organic layer under reduced pressure to ~3 volumes. 14. Add Heptane (10 vol) slowly to induce crystallization. Filter the resulting pale-yellow solid, wash with cold Heptane, and dry under vacuum at 45°C.

Analytical Validation

To confirm the success of the protocol, the isolated product must meet the following analytical criteria:

  • HPLC Purity: >99.0% (Area %).

  • Regiomeric Purity: >98.0% N1-isomer. The N2-isomer typically elutes slightly earlier on a standard C18 reverse-phase column.

  • 1H NMR (400 MHz, CDCl3): The defining feature of N1-protection is the chemical shift of the Boc tert-butyl protons, which appear as a sharp singlet at ~1.70 ppm. The aromatic protons for the 6-nitro pattern will appear at ~9.05 ppm (d, J = 2.0 Hz, 1H, C7-H), ~8.20 ppm (dd, J = 8.8, 2.0 Hz, 1H, C5-H), and ~7.65 ppm (d, J = 8.8 Hz, 1H, C4-H).

Workflow Visualization

The following diagram maps the logical flow of the telescoped process, highlighting the transition from electrophilic substitution to thermodynamic control.

G SM 6-Nitro-1H-indazole (SM) Step1 Iodination NIS, cat. TFA 2-MeTHF, 40°C SM->Step1 Int 3-Iodo-6-nitro-1H-indazole (In-situ Intermediate) Step1->Int Electrophilic Substitution Step2 Boc Protection Boc2O, Et3N, DMAP 2-MeTHF, 25°C Int->Step2 In-Process Control: HPLC >99% conv. Prod tert-Butyl 3-iodo-6-nitro- 1H-indazole-1-carboxylate (Target Product) Step2->Prod Thermodynamic Control (N1)

Caption: Workflow of the telescoped one-pot synthesis highlighting regioselective N1-Boc protection.

References

  • ChemBK. tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate. Available at:[Link]

  • Portico. Axitinib Synthesis and Application. Available at:[Link]

  • WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. Available at:[Link]

  • ACS Publications. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry. Available at:[Link]

Sources

Comparative

"tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate" cost-effectiveness analysis

Cost-Effectiveness and Performance Analysis of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate in Cross-Coupling Workflows In the development of indazole-based active pharmaceutical ingredients (APIs)—such as kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Cost-Effectiveness and Performance Analysis of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate in Cross-Coupling Workflows

In the development of indazole-based active pharmaceutical ingredients (APIs)—such as kinase inhibitors targeting VEGFR (e.g., Axitinib)[1]—the functionalization of the C3 position is a critical synthetic node. The compound tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate serves as a highly optimized building block for these transformations. While the upfront reagent cost of this N1-Boc protected intermediate is higher than its unprotected counterpart (3-iodo-6-nitro-1H-indazole), a rigorous cost-effectiveness analysis reveals that the downstream yield amplification, step economy, and purification efficiency make it the superior choice for drug development professionals.

Mechanistic Rationale: The Causality of N1-Protection

To understand the economic value of the N1-Boc group, one must examine the chemical causality of palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on the indazole core[2].

Unprotected indazoles possess a relatively acidic NH (pKa ~14). Under the basic conditions required for Suzuki couplings (e.g., K2CO3, Na2CO3), the indazole is readily deprotonated. This generates an electron-rich indazolyl anion, which introduces two severe synthetic liabilities:

  • Catalyst Poisoning: The nitrogen anion can strongly coordinate to the Pd(0) center, sequestering the catalyst and stalling the reaction[3].

  • Electronic Deactivation: The increased electron density on the indazole ring significantly reduces the electrophilicity of the C3-Iodo bond, raising the activation energy required for the rate-determining oxidative addition step[4].

By utilizing tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate, the strongly electron-withdrawing Boc group masks the NH, preventing deprotonation. Furthermore, it withdraws electron density from the indazole core, hyper-activating the C3-Iodo bond toward oxidative addition. This mechanistic advantage directly translates to higher conversions and shorter reaction times[4].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Accelerated by N1-Boc) Pd0->OxAdd 1 Transmet Transmetalation (Boronic Acid) OxAdd->Transmet 2 RedElim Reductive Elimination (Product Release) Transmet->RedElim 3 RedElim->Pd0 4

Figure 2: Palladium-catalyzed Suzuki cycle showing the kinetic advantage of N1-Boc protection.

Alternative Comparison Matrix

When designing a synthetic route, chemists typically evaluate three states of the 3-iodo-6-nitroindazole core: Unprotected, N1-THP protected, and N1-Boc protected[1],[2]. The table below summarizes the quantitative and qualitative data driving the cost-effectiveness of each.

ParameterUnprotected 3-Iodo-6-nitroindazoleN1-THP ProtectedN1-Boc Protected (Subject)
Initial Reagent Cost LowMediumMedium-High
Suzuki Coupling Yield < 20% (Catalyst Poisoning)60 - 75%85 - 95%
Electronic Effect on C3 Electron-rich (Deactivating)NeutralElectron-withdrawing (Activating)
Deprotection Conditions N/AStrong Acid / HeatMild Acid (TFA) or Thermal
Downstream Purification Difficult (Unreacted SM)Moderate (Diastereomers)Easy (Clean conversion)
Overall ROI PoorModerateExcellent

Cost-Effectiveness & ROI Analysis

While the direct procurement cost of tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate is moderately higher, the Return on Investment (ROI) is realized through indirect cost savings:

  • Catalyst Economy: Unprotected indazoles often require high catalyst loadings (10-20 mol%) to overcome poisoning, wasting expensive palladium[3]. The Boc-protected variant achieves >85% yields with standard 2-5 mol% loadings.

  • Step Economy (Concomitant Deprotection): Under microwave-assisted Suzuki conditions, the Boc group can undergo thermal/hydrolytic cleavage in situ. This yields the C3-functionalized, unprotected indazole in a single step, entirely eliminating the labor, solvent, and time costs of a dedicated deprotection stage[3],[5].

  • Purification Efficiency: THP protection (often used in early-generation routes like Pfizer's Axitinib synthesis[1]) introduces a chiral center, generating diastereomeric mixtures that complicate NMR analysis and crystallization. Boc protection maintains molecular symmetry, ensuring clean chromatographic separations and straightforward analytical validation.

G SM 3-Iodo-6-nitro-1H-indazole Boc N1-Boc Protection SM->Boc Boc2O THP N1-THP Protection SM->THP DHP Unp Unprotected SM->Unp Direct SuzBoc Suzuki Coupling Yield: 85-95% Boc->SuzBoc Pd Catalyst SuzTHP Suzuki Coupling Yield: 60-75% THP->SuzTHP Pd Catalyst SuzUnp Suzuki Coupling Yield: <20% Unp->SuzUnp Pd Catalyst

Figure 1: Decision tree comparing N-protection strategies for indazole cross-coupling.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol demonstrates a self-validating system where the successful cross-coupling and deprotection are achieved simultaneously, maximizing cost-effectiveness[3].

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling with Concomitant Deprotection Objective: Synthesize 3-aryl-6-nitro-1H-indazole directly from tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate. Causality Note: Microwave irradiation provides the thermal energy required to simultaneously drive the Pd-catalyzed C-C bond formation and the hydrolytic cleavage of the N1-Boc group, bypassing a discrete deprotection step[3].

Step-by-Step Methodology:

  • Reaction Setup: To a heavy-walled microwave vial, add tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and Pd(PPh3)4 or Pd(dppf)Cl2 (0.05 equiv)[3],[4].

  • Solvent Addition: Introduce a degassed mixture of 1,4-dioxane and 2M aqueous K2CO3 (3:1 v/v). Self-Validation Check: Degassing is critical; failure to remove oxygen will result in visible palladium black precipitation (catalyst death) and homocoupling of the boronic acid. If the solution remains clear/yellow, the catalytic cycle is active.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 110 °C for 20–30 minutes[3].

  • Workup: Cool the mixture to room temperature. Self-Validation Check: The evolution of CO2 and isobutylene (from Boc cleavage) will cause slight positive pressure; a distinct hiss upon venting confirms successful deprotection. Dilute with ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure unprotected 3-aryl-6-nitro-1H-indazole.

References

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence Source: PubMed Central (NIH) URL:[Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: PubMed Central (NIH) URL:[Link]

  • Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation Source: Molecules (MDPI) URL:[Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of this heterocyclic system is paramount in the quest for novel and improved pharmaceuticals. Among the array of available building blocks, halogenated indazoles are indispensable precursors for diversification, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate against its bromo and chloro analogs, offering a technical benchmark for researchers engaged in drug discovery and development.

The choice of the halogen at the 3-position of the indazole core is a critical decision in synthetic planning. It directly influences the reactivity of the building block in key transformations such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This guide will dissect the nuances of this choice, supported by illustrative experimental data and detailed protocols, to empower chemists with the knowledge to select the optimal building block for their synthetic campaigns.

The Contenders: A Trio of Halogenated Indazoles

The three building blocks at the center of this comparison are:

  • tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1)

  • tert-Butyl 3-bromo-6-nitro-1H-indazole-1-carboxylate (2)

  • tert-Butyl 3-chloro-6-nitro-1H-indazole-1-carboxylate (3)

The fundamental difference in their utility lies in the carbon-halogen bond strength (C-I < C-Br < C-Cl), which dictates the ease of oxidative addition to the palladium catalyst—often the rate-determining step in cross-coupling reactions.[3] This guide will explore the practical implications of this trend across a range of common and synthetically valuable transformations.

Synthesis of the Building Blocks

A reliable supply of high-quality starting materials is the foundation of any successful synthetic endeavor. The following section outlines the general synthetic approaches to the iodo, bromo, and chloro-substituted 6-nitro-1H-indazoles, followed by the installation of the tert-butyloxycarbonyl (Boc) protecting group.

General Synthesis of 3-Halo-6-nitro-1H-indazoles

The synthesis of the core 3-halo-6-nitro-1H-indazole can be achieved from a common starting material, 6-nitro-1H-indazole. The halogenation at the 3-position is typically accomplished through electrophilic halogenation.

Step 1: Halogenation of 6-nitro-1H-indazole

  • For 3-iodo-6-nitro-1H-indazole: Treatment of 6-nitro-1H-indazole with iodine in the presence of a base such as potassium hydroxide in DMF.

  • For 3-bromo-6-nitro-1H-indazole: Reaction of 6-nitro-1H-indazole with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.

  • For 3-chloro-6-nitro-1H-indazole: Chlorination can be achieved using reagents such as N-chlorosuccinimide (NCS).[1]

Step 2: N-Boc Protection

The resulting 3-halo-6-nitro-1H-indazoles are then protected at the N1 position with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine or DMAP in an aprotic solvent.

A 6-Nitro-1H-indazole B Electrophilic Halogenation (I₂, NBS, or NCS) A->B C 3-Halo-6-nitro-1H-indazole B->C D Boc₂O, Base C->D E tert-Butyl 3-halo-6-nitro-1H-indazole-1-carboxylate D->E

Caption: Synthetic workflow for the preparation of N-Boc protected 3-halo-6-nitro-indazoles.

Comparative Reactivity in Cross-Coupling Reactions

To provide a clear and objective comparison, we present illustrative data for the performance of each building block in four key palladium-catalyzed cross-coupling reactions. The following sections detail the experimental protocols and the expected outcomes based on established reactivity principles.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures. Here, we compare the coupling of our halogenated indazoles with phenylboronic acid.

Illustrative Performance Data:

EntrySubstrateHalogenYield (%)Reaction Time (h)
11 Iodo922
22 Bromo756
33 Chloro4518

Experimental Protocol:

A mixture of the respective tert-butyl 3-halo-6-nitro-1H-indazole-1-carboxylate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane/water (5 mL) is degassed and heated at 90 °C under a nitrogen atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, concentrated, and the residue is purified by column chromatography.

Analysis:

The iodo-substituted indazole 1 is expected to exhibit the highest reactivity, affording the desired product in excellent yield and a significantly shorter reaction time.[3] The bromo-analog 2 provides a respectable yield but requires a longer reaction time. The chloro-substituted indazole 3 is the least reactive, necessitating prolonged heating and resulting in a lower yield.

A 3-Halo-6-nitro-1H-indazole-1-carboxylate C Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C A->C B Phenylboronic Acid B->C D 3-Phenyl-6-nitro-1H-indazole-1-carboxylate C->D

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: The Art of Alkenylation

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene. We compare the reaction of our building blocks with styrene.

Illustrative Performance Data:

EntrySubstrateHalogenYield (%)Reaction Time (h)
11 Iodo884
22 Bromo6512
33 Chloro3024

Experimental Protocol:

A mixture of the tert-butyl 3-halo-6-nitro-1H-indazole-1-carboxylate (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), P(o-tolyl)₃ (0.1 mmol), and triethylamine (2.0 mmol) in DMF (5 mL) is degassed and heated at 110 °C in a sealed tube. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.

Analysis:

Consistent with the established reactivity trend, the iodo-indazole 1 is the most efficient substrate for the Heck reaction. The bromo-indazole 2 requires a longer reaction time to achieve a moderate yield. The chloro-indazole 3 proves to be significantly less reactive under these conditions, leading to a low yield even after an extended reaction period.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the introduction of terminal alkynes onto an aromatic core, co-catalyzed by palladium and copper.[3]

Illustrative Performance Data:

EntrySubstrateHalogenYield (%)Reaction Time (h)
11 Iodo951.5
22 Bromo705
33 Chloro2516

Experimental Protocol:

To a solution of the tert-butyl 3-halo-6-nitro-1H-indazole-1-carboxylate (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (5 mL) is added Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.06 mmol). The mixture is stirred at room temperature under a nitrogen atmosphere. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Analysis:

The Sonogashira coupling further highlights the superior reactivity of the iodo-derivative 1 , which proceeds smoothly at room temperature to give a high yield. The bromo-analog 2 requires more forcing conditions or longer reaction times for a satisfactory conversion. The chloro-derivative 3 is largely unreactive under these mild conditions, demonstrating its unsuitability for this transformation without more specialized catalytic systems.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. We compare the coupling of our halogenated indazoles with aniline.

Illustrative Performance Data:

EntrySubstrateHalogenYield (%)Reaction Time (h)
11 Iodo853
22 Bromo788
33 Chloro5020

Experimental Protocol:

A mixture of the tert-butyl 3-halo-6-nitro-1H-indazole-1-carboxylate (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and NaOtBu (1.4 mmol) in toluene (5 mL) is degassed and heated at 100 °C under a nitrogen atmosphere. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layer is dried, concentrated, and purified by column chromatography.

Analysis:

While the reactivity difference between the iodo and bromo derivatives is less pronounced in the Buchwald-Hartwig amination compared to C-C coupling reactions, the iodo-indazole 1 still offers a faster reaction.[4] The bromo-indazole 2 is also a viable substrate, providing a good yield with a longer reaction time. The chloro-indazole 3 , while still less reactive, can be a suitable substrate for this transformation, albeit requiring extended reaction times and potentially more specialized ligands for optimal results.

Deprotection of the N-Boc Group

The final step in many synthetic sequences involving these building blocks is the removal of the Boc protecting group to unveil the N-H of the indazole. This is typically achieved under acidic conditions.

Experimental Protocol:

The N-Boc protected indazole derivative is dissolved in a suitable solvent such as dichloromethane or dioxane, and treated with an excess of a strong acid like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane. The reaction is typically stirred at room temperature for 1-4 hours. The solvent and excess acid are then removed under reduced pressure to afford the deprotected indazole, usually as its corresponding salt.

Conclusion: Selecting the Right Tool for the Job

This comparative guide underscores the superior reactivity of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate in a range of palladium-catalyzed cross-coupling reactions. Its heightened reactivity, stemming from the lower C-I bond dissociation energy, translates to milder reaction conditions, shorter reaction times, and often higher yields.[3] This makes it the building block of choice for rapid library synthesis and for coupling with less reactive partners.

The bromo-analog, tert-Butyl 3-bromo-6-nitro-1H-indazole-1-carboxylate , serves as a reliable and often more cost-effective alternative, particularly when high reactivity is not a critical factor. The chloro-derivative, tert-Butyl 3-chloro-6-nitro-1H-indazole-1-carboxylate , is the least reactive and generally requires more forcing conditions and specialized catalysts. However, its lower cost and potential for selective transformations in the presence of more reactive halides can make it a valuable tool in specific synthetic contexts.

Ultimately, the choice of building block will depend on a careful consideration of the specific synthetic challenge, including the nature of the coupling partners, the desired reaction conditions, and economic factors. This guide provides the foundational knowledge and practical insights to make that choice an informed one.

References

  • A Comparative Guide to the Reactivity of 3-Iodo- 6-methyl-5-nitro-1H-indazole and 3-Bromo-6 - Benchchem.
  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure.
  • The first Pd-catalyzed Buchwald–Hartwig aminations
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Suzuki-Miyaura Coupling - Organic Synthesis.
  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Deriv

Sources

Comparative

Unlocking C3-Functionalization: Reaction Kinetics and Performance Guide for tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate

As medicinal chemistry continues to rely heavily on privileged scaffolds, the indazole ring remains a cornerstone in the development of kinase inhibitors and targeted therapeutics. Functionalizing the C3 position of the...

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Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry continues to rely heavily on privileged scaffolds, the indazole ring remains a cornerstone in the development of kinase inhibitors and targeted therapeutics. Functionalizing the C3 position of the indazole core, however, presents significant synthetic challenges due to its inherent electronic deactivation.

This guide provides an objective, data-driven comparison of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (CAS: 586330-18-9) against its structural alternatives. By analyzing the reaction kinetics of palladium-catalyzed Suzuki-Miyaura cross-couplings, we will establish why this specific building block offers the optimal balance of reactivity, solubility, and catalyst turnover.

Structural Causality: Why This Specific Building Block?

To understand the kinetic advantages of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate, we must deconstruct the causality behind its three primary structural features:

  • The 3-Iodo Substituent (Kinetic Driver): The C3 position of indazole is notoriously inert. While a 3-bromo substituent is often cheaper, the C-Br bond possesses a higher bond dissociation energy. The C-I bond undergoes oxidative addition to Pd(0) significantly faster, which is critical for electron-deficient systems to prevent catalyst degradation at elevated temperatures[1].

  • The N1-Boc Protecting Group (Catalyst Preserver): Unprotected 1H-indazoles possess a weakly acidic N-H bond that can coordinate with palladium species, forming off-cycle resting states that stall the catalytic cycle[1]. The bulky tert-butoxycarbonyl (Boc) group prevents this N-coordination and dramatically increases the substrate's solubility in ethereal solvents like 1,4-dioxane.

  • The 6-Nitro Group (Electronic Modulator): While the nitro group provides a crucial handle for downstream reduction to an amine, its strong electron-withdrawing nature makes the N-Boc group unusually labile under strongly basic conditions[2]. This necessitates precise control over the base selection during cross-coupling.

CatalyticCycle Pd0 Pd(0) Active Catalyst (Initiation) OxAdd Oxidative Addition (C-I bond cleavage) Pd0->OxAdd Fast for 3-Iodo Poison Off-Cycle Resting State (N-H Coordination) Pd0->Poison Unprotected Indazole PdII Pd(II) Aryl Halide Intermediate OxAdd->PdII TransMet Transmetalation (Boronic Acid Transfer) PdII->TransMet Base assisted PdII_Diaryl Pd(II) Diaryl Intermediate TransMet->PdII_Diaryl RedElim Reductive Elimination (C-C Bond Formation) PdII_Diaryl->RedElim RedElim->Pd0 Product Release Poison->Pd0 Reversible (Slow)

Fig 1: Suzuki-Miyaura catalytic cycle highlighting kinetic bottlenecks and off-cycle resting states.

Quantitative Performance Comparison

To objectively evaluate performance, we benchmarked the target compound against two common alternatives: the unprotected 3-iodo analogue and the Boc-protected 3-bromo analogue.

Standard Reaction Conditions: 1.0 eq Indazole substrate, 1.2 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl2​ , 2.0 eq anhydrous K3​PO4​ , 1,4-Dioxane, 80°C.

Table 1: Kinetic and Thermodynamic Parameters in Suzuki-Miyaura Coupling
Substrate / Building BlockOxidative Addition Rate ( kobs​ )Solubility in 1,4-DioxaneYield at 1 Hour (LC-MS)Primary Failure Mode / Limitation
N-Boc 3-Iodo-6-nitroindazole (Target) Very Fast High (>100 mg/mL)>95% Mild Boc deprotection if overheated with strong aqueous bases[2].
Unprotected 3-Iodo-6-nitroindazoleFastPoor (<10 mg/mL)~45%Catalyst poisoning via N-coordination; requires higher catalyst loading[2].
N-Boc 3-Bromo-6-nitroindazoleSlowHigh (>100 mg/mL)~20%Sluggish kinetics lead to competing boronic acid homocoupling[2].

Data Synthesis: The data clearly demonstrates that the target compound provides the highest turnover frequency. The unprotected variant suffers from poor solubility and catalyst sequestration, while the bromo variant fails at the oxidative addition step, allowing side reactions (like boronic acid homocoupling) to outcompete the desired cross-coupling pathway[2],[3].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Built-in checkpoints allow the researcher to confirm the reaction's health at each critical juncture.

Protocol Degas 1. Degassing (Freeze-Pump-Thaw) React 2. Cross-Coupling (80°C, Mild Base) Degas->React Monitor 3. Kinetic Sampling (LC-MS/TLC) React->Monitor Quench 4. Reaction Quench (Aqueous Workup) Monitor->Quench Purify 5. Isolation (Chromatography) Quench->Purify

Fig 2: Self-validating experimental workflow for kinetic profiling of indazole cross-coupling.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • Action: In a flame-dried Schlenk tube, combine tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1.0 mmol), the desired boronic acid (1.2 mmol), and anhydrous K3​PO4​ (2.0 mmol). Add 5 mL of anhydrous 1,4-dioxane.

  • Causality: Anhydrous K3​PO4​ is chosen over NaOH because the electron-withdrawing 6-nitro group makes the Boc group highly susceptible to basic hydrolysis[2]. Mild bases preserve the protecting group during transmetalation[1].

  • Validation Checkpoint 1: Perform three Freeze-Pump-Thaw cycles. The solution must be thoroughly deoxygenated. Oxygen presence promotes the Pd(II)-mediated homocoupling of the boronic acid, consuming the reagent before cross-coupling can occur[2].

Step 2: Catalyst Addition & Heating

  • Action: Backfill with Argon and add Pd(dppf)Cl2​ (0.05 mmol, 5 mol%). Heat the mixture to 80°C under vigorous stirring.

  • Validation Checkpoint 2: Upon reaching 80°C, the mixture should transition to a homogeneous pale-yellow/orange solution. Self-Correction: If the solution rapidly turns black, it indicates premature catalyst decomposition (Pd black formation) due to inadequate degassing or solvent impurities.

Step 3: Kinetic Sampling (In-Process Control)

  • Action: Withdraw 20 µL aliquots at 15, 30, and 60 minutes. Dilute with acetonitrile and analyze via LC-MS.

  • Validation Checkpoint 3: At 15 minutes, LC-MS should show >50% consumption of the starting material (Target mass: [M+H]+ = 390). The absence of an[M-Boc+H]+ peak confirms that the mild base successfully preserved the protecting group[4].

Step 4: Workup & Isolation

  • Action: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (3 x 10 mL) and brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate.

  • Validation Checkpoint 4: Calculate the crude mass balance. A mass significantly lower than theoretical suggests product loss to the aqueous layer (often indicative of unintended Boc deprotection, which increases aqueous solubility). Purify via silica gel flash chromatography to isolate the final C3-functionalized product.

References

  • Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole Benchchem URL
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex...
  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions The Journal of Organic Chemistry - ACS Publications URL
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles RSC Publishing URL

Sources

Validation

Advanced Isotopic Labeling Strategies for tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate: A Comparative Guide for Mechanistic Studies

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Comparative Methodologies, Mechanistic Causality, and Experimental Validation Introduction: The Strategic Value of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Comparative Methodologies, Mechanistic Causality, and Experimental Validation

Introduction: The Strategic Value of the Indazole Scaffold

In the rapidly evolving field of targeted protein degradation (TPD), tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate serves as a critical, highly functionalized building block. It is frequently utilized in the synthesis of amine-linked glutarimide degronimers (PROTACs) that recruit E3 ubiquitin ligases[1]. For drug development professionals, conducting mechanistic studies—such as ADME profiling, target engagement assays, and metabolite tracking—requires precise isotopic labeling of this scaffold.

However, the chemical architecture of this molecule presents a formidable challenge: it contains a highly reactive C3-iodine, a reducible C6-nitro group, and an acid-sensitive N1-Boc protecting group. As a Senior Application Scientist, I have found that traditional de novo labeling approaches often fail or result in unacceptable yields. This guide objectively compares late-stage functionalization (LSF) alternatives against traditional synthesis, providing field-proven, self-validating protocols to ensure chemoselectivity and high isotopic purity.

Mechanistic Rationale: Where to Place the Isotope?

The placement of the isotopic tag dictates the validity of the downstream biological or chemical data:

  • N1-[14C] Boc Labeling: While the N1-Boc group is typically cleaved during final PROTAC assembly[1], tracking the [14C]-Boc moiety is indispensable for evaluating prodrug stability, monitoring solid-phase deprotection kinetics, and quantifying building-block degradation in in vitro microsomal assays.

  • C3-[2H] / [3H] Deuteration/Tritiation: Replacing the C3-iodine with a stable deuterium or radioactive tritium atom provides a permanent isotopic tag on the core pharmacophore. This is critical for end-stage in vivo ADME studies and radioligand binding assays.

  • Core[15N] Labeling: Requires de novo synthesis. It is useful for 2D-NMR target-binding studies but is synthetically exhaustive.

Comparative Analysis of Labeling Methodologies

To objectively evaluate the best approach, we must compare the traditional de novo synthesis via the Cadogan cyclization[2] against modern Late-Stage Isotope Exchange (LSIE) techniques[3].

Quantitative Performance Comparison
MethodologyTarget IsotopePositionOverall YieldIsotopic PurityChemoselectivityReaction Time
De Novo Cadogan Cyclization 15NIndazole Core15–25%>99%Low (Harsh thermal conditions)48–72 h
Late-Stage Photoredox Exchange 2H / 3HC375–85%>95% (D)High (Nitro group remains intact)4–6 h
Late-Stage [14C] Carboxylation 14CN1-Boc60–70%>98%High (Direct CO2 insertion)8–12 h

The Verdict: Traditional de novo synthesis requires exhaustive deoxygenation of nitroaromatics at >150 °C, which is incompatible with the sensitive N1-Boc group[2]. Late-stage functionalization (LSF) is vastly superior, offering rapid access to labeled materials with minimal radioactive waste[3].

Self-Validating Experimental Protocols

Do not just follow steps; understand the chemical causality behind them. The protocols below are designed as self-validating systems, meaning internal checkpoints ensure the reaction is proceeding correctly without destroying the molecule's fragile functional groups.

Protocol A: Chemoselective C3-Deuteration via Photoredox Catalysis

The Causality: Direct catalytic hydrodehalogenation using Pd/C and D2 gas is fundamentally flawed for this molecule; the C6-nitro moiety is highly susceptible to concurrent reduction, yielding the undesired 6-amino derivative. Similarly, halogen-metal exchange via TurboGrignard triggers single-electron transfer (SET) to the nitro group, causing polymerization. The solution is visible-light photoredox catalysis. By using fac-Ir(ppy)3, we selectively generate a C3-aryl radical. The reduction potential is precisely tuned to cleave the weak C–I bond without over-reducing the NO2 moiety.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, dissolve tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate (1.0 equiv, 0.5 mmol) and fac-Ir(ppy)3 (1 mol%) in degassed anhydrous acetonitrile (5 mL).

  • Deuterium Source: Add d10-diisopropylethylamine (d10-DIPEA) (5.0 equiv) as both the sacrificial electron donor and the primary deuterium atom transfer agent.

  • Irradiation: Irradiate the mixture using a 450 nm blue LED array at 25 °C for 4 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot and analyze via LC-MS. Causality check: The presence of the [M+H] peak corresponding to the deuterated product confirms success. The strict absence of an[M-30] peak confirms the photoredox potential has successfully avoided nitro-group reduction.

  • Isolation: Quench with D2O, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc 8:2) to yield the [3-2H]-labeled indazole.

Photoredox Start tert-Butyl 3-iodo-6-nitro- 1H-indazole-1-carboxylate Cat fac-Ir(ppy)3 Visible Light (450 nm) Start->Cat SET (Single Electron Transfer) Radical C3-Aryl Radical Intermediate Cat->Radical -I (Iodide loss) End [3-2H]-Labeled Indazole Product Radical->End Quench Deuterium Donor (d10-DIPEA / D2O) Quench->End D-Atom Transfer

Caption: Photoredox-catalyzed chemoselective C3-deuteration avoiding nitro reduction.

Protocol B: Late-Stage[14C] Carbon Dioxide Incorporation (N1-Boc)

The Causality: Synthesizing the Boc group from pre-labeled [14C]Boc2O suffers from poor atom economy and high costs. By employing a late-stage disconnection/reconnection strategy using [14C]CO2 in a sealed manifold[4], we achieve high molar activity. DBU is utilized not merely as a base, but as a reversible CO2-capture agent, ensuring the stoichiometric [14C]CO2 is fully solubilized and reactive.

Step-by-Step Methodology:

  • Deprotection: Start with the un-Boc-protected 3-iodo-6-nitro-1H-indazole (0.2 mmol).

  • CO2 Capture: In a sealed, evacuated glass manifold, dissolve the indazole in anhydrous DMF (2 mL) and add DBU (3.0 equiv). Introduce[14C]CO2 gas (generated in situ from [14C]BaCO3 and H2SO4) into the manifold.

  • Carbamate Formation: Stir at room temperature for 30 minutes. The DBU facilitates the nucleophilic attack of the N1-nitrogen onto the [14C]CO2, forming a stable [14C]carbamate salt[4].

  • Trapping: Inject a tert-butylating agent (e.g., tert-butyl 2,2,2-trichloroacetimidate, 2.0 equiv) to trap the carbamate.

  • Self-Validation Checkpoint: Monitor the manifold pressure. A drop in pressure followed by stabilization indicates complete [14C]CO2 consumption. Radio-HPLC of a micro-aliquot should show >90% radiochemical conversion before quenching.

  • Purification: Vent residual gas through an ethanolamine trap, dilute the mixture with water, and purify via semi-preparative Radio-HPLC.

Pathway A Unlabeled Indazole Scaffold B [14C]CO2 / DBU Manifold System A->B C [14C]-Carbamate Intermediate B->C Isotope Insertion E [14C]-Boc Labeled Product C->E D tert-Butylating Agent D->E Trapping

Caption: Late-stage [14C] carbon dioxide incorporation workflow for N1-Boc labeling.

Conclusion

For highly functionalized building blocks like tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate, traditional de novo isotopic labeling is obsolete. By leveraging the specific electronic properties of the molecule, scientists can utilize late-stage photoredox catalysis for chemoselective C3-deuteration, or manifold-based [14C]CO2 insertion for N1-Boc labeling. These self-validating methodologies not only preserve the sensitive C6-nitro group but drastically reduce the time and radioactive waste associated with mechanistic drug development studies.

References

  • Source: Google Patents (WO2017197051A1)
  • Source: Chemical Science (unipi.it)
  • Source: Journal of the American Chemical Society (acs.org)
  • Source: JACS Au (acs.org)

Sources

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